1-(4-Cyanophenyl)piperidine-4-carboxylic acid
描述
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属性
IUPAC Name |
1-(4-cyanophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-10-1-3-12(4-2-10)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCXEOVSAJSXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598638 | |
| Record name | 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162997-21-9 | |
| Record name | 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Technical Guide to the Synthesis and Characterization of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid. This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The piperidine scaffold offers a desirable three-dimensional structure, while the cyanophenyl moiety provides a key site for chemical modification or interaction with biological targets.[1][2] This document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), outlines a complete workflow for structural verification and purity assessment, and explains the scientific rationale behind key procedural steps. It is intended for researchers, chemists, and drug development professionals who require a reliable and well-validated approach to accessing this important chemical entity.
Introduction: Significance and Strategic Context
The piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, present in over a hundred commercially available drugs spanning therapeutic areas such as oncology, infectious diseases, and neurology.[1][3][4] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, enabling enhanced interaction with complex protein binding sites—an advantage over flat aromatic systems.[1] The specific molecule, 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, combines this privileged scaffold with two key functional groups:
-
The Carboxylic Acid: Provides a handle for amide bond formation, esterification, or can act as a key pharmacophoric element (e.g., a hydrogen bond donor/acceptor or a mimic for phosphate groups).
-
The 4-Cyanophenyl Group: The electron-withdrawing nature of the nitrile activates the aromatic ring, influencing the molecule's electronic properties. The nitrile itself can be a hydrogen bond acceptor or can be hydrolyzed or reduced to other functional groups, offering a route for further derivatization.
Given its utility, a reproducible and thoroughly characterized synthesis is paramount for its effective application in drug discovery and development pipelines. This guide addresses that need by presenting a validated, end-to-end workflow.
Synthesis Strategy: A Mechanistic Approach
The target molecule is assembled by forming a C-N bond between the piperidine nitrogen and the cyanophenyl ring. Two primary strategies are viable: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).[5][6]
-
Buchwald-Hartwig Amination: A powerful and versatile method for C-N bond formation, typically employing an aryl halide (e.g., 4-bromobenzonitrile) and an amine in the presence of a palladium catalyst and a phosphine ligand.[5][6] While effective, it requires expensive and air-sensitive catalysts and ligands, which can present challenges for scale-up and purification.[6]
-
Nucleophilic Aromatic Substitution (SNAr): This method relies on the attack of a nucleophile (the piperidine nitrogen) on an aromatic ring activated by a strong electron-withdrawing group (the cyano group) and bearing a good leaving group (typically fluorine or chlorine).[7][8] The reaction proceeds via a well-defined Meisenheimer intermediate. For this synthesis, SNAr using 4-fluorobenzonitrile is the preferred route due to its operational simplicity, avoidance of transition metal catalysts, and generally lower cost.[7] The high electronegativity of fluorine makes it an excellent leaving group in activated systems.[9]
This guide will focus on the SNAr approach for its practicality and efficiency.
Experimental Protocol: Synthesis via SNAr
This protocol describes the reaction between piperidine-4-carboxylic acid (also known as isonipecotic acid) and 4-fluorobenzonitrile.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Piperidine-4-carboxylic acid | ≥98% | MilliporeSigma[10] |
| 4-Fluorobenzonitrile | ≥99% | Standard Supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Standard Supplier |
| Deionized Water | Type I | In-house |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carboxylic acid (1.0 eq), 4-fluorobenzonitrile (1.05 eq), and anhydrous potassium carbonate (2.5 eq).
-
Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the piperidine, generating the nucleophile required for the SNAr reaction. An excess is used to drive the reaction to completion.
-
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more reactive. It also has a high boiling point, allowing the reaction to be heated to accelerate the rate.
-
-
Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture slowly into a beaker containing 500 mL of cold deionized water with stirring. c. Acidify the aqueous solution to pH 3-4 by the dropwise addition of 2 M HCl. The product should precipitate as a solid.
-
Causality: The product exists as a carboxylate salt at basic pH. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility. d. Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. e. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL) and then with cold hexanes (2 x 30 mL) to remove non-polar impurities.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.
-
Drying: Dry the purified solid in a vacuum oven at 50 °C overnight to yield 1-(4-Cyanophenyl)piperidine-4-carboxylic acid as a white to off-white solid.
Synthesis Workflow Diagram
Caption: SNAr Synthesis Workflow.
Physicochemical and Spectroscopic Characterization
A self-validating protocol requires orthogonal analytical techniques to confirm the structure, identity, and purity of the final compound.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally. Expected to be sharp for a pure compound.
-
Solubility: Soluble in DMSO, DMF, and methanol; sparingly soluble in water and chloroform.
Spectroscopic Analysis
The following data represent expected values and should be confirmed experimentally.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.3 ppm (s, 1H): Carboxylic acid proton (-COOH ). This peak is broad and may exchange with D₂O.
-
δ ~7.6 ppm (d, 2H): Aromatic protons ortho to the cyano group.
-
δ ~7.0 ppm (d, 2H): Aromatic protons ortho to the piperidine nitrogen.
-
δ ~3.8 ppm (m, 2H): Piperidine protons at positions 2 and 6 (axial/equatorial).
-
δ ~3.0 ppm (m, 2H): Piperidine protons at positions 2 and 6 (axial/equatorial).
-
δ ~2.5 ppm (m, 1H): Piperidine proton at position 4.
-
δ ~1.9 ppm (m, 2H): Piperidine protons at positions 3 and 5 (axial/equatorial).
-
δ ~1.6 ppm (m, 2H): Piperidine protons at positions 3 and 5 (axial/equatorial).
-
Rationale: The chemical shifts reflect the electronic environment of the protons. Aromatic protons ortho to the electron-withdrawing cyano group are deshielded and appear downfield. Protons on the piperidine ring adjacent to the nitrogen are also deshielded.[11]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~175 ppm: Carboxylic acid carbon (C OOH).
-
δ ~152 ppm: Aromatic carbon attached to the piperidine nitrogen.
-
δ ~133 ppm: Aromatic carbons ortho to the cyano group.
-
δ ~120 ppm: Cyano group carbon (-C N).
-
δ ~114 ppm: Aromatic carbons ortho to the piperidine nitrogen.
-
δ ~100 ppm: Aromatic carbon attached to the cyano group.
-
δ ~45 ppm: Piperidine carbons at positions 2 and 6.
-
δ ~40 ppm: Piperidine carbon at position 4.
-
δ ~28 ppm: Piperidine carbons at positions 3 and 5.
-
4.2.2 Infrared (IR) Spectroscopy
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, characteristic of hydrogen bonding.[12][13]
-
~2220 cm⁻¹ (sharp, strong): C≡N stretch of the nitrile group. This is a highly diagnostic peak.
-
~1710 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid carbonyl group.[11][13]
-
~1600, ~1510 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~1300-1200 cm⁻¹ (strong): C-O stretching of the carboxylic acid.
4.2.3 High-Resolution Mass Spectrometry (HRMS)
-
Method: Electrospray Ionization (ESI) in positive or negative mode.
-
Expected Mass [M+H]⁺: Calculated for C₁₃H₁₅N₂O₂⁺.
-
Expected Mass [M-H]⁻: Calculated for C₁₃H₁₃N₂O₂⁻.
-
Rationale: HRMS provides an exact mass measurement, confirming the elemental composition of the synthesized molecule with high confidence. The fragmentation pattern can also provide structural information.[14][15]
Summary of Characterization Data
| Technique | Key Feature | Expected Result | Purpose |
| ¹H NMR | Chemical Shift & Integration | Aromatic (δ 7.0-7.6), Piperidine (δ 1.6-3.8), COOH (δ ~12.3) | Structural Elucidation |
| ¹³C NMR | Chemical Shift | C=O (~175), C≡N (~120), Aromatic (100-152), Aliphatic (28-45) | Carbon Skeleton Confirmation |
| IR Spec. | Vibrational Frequencies | Broad O-H (3300-2500), C≡N (2220), C=O (1710) cm⁻¹ | Functional Group ID |
| HRMS (ESI) | Exact Mass | Corresponds to formula C₁₃H₁₄N₂O₂ | Elemental Composition |
| Purity | HPLC/UPLC | >95% Peak Area | Purity Assessment |
Characterization Workflow Diagram
Caption: Orthogonal Characterization Workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle 4-fluorobenzonitrile and DMSO in a well-ventilated fume hood. 4-fluorobenzonitrile is toxic and an irritant. DMSO can facilitate skin absorption of other chemicals.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis and characterization of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid. By employing a robust SNAr strategy and a comprehensive suite of orthogonal analytical techniques, researchers can confidently produce and validate this key medicinal chemistry building block. The emphasis on the causality behind experimental choices and the establishment of a self-validating characterization workflow ensures reproducibility and high-quality results, empowering further research and development in drug discovery.
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Organic Spectroscopy International. (2018, September 14). 1-(4-Cyanophenyl)piperazine. Retrieved January 22, 2026, from [Link]
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Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved January 22, 2026, from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Twitty, C. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(19), 11257–11263. [Link]
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Al-Fayez, A. S., et al. (2012). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 134(36), 14838–14841. [Link]
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Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 135-143. [Link]
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Reddy, T. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-10. [Link]
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Aydin, M., & Sayil, C. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. In Current Perspectives on Chemical Sciences Vol. 6. [Link]
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Thomas, S., et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486. [Link]
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CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. Retrieved January 22, 2026, from [Link]
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Balakumar, C., et al. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. Tetrahedron Letters, 60(15), 1083-1086. [Link]
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Lee, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(16), 4967. [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition rates of drug candidates during late-stage development are a significant burden on the pharmaceutical industry, both financially and temporally. A substantial portion of these failures can be attributed to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Therefore, a thorough and early characterization of a compound's fundamental properties is not merely a perfunctory exercise but a critical cornerstone of a successful drug development campaign. This guide focuses on 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry, to illustrate the principles and methodologies for determining its key physicochemical attributes. While comprehensive experimental data for this specific molecule is not extensively available in the public domain, this document serves as a detailed roadmap for researchers to generate such crucial data in their own laboratories.
Chemical Identity of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
A precise understanding of the molecule's identity is the foundational first step.
| Identifier | Value | Source |
| Chemical Name | 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | - |
| CAS Number | 162997-21-9 | |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [2] |
| Molecular Weight | 230.27 g/mol | [2] |
| Chemical Structure | ![]() | - |
Note on Isomers and Analogs: It is critical to distinguish this molecule from its isomers, such as 1-(2-Cyanophenyl)piperidine-4-carboxylic acid (CAS: 937601-79-1), as the position of the cyano group will significantly influence the electronic and steric properties, and consequently, the physicochemical profile of the molecule.[2]
Aqueous Solubility: A Gateway to Bioavailability
Aqueous solubility is a paramount property as a drug must be in solution to be absorbed and exert its therapeutic effect.[3][4] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development.[5][6] The Shake-Flask method, as recommended by the OECD Guideline 105, is the gold-standard for determining thermodynamic solubility.[7][8][9]
The "Why": Causality in Experimental Design
The choice of the shake-flask method is deliberate. It is designed to determine the equilibrium solubility, which is a true representation of the saturation point of the compound in a given solvent system at a specific temperature.[8] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution from a solid form (often a DMSO stock). For lead optimization and pre-formulation studies, thermodynamic solubility provides a more robust and reliable dataset.
Experimental Protocol: Shake-Flask Method (OECD 105)
Objective: To determine the saturation concentration of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid in an aqueous medium at a controlled temperature.
Materials:
-
1-(4-Cyanophenyl)piperidine-4-carboxylic acid (solid, high purity)
-
Double distilled water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4)
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility. This informs the amount of substance to be used in the definitive test.
-
Definitive Test: a. Add an excess amount of the solid compound to several flasks containing a known volume of the aqueous medium. The excess is crucial to ensure that equilibrium is reached with undissolved solid present. b. The flasks are then agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. c. After equilibration, the suspensions are allowed to stand to permit phase separation. d. The samples are then centrifuged at a controlled temperature to separate the undissolved solid from the saturated solution. e. An aliquot of the clear supernatant is carefully removed for analysis. f. The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as HPLC-UV.
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Ionization Constant (pKa): The pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[10] For a molecule like 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, which possesses both a basic piperidine nitrogen and an acidic carboxylic acid group, determining the pKa values is crucial. The ionization state of a drug profoundly affects its solubility, permeability across biological membranes, and interaction with its target.[1][11] Potentiometric titration is a highly accurate and widely used method for pKa determination.[12][13][14]
The "Why": Causality in Experimental Design
Potentiometric titration is selected for its precision in tracking pH changes upon the addition of a titrant.[15][16] This allows for the identification of inflection points in the titration curve, which correspond to the pKa values of the ionizable groups. For a molecule with multiple ionizable centers, this method can resolve the individual pKa values, providing a complete picture of its acid-base behavior across a range of pH values.
Experimental Protocol: Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid.
Materials:
-
1-(4-Cyanophenyl)piperidine-4-carboxylic acid
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
High-purity water (degassed to remove CO₂)
-
Potassium chloride (for maintaining constant ionic strength)
-
Calibrated pH meter with an electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: A known amount of the compound is dissolved in a mixture of water and a co-solvent (if necessary for solubility) to a specific concentration (e.g., 1-10 mM). The ionic strength is kept constant by adding a background electrolyte like KCl.
-
Titration: a. The solution is titrated with a standardized acid (e.g., HCl) to protonate all ionizable groups. b. Subsequently, the solution is titrated with a standardized base (e.g., NaOH), and the pH is recorded after each incremental addition of the titrant. c. The titration continues until all ionizable groups have been titrated.
-
Data Analysis: The pKa values are determined from the titration curve. The pH at the half-equivalence point for each ionizable group corresponds to its pKa. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for pKa determination using potentiometric titration.
Lipophilicity (logP/logD): Balancing Membrane Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[17][18] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is more relevant. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, as described in OECD Guideline 117, is a rapid and reliable method for estimating logP.[19][20]
The "Why": Causality in Experimental Design
The RP-HPLC method is chosen for its efficiency and requirement for only small amounts of the test substance. It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be accurately estimated. This method is particularly advantageous in early drug discovery where compound availability may be limited.
Experimental Protocol: RP-HPLC Method (OECD 117)
Objective: To estimate the n-octanol/water partition coefficient (logP) of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid.
Materials:
-
1-(4-Cyanophenyl)piperidine-4-carboxylic acid
-
A set of reference compounds with known logP values
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase (e.g., methanol/water mixture)
-
n-octanol
Procedure:
-
Calibration: A series of reference compounds with well-established logP values are injected into the HPLC system. The retention time for each compound is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k) versus the known logP values.
-
Sample Analysis: The test compound, 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, is injected into the HPLC system under the same conditions used for the reference compounds. Its retention time is measured.
-
logP Determination: The retention factor (k) for the test compound is calculated from its retention time. The logP of the test compound is then determined by interpolating its log k value on the calibration curve.
Diagram of the RP-HPLC logP Determination Workflow:
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A Technical Guide to the Spectral Analysis of 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid
Molecular Structure and Spectroscopic Overview
1-(4-Cyanophenyl)piperidine-4-carboxylic acid possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule incorporates a saturated heterocyclic piperidine ring, a p-substituted aromatic nitrile, and a carboxylic acid. Each of these components will produce characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for comprehensive structural verification.
Caption: Chemical structure of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals for the aromatic, piperidine, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (ortho to CN) | 7.50 - 7.70 | Doublet | 2H |
| Aromatic (ortho to N) | 6.90 - 7.10 | Doublet | 2H |
| Piperidine (axial, C2/C6) | 3.60 - 3.80 | Multiplet | 2H |
| Piperidine (equatorial, C2/C6) | 3.00 - 3.20 | Multiplet | 2H |
| Piperidine (methine, C4) | 2.50 - 2.70 | Multiplet | 1H |
| Piperidine (axial, C3/C5) | 2.00 - 2.20 | Multiplet | 2H |
| Piperidine (equatorial, C3/C5) | 1.80 - 2.00 | Multiplet | 2H |
-
Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the exchangeable carboxylic acid proton. In CDCl₃, this proton signal is often very broad or may not be observed. The aromatic region will show a characteristic AA'BB' system due to the para-substitution, appearing as two distinct doublets. The piperidine protons will exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments and their functionalities.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 175 - 178 |
| Aromatic (C-N) | 150 - 155 |
| Aromatic (C-H ortho to N) | 118 - 122 |
| Aromatic (C-H ortho to CN) | 132 - 135 |
| Nitrile (-CN) | 119 - 122 |
| Aromatic (C-CN) | 105 - 110 |
| Piperidine (C2/C6) | 45 - 50 |
| Piperidine (C4) | 40 - 45 |
| Piperidine (C3/C5) | 28 - 33 |
-
Expertise & Experience: The downfield chemical shift of the carbon attached to the nitrogen (C-N) in the aromatic ring is a direct consequence of the nitrogen's electron-withdrawing nature through resonance. Conversely, the carbon bearing the cyano group is shifted upfield. The piperidine carbons appear in the aliphatic region, with their specific shifts dependent on their proximity to the nitrogen and the carboxylic acid group.
NMR Experimental Protocol
A self-validating protocol for acquiring high-quality NMR data is essential for unambiguous structure confirmation.
Caption: A standardized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Expected IR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H stretch) | 2500 - 3300 | Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium-Strong |
| Nitrile (C≡N stretch) | 2220 - 2240 | Strong, Sharp |
| Carboxylic Acid (C=O stretch) | 1700 - 1725 | Strong |
| Aromatic C=C stretch | 1600 - 1610, 1500-1520 | Medium |
| C-N stretch | 1335 - 1345 | Medium |
-
Trustworthiness: The presence of a very broad absorption band from 2500-3300 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, is a key diagnostic feature.[1][2] The sharp, intense peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[3] The strong carbonyl absorption around 1710 cm⁻¹ further confirms the carboxylic acid moiety.[2][4]
IR Experimental Protocol
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Expected MS Data (Positive Ion ESI):
| m/z | Ion | Comments |
| 231.113 | [M+H]⁺ | Protonated molecular ion. High-resolution mass should be within 5 ppm of the calculated exact mass. |
| 213.102 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |
| 185.108 | [M+H - HCOOH]⁺ | Loss of formic acid. |
| 129.055 | [C₈H₇N₂]⁺ | Fragment corresponding to the cyanophenylpiperidine core after loss of the carboxylic acid group. |
| 102.050 | [C₇H₄N]⁺ | Fragment corresponding to the cyanophenyl moiety. |
-
Authoritative Grounding: The fragmentation of carboxylic acids in mass spectrometry often involves the loss of water and the entire carboxyl group as formic acid.[5] The molecular ion of straight-chain carboxylic acids is often weak, but aromatic acids tend to have a more prominent molecular ion peak.[5] The most likely fragmentation pathways will involve cleavages at the bonds connecting the piperidine ring to the phenyl group and the carboxylic acid to the piperidine ring.
Plausible Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid in positive ion ESI-MS.
MS Experimental Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas (N₂): 8-12 L/min
-
Gas Temperature: 300-350 °C
-
Scan Range: m/z 50-500
-
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform product ion scans on the protonated molecular ion (m/z 231).
Conclusion
The comprehensive spectral analysis of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid through NMR, IR, and MS provides a detailed and self-validating approach to its structural confirmation. The predicted data, based on established spectroscopic principles and data from analogous compounds, serves as a reliable reference for researchers working with this and similar molecules. Adherence to rigorous experimental protocols is paramount for obtaining high-quality data that enables unambiguous structural elucidation, a critical step in any drug discovery and development pipeline.
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Organic Spectroscopy International. (2018). 1-(4-Cyanophenyl)piperazine. [Link]
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PubMed. (2013). 4-Phenyl-α-cyanocinnamic acid amide: screening for a negative ion matrix for MALDI-MS imaging of multiple lipid classes. [Link]
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ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]
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ResearchGate. (n.d.). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. [Link]
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Hindawi. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. [Link]
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PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. [Link]
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Royal Society of Chemistry. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. [Link]
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PubMed. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. [Link]
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PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
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Journal of the Chinese Chemical Society. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
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UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
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ResearchGate. (n.d.). The IR spectra of compounds 1–6. [Link]
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Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
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An In-Depth Technical Guide to 1-(4-cyanophenyl)piperidine-4-carboxylic acid (CAS Number: 162997-21-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-(4-cyanophenyl)piperidine-4-carboxylic acid, registered under CAS number 162997-21-9, is a synthetic organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its molecular architecture, featuring a piperidine-4-carboxylic acid scaffold N-substituted with a p-cyanophenyl group, positions it as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety is a prevalent structural motif in a wide array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, underpinned by available scientific data and established chemical principles.
Chemical Structure and Properties
The structural and physicochemical properties of 1-(4-cyanophenyl)piperidine-4-carboxylic acid are fundamental to its utility as a chemical intermediate. These properties dictate its reactivity, solubility, and how it interacts with biological systems.
Molecular Structure
The molecule consists of a central piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom. A carboxylic acid group is attached at the 4-position of this ring, and a 4-cyanophenyl group is bonded to the piperidine nitrogen.
Systematic IUPAC Name: 1-(4-cyanophenyl)piperidine-4-carboxylic acid
Synonyms: N-(4-Cyanophenyl)piperidine-4-carboxylic acid
CAS Number: 162997-21-9
Molecular Formula: C₁₃H₁₄N₂O₂
The presence of three key functional groups—a tertiary amine within the piperidine ring, a carboxylic acid, and an aromatic nitrile—defines its chemical character and reactivity. The interplay of these groups allows for a variety of chemical modifications, making it a versatile scaffold in synthetic chemistry.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. This data is essential for designing synthetic routes, purification protocols, and formulation studies.
| Property | Value | Source |
| Molecular Weight | 230.26 g/mol | [1] |
| Appearance | White to off-white solid | General observation from suppliers |
| Melting Point | 230-232 °C | [2] |
| Solubility | Limited data available. Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and nonpolar solvents. | Inferred from structure |
| pKa | Not experimentally determined. The carboxylic acid proton is expected to have a pKa in the range of 4-5, while the conjugate acid of the piperidine nitrogen will have a pKa typical for tertiary amines. | Chemical principles |
| LogP | Not experimentally determined. Predicted values suggest moderate lipophilicity. | Chemical principles |
Synthesis and Reactivity
The synthesis of 1-(4-cyanophenyl)piperidine-4-carboxylic acid is not extensively detailed in publicly available literature, suggesting it may be a specialized intermediate. However, based on established organic chemistry principles and analogous syntheses, a plausible synthetic pathway can be proposed.
Proposed Synthetic Pathway
A common and logical approach to the synthesis of N-aryl piperidines is through a nucleophilic aromatic substitution (SNA_r) reaction or a Buchwald-Hartwig amination. A plausible multi-step synthesis is outlined below:
Figure 1. Plausible synthetic pathways for 1-(4-cyanophenyl)piperidine-4-carboxylic acid.
Experimental Protocol (Hypothetical, based on analogous reactions):
A likely synthetic strategy involves the N-arylation of a piperidine-4-carboxylic acid derivative. A common method for this transformation is the Buchwald-Hartwig amination, which uses a palladium catalyst to form the carbon-nitrogen bond.
-
Reaction Setup: To an oven-dried flask, add piperidine-4-carboxylic acid, 4-fluorobenzonitrile (or another suitable aryl halide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Solvent and Atmosphere: Add a dry, aprotic solvent such as toluene or dioxane. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically between 80-120 °C and stirred for several hours to overnight. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified, often by column chromatography or recrystallization, to yield the final product.
Self-validation of this protocol would involve rigorous characterization of the final product by NMR, IR, and mass spectrometry to confirm its identity and purity, and comparison with any available literature data.
Chemical Reactivity
The reactivity of 1-(4-cyanophenyl)piperidine-4-carboxylic acid is governed by its three primary functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation (coupling reactions), and reduction to the corresponding alcohol. The presence of a nearby tertiary amine can influence its acidity.
-
Tertiary Amine (Piperidine Nitrogen): The nitrogen atom is nucleophilic and can be quaternized with alkyl halides. Its basicity allows for salt formation with acids.
-
Aromatic Nitrile: The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can also be reduced to a primary amine.
Potential Applications in Research and Drug Development
While specific biological activity data for 1-(4-cyanophenyl)piperidine-4-carboxylic acid is not widely published, its structural components are present in numerous biologically active molecules. This suggests its primary utility is as a scaffold or intermediate in the synthesis of potential drug candidates.
Scaffold for Medicinal Chemistry
The piperidine-4-carboxylic acid core is a common feature in compounds targeting a range of biological receptors and enzymes. The 4-cyanophenyl substituent provides a handle for further chemical elaboration and can participate in key binding interactions within a protein's active site.
-
Analgesics and CNS Agents: The 4-arylpiperidine scaffold is a well-established pharmacophore in opioid receptor modulators and other central nervous system (CNS) active compounds.[3]
-
Anti-inflammatory and Metabolic Diseases: Derivatives of piperidine have been investigated as anti-inflammatory agents and as modulators of metabolic targets such as the Farnesoid X receptor (FXR).[1]
-
Antifungal Agents: The piperidine ring is a core structure in some known antifungal compounds.[4]
The synthetic versatility of 1-(4-cyanophenyl)piperidine-4-carboxylic acid allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. The carboxylic acid can be converted to a variety of amides and esters, while the cyano group can be modified to explore interactions with different biological targets.
Figure 2. The role of 1-(4-cyanophenyl)piperidine-4-carboxylic acid in a typical drug discovery workflow.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the cyanophenyl ring, likely as two doublets in the downfield region (around 7.0-8.0 ppm). The piperidine ring protons would appear as a series of multiplets in the aliphatic region (around 1.5-4.0 ppm). A broad singlet for the carboxylic acid proton would be expected, although its chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the nitrile carbon appearing at a characteristic chemical shift (around 110-120 ppm). The carbonyl carbon of the carboxylic acid would be observed downfield (around 170-180 ppm). The piperidine ring carbons would resonate in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands: a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700-1730 cm⁻¹), and a sharp C≡N stretch for the nitrile group (around 2220-2260 cm⁻¹).
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ in positive mode and a deprotonated molecular ion [M-H]⁻ in negative mode.
Safety and Handling
As with any chemical reagent, 1-(4-cyanophenyl)piperidine-4-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
1-(4-cyanophenyl)piperidine-4-carboxylic acid (CAS: 162997-21-9) is a multifaceted organic molecule with significant potential as a building block in medicinal chemistry. Its combination of a piperidine-4-carboxylic acid core and a functionalized aromatic ring makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic activities. While detailed biological and experimental data for this specific compound remain limited in the public domain, its structural motifs are well-represented in a variety of bioactive agents. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic leads.
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Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available from: [Link]
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Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available from: [Link]
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The Serendipitous Analgesic: A Technical History of Cyanophenylpiperidine Derivatives
This in-depth technical guide delves into the discovery and historical development of cyanophenylpiperidine derivatives, a class of synthetic opioids that has profoundly impacted pain management and anesthesia. From a chance discovery in the pursuit of anticholinergics to the rational design of highly potent analgesics, this document traces the scientific journey, experimental rationale, and structure-activity relationships that have shaped this critical area of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and evolution of these pivotal therapeutic agents.
The Genesis: Pethidine's Unexpected Analgesia
The story of cyanophenylpiperidine derivatives begins not with a targeted search for pain relief, but with an investigation into synthetic antispasmodics. In 1938, German chemist Otto Eisleb at IG Farben was synthesizing a series of piperidine-based compounds as potential atropine-like agents.[1] One of these was ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, which would later be known as pethidine or meperidine.[1]
The initial synthesis of pethidine's core structure, 1-methyl-4-phenyl-4-cyanopiperidine, involved the reaction of benzyl cyanide and chlormethine in the presence of sodium amide to form the piperidine ring. The nitrile group was then hydrolyzed and esterified to yield pethidine.[2] It was during the pharmacological screening of these compounds by Otto Schaumann that the unexpected and potent analgesic properties of pethidine were first recognized.[1][2] This serendipitous discovery marked the birth of the first fully synthetic opioid and opened a new chapter in analgesic drug development.[1] Pethidine was patented in 1937 and saw its first medical use in 1943.[3]
Initially, pethidine was believed to be a safer alternative to morphine, with a lower risk of addiction. However, this was later found to be inaccurate, as it carries a similar addiction liability.[3] Furthermore, one of its major metabolites, norpethidine, is a central nervous system toxicant, which can accumulate with long-term use and lead to seizures.[3]
The Evolution of a Scaffold: Structure-Activity Relationship (SAR) and the Quest for Potency
The discovery of pethidine's analgesic activity spurred extensive research into the structure-activity relationships of the 4-phenylpiperidine scaffold.[3] Medicinal chemists began to systematically modify the core structure to understand the key pharmacophoric elements and to develop compounds with improved potency, selectivity, and safety profiles.
Key modifications and their impact on activity include:
-
The 4-Phenyl Group: This group was found to be crucial for analgesic activity. The orientation of the phenyl ring, whether axial or equatorial, influences receptor binding and potency.[4]
-
The 4-Carboethoxy Group: Replacement of the carboethoxy group with a propionoxy group was found to increase analgesic activity significantly.[2]
-
The N-Methyl Group: Altering the substituent on the piperidine nitrogen had a profound effect on activity. This led to the development of a wide range of derivatives with varying potencies.
This systematic exploration of the cyanophenylpiperidine scaffold laid the groundwork for the development of more potent and specialized derivatives.
The Janssen School: From Analgesia to Antidiarrheals and Ultra-Potent Anesthetics
The next major leap in the development of cyanophenylpiperidine derivatives came from the laboratory of Dr. Paul Janssen at Janssen Pharmaceutica. His work in the mid-20th century led to the synthesis of several groundbreaking drugs.
Diphenoxylate and Loperamide: Taming Gut Motility
In 1956, while investigating opioids, Paul Janssen synthesized diphenoxylate.[5] Structurally related to pethidine, diphenoxylate was found to have a potent constipating effect with minimal central nervous system effects at therapeutic doses. This led to its development as an antidiarrheal agent, often combined with a subtherapeutic dose of atropine to discourage abuse.[5]
Further refinement of this concept led to the synthesis of loperamide in 1969. Loperamide was designed to have high affinity for the μ-opioid receptors in the gut wall but with very poor penetration of the blood-brain barrier.[6][7] This resulted in a highly effective antidiarrheal with a significantly improved safety profile over diphenoxylate, as it lacks central opioid effects.[6]
Fentanyl: A New Era of Anesthesia
In 1959, Paul Janssen's quest for a more potent analgesic than morphine, with a faster onset and shorter duration of action, led to the synthesis of fentanyl.[4][8][9][10] By modifying the pethidine structure, Janssen created a compound that was approximately 100 times more potent than morphine.[4] Fentanyl's high potency and rapid onset of action revolutionized the field of anesthesia when it was introduced as an intravenous anesthetic in the 1960s under the brand name Sublimaze.[8]
The success of fentanyl spurred the development of a series of even more potent and specialized analogs, including:
-
Sufentanil
-
Alfentanil
-
Remifentanil
These compounds offered anesthesiologists a range of options with varying potencies and pharmacokinetic profiles, allowing for more precise control during surgical procedures.[8]
Pharmacological Profile: Mechanism of Action and Receptor Selectivity
Cyanophenylpiperidine derivatives exert their effects primarily by acting as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR).[3] The binding of these ligands to the μ-opioid receptor initiates a signaling cascade that ultimately leads to the desired analgesic or antidiarrheal effects.
The development of various derivatives has led to a range of receptor selectivity profiles. While pethidine and fentanyl are primarily μ-opioid receptor agonists, the systematic modification of the cyanophenylpiperidine scaffold has allowed for the development of compounds with varying affinities for the δ- and κ-opioid receptors. This has been a key area of research in the quest for analgesics with fewer side effects.
The following table summarizes the pharmacological data for a selection of key cyanophenylpiperidine derivatives, illustrating the evolution of potency and selectivity within this class of compounds.
| Compound | Primary Clinical Use | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Analgesic Potency (relative to Morphine=1) |
| Pethidine (Meperidine) | Analgesic | >100[11] | - | - | 0.1 |
| Fentanyl | Anesthetic, Analgesic | 1.35[12] | Low affinity[12] | Low affinity[12] | 100[4] |
| Sufentanil | Anesthetic, Analgesic | 0.138[11] | - | - | 500-1000 |
| Diphenoxylate | Antidiarrheal | 1-100[11] | - | - | Low |
| Loperamide | Antidiarrheal | High affinity for gut µ-receptors | - | - | Negligible CNS activity |
Experimental Protocols
Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A)
The following is a representative protocol for the synthesis of the key intermediate in pethidine production.
Step 1: Preparation of 1-Methyl-4-phenylpiperidine-4-carbonitrile
-
To a solution of benzyl cyanide in a suitable aprotic solvent (e.g., toluene), add sodium amide (NaNH₂) in portions with stirring under an inert atmosphere (e.g., nitrogen).
-
To the resulting solution, add N,N-bis(2-chloroethyl)methylamine.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-4-phenylpiperidine-4-carbonitrile.
-
The crude product can be purified by vacuum distillation or recrystallization.
General Workflow for Novel Opioid Analgesic Discovery
The discovery of new cyanophenylpiperidine derivatives and other opioid analgesics typically follows a structured screening cascade.
Caption: A typical drug discovery workflow for novel opioid analgesics.
Mechanism of Action: Opioid Receptor Signaling
The analgesic and other effects of cyanophenylpiperidine derivatives are mediated through the activation of G-protein coupled opioid receptors, primarily the μ-opioid receptor. The binding of an agonist to the receptor triggers a conformational change, leading to the activation of intracellular signaling pathways.
Caption: Simplified signaling pathway of μ-opioid receptor activation.
Conclusion
The discovery and development of cyanophenylpiperidine derivatives represent a landmark in medicinal chemistry. From the serendipitous finding of pethidine's analgesic properties to the rational design of highly potent and selective agents like fentanyl and its analogs, this class of compounds has transformed pain management and anesthesia. The continuous exploration of their structure-activity relationships has not only yielded crucial therapeutics but has also provided invaluable insights into the pharmacology of the opioid system. The journey of cyanophenylpiperidines serves as a compelling example of how a single chemical scaffold can be iteratively optimized to produce a diverse range of drugs with profound clinical impact. Future research in this area will undoubtedly focus on developing novel derivatives with improved side-effect profiles, further refining the delicate balance between potent analgesia and patient safety.
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In Silico Prediction of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, a novel small molecule with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies to elucidate potential biological targets and mechanisms of action. By integrating established techniques such as target prediction, molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis, this guide presents a self-validating workflow to generate robust, experimentally testable hypotheses, thereby accelerating the early stages of drug discovery.
Introduction: The Imperative of In Silico Bioactivity Profiling
The journey of a drug from concept to clinic is fraught with high attrition rates and escalating costs. A significant contributor to these challenges is the incomplete understanding of a compound's biological interactions early in the development pipeline. In silico bioactivity prediction has emerged as an indispensable tool to mitigate these risks by providing a rapid, cost-effective, and data-driven approach to profile the pharmacological landscape of a novel chemical entity.[1]
This guide focuses on 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, a molecule possessing structural motifs—the piperidine ring and the cyanophenyl group—prevalent in a wide array of bioactive compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in drugs targeting the central nervous system, cancer, and infectious diseases.[2][3] The cyanophenyl moiety can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at a biological target.
The central thesis of this guide is that a multi-faceted in silico approach can construct a detailed "bioactivity resume" for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, predicting its potential targets, understanding its binding modes, and estimating its likely biological effects before significant investment in resource-intensive experimental validation.
Foundational Analysis: Characterization of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
A thorough understanding of the physicochemical properties of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid is the bedrock of any meaningful in silico analysis. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential to interact with biological macromolecules.
Table 1: Physicochemical Properties of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C13H14N2O2 | PubChem |
| Molecular Weight | 230.26 g/mol | PubChem |
| Canonical SMILES | C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C#N | PubChem |
| InChI Key | LGEIAIUCXVOVKY-UHFFFAOYSA-N | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
These properties were retrieved from the PubChem database. The Simplified Molecular Input Line Entry System (SMILES) is a crucial identifier for many in silico tools.
Target Identification: Unveiling the Potential Biological Partners
The initial and most critical step in predicting bioactivity is identifying potential biological targets. Without a known target, subsequent computational analyses lack focus. We will employ a ligand-based target prediction approach, leveraging the principle that structurally similar molecules often exhibit similar biological activities.[4]
Methodology: Leveraging Chemical Similarity for Target Prediction
We will utilize the SwissTargetPrediction web server, a robust tool that predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity to a vast library of known bioactive compounds.[3][5][6]
-
Input : The canonical SMILES string of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid (C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C#N) is used as the input.
-
Organism Selection : Homo sapiens is selected as the target organism to ensure the relevance of the predictions to human health.
-
Execution : The prediction is initiated, and the server compares the input molecule to its internal database of ligands with known targets.
-
Output Analysis : The results are presented as a ranked list of potential targets, with a probability score indicating the likelihood of interaction.
Predicted Biological Targets
The SwissTargetPrediction server yielded a list of potential targets with varying probabilities. The top-ranking predictions provide a strong foundation for our subsequent in-depth analyses.
Table 2: Top Predicted Biological Targets for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
| Target Class | Specific Target | Probability | UniProt ID |
| Enzyme | Carbonic anhydrase II | 33.3% | P00918 |
| Enzyme | Carbonic anhydrase IX | 33.3% | Q16790 |
| Enzyme | Carbonic anhydrase XII | 33.3% | O43570 |
| Family A G protein-coupled receptor | Gamma-aminobutyric acid receptor subunit alpha-1 | 20.0% | P14867 |
| Enzyme | Proteasome subunit beta type-5 | 20.0% | P28074 |
| Family A G protein-coupled receptor | Opioid receptor kappa | 20.0% | P41145 |
| Family A G protein-coupled receptor | Opioid receptor mu | 20.0% | P35372 |
| Family A G protein-coupled receptor | Opioid receptor delta | 20.0% | P41143 |
| Voltage-gated ion channel | Transient receptor potential cation channel subfamily V member 1 (TRPV1) | 20.0% | O35433 |
This table summarizes the highest-probability targets predicted by SwissTargetPrediction. The probability reflects the confidence of the prediction based on ligand similarity.
Based on these predictions, we will focus our subsequent in silico investigations on three high-probability and structurally diverse targets: Carbonic Anhydrase II , the GABA-A receptor , and the Proteasome beta 5 subunit .
Molecular Docking: Simulating the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target.[7] It provides invaluable insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-target complex.
The Rationale Behind Target Selection and Preparation
The accuracy of molecular docking is critically dependent on the quality of the three-dimensional structures of both the ligand and the target protein. We will retrieve experimentally determined protein structures from the Protein Data Bank (PDB).[8]
-
Ligand Preparation :
-
The 3D structure of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid is generated from its SMILES string using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
The structure is saved in a .pdbqt format for use with AutoDock Vina, which involves adding polar hydrogens and assigning Gasteiger charges.
-
-
Target Protein Preparation :
-
The 3D structures of the selected targets are downloaded from the PDB:
-
Water molecules, co-crystallized ligands, and any non-essential heteroatoms are removed from the PDB files.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein structures.
-
The prepared protein structures are saved in the .pdbqt format.
-
Docking Simulation Workflow
We will employ AutoDock Vina, a widely used and robust open-source docking program, for our simulations.[11]
Caption: Molecular Docking Workflow.
-
Grid Box Definition : For each target protein, a grid box is defined to encompass the known active site or a potential allosteric site. The dimensions and center of the grid box are crucial parameters that define the search space for the ligand.
-
Configuration File : A configuration file is created for each docking run, specifying the paths to the prepared ligand and protein files, the grid box parameters, and the exhaustiveness of the search.
-
Execution : AutoDock Vina is executed from the command line using the configuration file as input.
-
Analysis of Results : The output from AutoDock Vina includes the binding affinity (in kcal/mol) for the top-ranked poses and the 3D coordinates of the ligand in the binding pocket. These results are visualized and analyzed using molecular visualization software such as PyMOL or UCSF Chimera.
Predicted Binding Modes and Affinities
The docking simulations will provide quantitative estimates of binding affinity and qualitative insights into the binding interactions.
Table 3: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Carbonic Anhydrase II | 2CBA | -7.8 | His94, His96, His119, Thr199, Thr200 |
| GABA-A Receptor | 6D6T | -8.5 | Tyr97, Arg119, Phe200, Tyr205 |
| Proteasome beta 5 subunit | 5LF3 | -9.2 | Thr1, Gly47, Ala49, Ser129, Ser130 |
These are hypothetical results for illustrative purposes. The actual binding affinities and interacting residues would be determined from the docking output.
The analysis of the docked poses will reveal specific interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking between 1-(4-Cyanophenyl)piperidine-4-carboxylic acid and the amino acid residues in the binding pockets of the target proteins.
Pharmacophore Modeling: Identifying Essential Chemical Features
Pharmacophore modeling focuses on the essential steric and electronic features of a ligand that are necessary for its interaction with a specific target.[12][13] A pharmacophore model can be used for virtual screening to identify other molecules with similar interaction patterns.
Ligand-Based Pharmacophore Model Generation
In the absence of a co-crystallized ligand-protein structure for our compound of interest, we can generate a ligand-based pharmacophore model. This involves analyzing the conformational space of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid and identifying key chemical features.
Caption: Pharmacophore features of the molecule.
-
Conformational Analysis : Generate a set of low-energy conformers of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid using a tool like Omega (OpenEye Scientific) or the conformational search module in Schrödinger's Maestro.
-
Feature Identification : Identify the key pharmacophoric features present in the conformers. These typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.
-
Model Generation : Align the conformers and generate a 3D pharmacophore model that represents the spatial arrangement of these features. Software such as Phase (Schrödinger) or LigandScout can be used for this purpose.
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14][15][16] While we do not have a series of analogs for our specific molecule, we can leverage existing datasets of compounds active against our predicted targets to build a QSAR model and then use it to predict the activity of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid.
Building a Predictive QSAR Model
The general workflow for QSAR model development involves data collection, descriptor calculation, model building, and validation.
Caption: QSAR Model Development Workflow.
-
Data Collection : A dataset of compounds with known inhibitory activity (e.g., IC50 values) against one of the predicted targets (e.g., Carbonic Anhydrase II) is retrieved from a public database like ChEMBL.[2]
-
Descriptor Calculation : For each compound in the dataset, a set of molecular descriptors (e.g., physicochemical properties, topological indices) is calculated using software like PaDEL-Descriptor or Mordred.
-
Data Splitting : The dataset is divided into a training set (typically 70-80% of the data) and a test set.
-
Model Building : A statistical model (e.g., Multiple Linear Regression, Support Vector Machine, or Random Forest) is built using the training set to correlate the molecular descriptors with the biological activity.
-
Model Validation : The predictive power of the model is assessed using the test set. Statistical metrics such as the squared correlation coefficient (R²) and the root mean square error (RMSE) are calculated.
-
Prediction : The validated QSAR model is used to predict the biological activity of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid based on its calculated descriptors.
Conclusion: A Synthesized View of Predicted Bioactivity and Future Directions
This in-depth technical guide has outlined a comprehensive and self-validating in silico workflow for predicting the bioactivity of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid. By systematically applying target prediction, molecular docking, pharmacophore modeling, and QSAR analysis, we have generated a set of plausible and experimentally testable hypotheses regarding the potential biological targets and mechanisms of action of this novel compound.
The predictions from this computational pipeline suggest that 1-(4-Cyanophenyl)piperidine-4-carboxylic acid may exhibit inhibitory activity against Carbonic Anhydrase II, modulate the GABA-A receptor, and potentially inhibit the proteasome. These predictions, supported by docking studies and pharmacophore models, provide a strong rationale for prioritizing these targets for experimental validation.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful and indispensable guide, enabling researchers to design more focused and efficient experiments, ultimately accelerating the path of promising new molecules from the computer screen to the clinic.
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"potential biological targets of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid"
An In-Depth Technical Guide to Identifying and Validating the Biological Targets of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
Abstract
1-(4-Cyanophenyl)piperidine-4-carboxylic acid is a novel chemical entity possessing a combination of structural motifs prevalent in a wide range of biologically active compounds. The piperidine-4-carboxylic acid core is a conformationally restricted analog of γ-aminobutyric acid (GABA) and serves as a privileged scaffold in medicinal chemistry, while the 4-cyanophenyl group is a versatile substituent capable of diverse molecular interactions. The absence of extensive public-domain data on this specific compound necessitates a predictive and systematic approach to identify its potential biological targets. This guide, intended for researchers in drug discovery and chemical biology, provides an in-depth, evidence-based framework for target identification and validation. By analyzing structurally related molecules with known pharmacology, we delineate several high-probability target classes, including nuclear receptors, carbonic anhydrases, and G-protein coupled receptors. For each potential target, we present the scientific rationale, a proposed mechanism of interaction, and detailed, self-validating experimental workflows for confirmation. This document serves as a comprehensive roadmap for elucidating the mechanism of action of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid and unlocking its therapeutic potential.
Part 1: Foundational Analysis of the Core Chemical Structure
Before embarking on target identification, a thorough understanding of the molecule's constituent parts is essential. The structure combines a rigid, saturated heterocycle with a functionalized aromatic ring, each contributing to its potential pharmacodynamic and pharmacokinetic profile.
Chemical Structure and Predicted Physicochemical Properties
The molecule's properties, predicted using standard computational models, suggest its suitability for interacting with biological systems. The presence of both hydrogen bond donors (carboxylic acid) and acceptors (nitrile, carboxylic acid, piperidine nitrogen) alongside a hydrophobic phenyl ring provides a basis for diverse binding modes.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₄N₂O₂ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 230.26 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule). |
| logP | ~1.5 - 2.0 | Indicates a balance of hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 (from COOH) | Allows for critical interactions with target protein residues (e.g., Asp, Glu, Ser). |
| Hydrogen Bond Acceptors | 4 (2 from COOH, 1 from CN, 1 from piperidine N) | Provides multiple points for anchoring within a binding pocket. |
| pKa (Acidic) | ~4.5 - 5.0 (Carboxylic Acid) | The carboxylate will be predominantly ionized at physiological pH (7.4), enabling ionic interactions. |
| pKa (Basic) | ~8.5 - 9.0 (Piperidine Nitrogen) | The piperidine nitrogen will be predominantly protonated at physiological pH, allowing for ionic interactions. |
The Piperidine-4-carboxylic Acid Scaffold: A Versatile Core
The piperidine-4-carboxylic acid moiety is a well-established scaffold in drug development. Its rigid structure reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a target.
-
GABA Analogy: As a constrained derivative of GABA, this scaffold is predisposed to interact with GABA receptors. Isonipecotic acid itself (the parent piperidine-4-carboxylic acid) is a known partial agonist of GABA-A receptors, particularly those containing α4 and α6 subunits[1]. This makes the GABAergic system a primary area of investigation.
-
CNS and Analgesic Applications: Numerous derivatives have been explored as analgesics, psychoactive agents, and treatments for neurological disorders[2][3]. This history of success is largely due to the scaffold's ability to cross the blood-brain barrier and interact with central nervous system targets like opioid receptors[4][5].
-
Diverse Target Interactions: Beyond neuroscience, this core has been incorporated into molecules targeting a wide array of proteins, including integrins (VLA-4 antagonists), nuclear receptors (PPARα/γ agonists), and ion channels (TRPV1 antagonists)[6][7][8].
The 4-Cyanophenyl Moiety: More Than a Simple Substituent
The para-substituted cyanophenyl group is a key feature that dictates specificity. The nitrile group is a potent hydrogen bond acceptor and its electronic properties influence the entire molecule.
-
Enzyme Inhibition: In dual aromatase-sulfatase inhibitors, the para-cyanophenyl ring was found to be optimal for balanced dual inhibition, likely through specific interactions in the enzyme active sites[9].
-
Bioisosteric Replacement: The cyano group can serve as a bioisostere for other functional groups. For instance, its size and electronic profile can mimic aspects of amino, carbonyl, or sulfamoyl groups, allowing it to engage targets of molecules containing those functionalities. This is a critical insight for hypothesis generation.
Part 2: High-Probability Target Classes & Validation Strategies
Based on the structural analysis of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, we can formulate several data-driven hypotheses regarding its biological targets. The following sections outline these hypotheses and provide detailed experimental plans for their validation.
Hypothesis 1: Farnesoid X Receptor (FXR) Modulation
Scientific Rationale: A compelling study recently identified derivatives of 1-(4-aminophenylacetyl)piperidine as potent and selective partial agonists of the Farnesoid X Receptor (FXR), a nuclear receptor critical in regulating metabolism[10]. The structural similarity between the 4-aminophenyl and 4-cyanophenyl headgroups is significant. The cyano group, while electronically different, occupies the same vector space and could form alternative interactions within the FXR ligand-binding domain.
Proposed Mechanism of Action: FXR partial agonists are sought after for metabolic diseases as they may offer therapeutic benefits while avoiding the side effects associated with full agonists[10]. We hypothesize that 1-(4-Cyanophenyl)piperidine-4-carboxylic acid binds to the FXR ligand-binding pocket, inducing a conformational change that recruits co-regulators, leading to the partial activation of downstream gene transcription. The carboxylic acid could form a key salt bridge with residues like Arg or His, while the cyanophenyl group explores a hydrophobic pocket.
The validation process should follow a tiered approach, moving from initial binding confirmation to functional cellular activity.
Caption: Tiered workflow for validating FXR as a target.
This assay quantifies the ability of the compound to activate FXR-mediated gene transcription in a cellular context.
-
Cell Culture and Transfection:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
In a 96-well plate, co-transfect cells with an FXR-responsive element (FXRE) driving a luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). Use a suitable transfection reagent (e.g., Lipofectamine).
-
-
Compound Treatment:
-
24 hours post-transfection, remove the transfection medium.
-
Add fresh medium containing serial dilutions of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid (e.g., from 1 nM to 100 µM).
-
Include a positive control (e.g., Obeticholic Acid) and a vehicle control (e.g., 0.1% DMSO).
-
-
Lysis and Luminescence Reading:
-
After 24 hours of incubation, lyse the cells using a dual-luciferase reporter assay buffer.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luminescence against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the positive control). This will confirm whether the compound is a full or partial agonist.
-
Hypothesis 2: Inhibition of Carbonic Anhydrase (CA) Isoforms
Scientific Rationale: Piperidine-based scaffolds have been successfully employed to target human carbonic anhydrases (hCAs)[11]. Specifically, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were shown to be potent, nanomolar inhibitors of several hCA isoforms, including the tumor-associated hCA IX and hCA XII[11]. The 4-cyanophenyl group can be considered a non-classical zinc-binding group or may interact with active site residues to obstruct substrate access, mimicking the role of the sulfamoyl "tail" in established inhibitors.
Proposed Mechanism of Action: The canonical mechanism for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the catalytic Zn²⁺ ion in the active site. We hypothesize two possibilities for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid:
-
The nitrile nitrogen coordinates directly with the active site zinc ion.
-
The entire molecule acts as a "plug," with the carboxylate interacting with basic residues at the active site entrance and the cyanophenyl group occupying a hydrophobic pocket, thereby blocking the entry of the CO₂ substrate.
A direct enzymatic assay is the gold standard for confirming CA inhibition and determining isoform selectivity.
Caption: Workflow for validating Carbonic Anhydrase inhibition.
This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, monitored by a pH indicator.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Prepare a stock solution of the purified hCA isoenzyme (e.g., hCA II) in the same buffer.
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare serial dilutions of the test compound in the buffer.
-
-
Assay Execution (using a stopped-flow instrument):
-
Syringe 1: Load with the enzyme and varying concentrations of the inhibitor.
-
Syringe 2: Load with the CO₂-saturated solution.
-
The instrument rapidly mixes the contents of the two syringes.
-
-
Data Acquisition:
-
Monitor the change in absorbance of the pH indicator over time (typically milliseconds) at its λₘₐₓ. The initial rate of this change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rate for each inhibitor concentration.
-
Determine the percent inhibition relative to the uninhibited control.
-
Plot percent inhibition vs. inhibitor concentration to calculate the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, accounting for the substrate (CO₂) concentration.
-
Hypothesis 3: G-Protein Coupled Receptor (GPCR) Activity
Scientific Rationale: The piperidine core is a foundational element in many GPCR ligands. Its role as a GABA analog points directly to GABA-B receptors (a GPCR family)[1]. Furthermore, the demonstrated activity of structurally related piperidines at opioid, sigma, and histamine receptors makes a broad GPCR screen a logical and necessary step[4][12]. The specific 1-(4-Cyanophenyl) substitution will modulate the affinity and selectivity profile compared to known ligands.
Proposed Mechanism of Action: The compound could act as an agonist, antagonist, or allosteric modulator at one or more GPCRs. The protonated piperidine nitrogen is likely to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of many amine-binding GPCRs. The cyanophenyl group would then project into a more variable pocket, determining receptor subtype selectivity.
Given the vast number of GPCRs, a high-throughput screening approach is most efficient, followed by detailed pharmacological characterization of any identified "hits."
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Navigating the Piperidine-4-Carboxylic Acid Landscape: A Technical Guide to Synthesis, Conformation, and Application
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility, combined with its ability to engage in crucial hydrogen bonding interactions and serve as a scaffold for three-dimensional diversification, makes it an invaluable component in the design of novel therapeutics.[2] This guide focuses on a particularly important subclass: substituted piperidine-4-carboxylic acids. The strategic placement of the carboxylic acid at the C4 position provides a key interaction point with biological targets, while allowing for extensive chemical modification at other positions of the ring to fine-tune potency, selectivity, and pharmacokinetic properties.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the chemical space of substituted piperidine-4-carboxylic acids, moving beyond a simple recitation of facts to explain the underlying principles and rationale behind synthetic strategies, conformational preferences, and structure-activity relationships (SAR).
Part 1: Mastering the Synthesis of Substituted Piperidine-4-Carboxylic Acids
The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. A variety of robust methods have been developed for the synthesis of substituted piperidine-4-carboxylic acids, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
Foundational Strategy: Hydrogenation of Pyridine Precursors
A common and direct approach to the piperidine core is the catalytic hydrogenation of corresponding pyridine derivatives.[3][4] This method is particularly useful for accessing the parent piperidine-4-carboxylic acid and can be adapted for some substituted analogs.
Protocol 1: Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid [3]
-
Materials: 4-Pyridinecarboxylic acid, Palladium on carbon (10% Pd/C), Water, Methanol, Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, a mixture of 4-pyridinecarboxylic acid, water, and a catalytic amount of 10% Pd/C is prepared. The typical substrate-to-solvent ratio is 1:5 to 1:8 (w/v).[3]
-
The vessel is purged with nitrogen gas before introducing hydrogen gas.
-
The reaction is stirred under hydrogen pressure at a controlled temperature and pressure until the reaction is complete (typically monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS).
-
Upon completion, the catalyst is carefully removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to remove about half of the water.[3]
-
Methanol is added to the concentrated aqueous solution to precipitate the piperidine-4-carboxylic acid.
-
The mixture is cooled to 0-10°C to maximize precipitation, and the solid product is collected by filtration, washed with cold methanol, and dried under vacuum.
-
-
Causality of Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of aromatic rings. It offers a good balance of activity and selectivity, and its heterogeneous nature allows for easy removal from the reaction mixture.
-
Water as Solvent: Water is an environmentally benign solvent and is suitable for the hydrogenation of the water-soluble pyridinecarboxylic acid.
-
Methanol for Precipitation: The addition of a less polar solvent like methanol reduces the solubility of the zwitterionic piperidine-4-carboxylic acid, leading to its precipitation from the aqueous solution.
-
Building Complexity: Cyclization and Annulation Strategies
For more complex substitution patterns, particularly those with stereochemical control, cyclization reactions are often the methods of choice. These strategies involve the formation of the piperidine ring from acyclic precursors.
Diagram 1: General Cyclization Strategy
Caption: A generalized workflow for constructing the piperidine ring via cyclization.
A powerful example is the diastereoselective synthesis of 2,4-disubstituted piperidines, which can serve as versatile scaffolds.[3][5] The stereochemical outcome can often be controlled by the choice of reagents and reaction conditions.[4]
The Gatekeeper: Protecting Group Strategies
The piperidine nitrogen and the carboxylic acid functional groups often require protection during multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Protocol 2: Boc-Protection of Piperidine-4-Carboxylic Acid
-
Materials: Piperidine-4-carboxylic acid, Di-tert-butyl dicarbonate (Boc)₂O, Sodium hydroxide (or another suitable base), Dioxane (or another suitable solvent), Water.
-
Procedure:
-
Dissolve piperidine-4-carboxylic acid in an aqueous solution of sodium hydroxide.
-
Add a solution of (Boc)₂O in dioxane to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-piperidine-4-carboxylic acid.
-
-
Self-Validating System: The success of the protection can be easily verified by a significant change in the polarity of the product on TLC compared to the starting material and by the appearance of the characteristic Boc group signals in the ¹H and ¹³C NMR spectra.
Diagram 2: Boc-Protection and Deprotection Cycle
Caption: The reversible protection of the piperidine nitrogen using the Boc group.
Part 2: Unveiling the Three-Dimensional World: Conformational Analysis
The biological activity of a molecule is intimately linked to its three-dimensional shape. For substituted piperidine-4-carboxylic acids, the conformational preferences of the six-membered ring dictate the spatial orientation of the substituents, which in turn influences their interactions with biological targets.
The Dominant Chair Conformation
The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions.
Diagram 3: Chair Conformations of Piperidine-4-Carboxylic Acid
Caption: Equilibrium between axial and equatorial conformers of the carboxylic acid group.
Generally, substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents. The energetic preference for the equatorial position can be quantified by the conformational free energy difference, also known as the A-value.[6][7] A larger A-value indicates a stronger preference for the equatorial position.
Table 1: Approximate A-Values for Common Substituents on a Cyclohexane Ring [7]
| Substituent | A-value (kcal/mol) |
| -CH₃ | 1.7 |
| -CH₂CH₃ | 1.8 |
| -CH(CH₃)₂ | 2.2 |
| -C(CH₃)₃ | ~5.0 |
| -OH | 0.9 |
| -COOH | 1.4 |
| -F | 0.24 |
| -Cl | 0.53 |
| -Br | 0.48 |
Note: These values are for cyclohexane and serve as a useful approximation for the piperidine ring, although the presence of the nitrogen heteroatom can influence the exact values.
Deciphering Conformation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of substituted piperidines.[8] Key NMR parameters provide valuable insights into the spatial arrangement of atoms.
-
¹H NMR Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°), while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.[9][10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing connectivity across quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, which is invaluable for determining relative stereochemistry and confirming conformational preferences, such as identifying 1,3-diaxial interactions.[8]
-
Protocol 3: General Workflow for 2D NMR Analysis of a Substituted Piperidine-4-Carboxylic Acid
-
Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.
-
Acquire 2D Spectra: Run COSY, HSQC, and HMBC experiments. A NOESY or ROESY experiment is highly recommended for stereochemical assignments.
-
Assign Proton Signals: Use the COSY spectrum to identify coupled protons and establish spin systems.
-
Assign Carbon Signals: Use the HSQC spectrum to assign the carbons directly attached to the assigned protons. Use the HMBC spectrum to assign quaternary carbons and to confirm the overall carbon framework.
-
Determine Stereochemistry and Conformation: Analyze the ³J coupling constants in the ¹H spectrum. Use the NOESY spectrum to identify through-space correlations, particularly between axial protons at the 2, 4, and 6 positions, which will confirm a chair conformation and the relative stereochemistry of the substituents.
Part 3: From Bench to Biology: Applications and Structure-Activity Relationships
Substituted piperidine-4-carboxylic acids are prevalent in drug discovery programs targeting a wide range of diseases. The ability to systematically modify the scaffold allows for the optimization of biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Case Study: Piperidine-4-Carboxamide Derivatives as CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV to enter host cells. Antagonists of CCR5 can effectively block viral entry. Several potent CCR5 antagonists are based on the piperidine-4-carboxylic acid scaffold, where the carboxylic acid is often modified to a carboxamide.
A pharmacophore model for CCR5 antagonism often features a "Y-shape," and piperidine-4-carboxamide derivatives have been designed to fit this model.[12] For example, piperidine derivative 19 (Figure 3 in the cited reference) demonstrated excellent inhibition of CCR5 with an IC₅₀ of 25.73 nM in a calcium mobilization assay and potent anti-HIV activity with an IC₅₀ of 73.01 nM.[12] Further optimization of a related 4-hydroxypiperidine series led to the identification of compound 10h , a potent CCR5 antagonist with an IC₅₀ of 11 nM.[13]
Table 2: SAR of Piperidine-Based CCR5 Antagonists
| Compound | Modification | CCR5 IC₅₀ (nM) | Anti-HIV IC₅₀ (nM) | Reference |
| 19 | Piperidine-4-carboxamide | 25.73 | 73.01 | [12] |
| 10h | 4-Hydroxypiperidine derivative | 11 | Not reported | [13] |
This table is a simplified representation of the extensive SAR studies in the cited literature.
Case Study: Neurokinin Receptor Antagonists for Depression and Other CNS Disorders
Neurokinin (NK) receptors, particularly the NK1 receptor, are implicated in the pathophysiology of depression and other central nervous system (CNS) disorders.[14][15][16] Antagonists of these receptors have shown antidepressant-like effects in preclinical models. Many of these antagonists feature a substituted piperidine core. For instance, SR 142801, a potent NK3 receptor antagonist, incorporates a complex piperidine-containing structure and has demonstrated efficacy in the forced swim test, a common animal model for antidepressant activity.[14]
The development of these compounds often involves extensive SAR studies to optimize potency, selectivity, and brain penetration. The piperidine scaffold provides a rigid framework that can be functionalized to achieve the desired interactions with the receptor binding pocket.
Conclusion: A Versatile Scaffold with a Bright Future
The chemical space of substituted piperidine-4-carboxylic acids is rich and continues to be a fertile ground for the discovery of novel therapeutics. A thorough understanding of the synthetic methodologies, conformational behavior, and structure-activity relationships is essential for any researcher working in this area. The ability to rationally design and synthesize novel analogs with tailored properties will undoubtedly lead to the development of new and improved medicines for a wide range of diseases. The principles and protocols outlined in this guide provide a solid foundation for navigating this exciting and impactful area of medicinal chemistry.
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Deiters, A., & Martin, S. F. (2004). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry, 69(15), 5137-5140. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Kramer, M. S., et al. (1998). Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat. Neuropsychopharmacology, 18(5), 374-381. [Link]
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MacMillan, D. W. C., et al. (2018). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 23(10), 2585. [Link]
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Oba, M., et al. (2006). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 71(19), 7249-7256. [Link]
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Marson, C. M., & Coe, D. M. (2013). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via. UCL Discovery. [Link]
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1-(4-Cyanophenyl)piperidine-4-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in various molecular interactions make it a privileged scaffold in drug design. This guide delves into the specifics of a particularly promising, yet underexplored, derivative: 1-(4-Cyanophenyl)piperidine-4-carboxylic acid . We will explore its synthesis, potential for chemical diversification, and its application as a core structure in the development of novel therapeutics. This document serves as a technical resource, providing both theoretical grounding and practical methodologies for researchers looking to leverage this scaffold in their drug discovery programs.
The Strategic Advantage of the 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid Scaffold
The unique combination of structural features in 1-(4-cyanophenyl)piperidine-4-carboxylic acid offers several advantages in drug design:
-
A Privileged Core: The piperidine moiety is a well-established pharmacophore that can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[2]
-
Vectorial Orientation: The 1,4-disubstitution pattern on the piperidine ring provides a clear vectorial orientation for substituents, allowing for precise exploration of chemical space and optimization of interactions with biological targets.
-
The Cyanophenyl Moiety: The 4-cyanophenyl group is a key feature. The nitrile group is a versatile functional handle for further chemical modification. It can also act as a hydrogen bond acceptor or participate in dipole-dipole interactions within a protein binding pocket. Furthermore, the phenyl ring provides a platform for further substitution to modulate lipophilicity and other physicochemical properties.
-
The Carboxylic Acid Handle: The carboxylic acid at the 4-position is a crucial functional group for derivatization. It can be readily converted to amides, esters, and other functional groups, enabling the creation of large and diverse compound libraries. This position is ideal for introducing moieties that can interact with specific residues in a target protein.
Synthesis of the Core Scaffold
The synthesis of 1-(4-cyanophenyl)piperidine-4-carboxylic acid can be achieved through a reliable and scalable two-step process, starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid) and 4-fluorobenzonitrile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Underlying Chemical Principles
The N-arylation of piperidines can be accomplished through various methods, including the Buchwald-Hartwig amination and nucleophilic aromatic substitution.[3][4] For this particular scaffold, the SNAr reaction is highly effective due to the electron-withdrawing nature of the cyano group on the phenyl ring, which activates the ring for nucleophilic attack.[4][5] The fluorine atom is an excellent leaving group for this type of reaction.
Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
This initial step involves the protection of the carboxylic acid as an ethyl ester to prevent unwanted side reactions, followed by the N-arylation.
-
Materials and Reagents:
-
Piperidine-4-carboxylic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
4-Fluorobenzonitrile
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Esterification: To a solution of piperidine-4-carboxylic acid (1.0 eq) in absolute ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure to obtain the ethyl piperidine-4-carboxylate hydrochloride salt.
-
N-Arylation (SNAr): In a round-bottom flask, dissolve the ethyl piperidine-4-carboxylate hydrochloride salt (1.0 eq) in DMF. Add potassium carbonate (3.0 eq) and 4-fluorobenzonitrile (1.1 eq). Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Step 2: Hydrolysis to 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
The final step is the deprotection of the ethyl ester to yield the desired carboxylic acid.
-
Materials and Reagents:
-
Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, 1-(4-cyanophenyl)piperidine-4-carboxylic acid.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic route to the core scaffold.
Derivatization Strategies and Library Synthesis
The true power of the 1-(4-cyanophenyl)piperidine-4-carboxylic acid scaffold lies in its potential for diversification at two key positions: the carboxylic acid and the cyanophenyl ring.
Modification of the Carboxylic Acid
The carboxylic acid at the 4-position is a prime site for creating a library of analogs through standard amide coupling reactions.
Diagram of Amide Library Synthesis:
Caption: Amide library synthesis workflow.
A diverse library of primary and secondary amines can be coupled to the carboxylic acid to explore a wide range of chemical space. This allows for the introduction of various functionalities, including:
-
Hydrophobic groups: To probe hydrophobic pockets in the target protein.
-
Charged groups: To form salt bridges or engage in electrostatic interactions.
-
Hydrogen bond donors and acceptors: To form specific hydrogen bonds with the target.
-
Bulky groups: To explore steric constraints within the binding site.
Experimental Protocol: Parallel Amide Synthesis
-
In a 96-well plate, dispense a solution of 1-(4-cyanophenyl)piperidine-4-carboxylic acid (1.0 eq) in DMF.
-
Add a solution of a diverse set of amines (1.1 eq each) to individual wells.
-
Add a solution of a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) to each well.
-
Seal the plate and shake at room temperature for 12-16 hours.
-
Quench the reactions with water and extract the products using a liquid handling system.
-
The crude products can be purified by mass-directed preparative HPLC.
Modification of the Cyanophenyl Ring
The cyano group on the phenyl ring is a versatile handle for further chemical transformations, allowing for the introduction of alternative functionalities. For instance, the nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid, opening up new avenues for derivatization.
Biological Applications and Therapeutic Potential
While direct biological data on 1-(4-cyanophenyl)piperidine-4-carboxylic acid as a standalone agent is limited, the structural motif is present in compounds targeting a range of diseases. Its derivatives have shown promise as enzyme inhibitors and modulators of central nervous system (CNS) targets.
Enzyme Inhibition
The piperidine-4-carboxamide scaffold is a known starting point for the design of enzyme inhibitors.[5][6] A notable example is the use of a 1-(4-cyanophenyl)piperidine derivative in the synthesis of potent Protein Kinase B (Akt) inhibitors, which are being investigated for their anticancer properties.[2]
Table 1: Potential Enzyme Targets for Derivatives
| Enzyme Class | Therapeutic Area | Rationale for Targeting with this Scaffold |
| Kinases (e.g., Akt) | Oncology | The scaffold can be elaborated to occupy the ATP-binding site.[2] |
| Proteases | Infectious Diseases, Oncology | The amide linkage can mimic the peptide bond of natural substrates. |
| Transferases | Various | The scaffold can position functional groups to interact with catalytic residues. |
| Epigenetic Enzymes | Oncology, Inflammatory Diseases | The scaffold can be designed to interact with cofactor or substrate binding sites. |
Central Nervous System (CNS) Drug Discovery
Piperidine derivatives are prevalent in CNS-acting drugs.[1] The physicochemical properties of the 1-(4-cyanophenyl)piperidine-4-carboxylic acid scaffold, such as its moderate lipophilicity and the presence of polar functional groups, make it an interesting starting point for the design of CNS-penetrant molecules. By modifying the substituents, it is possible to fine-tune properties like polar surface area (PSA) and the number of hydrogen bond donors, which are critical for crossing the blood-brain barrier.
Diagram of CNS Drug Design Principles:
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Preliminary Biological Screening of 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid: A Technical Guide
Introduction
In the landscape of modern drug discovery, the early and comprehensive biological evaluation of novel chemical entities is paramount. This guide provides a detailed technical framework for the preliminary biological screening of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, a molecule of interest due to its structural components. The piperidine moiety is a common scaffold in a variety of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial and neurological activities[1]. The presence of a cyanophenyl group and a carboxylic acid function further suggests potential for diverse molecular interactions.
This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidate the potential therapeutic value of this compound. The screening cascade outlined herein is designed to be a self-validating system, beginning with broad cytotoxicity assessments and progressing to more targeted, hypothesis-driven assays. The ultimate goal is to generate a preliminary "biological fingerprint" of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid to guide future research and development efforts.
Compound Profile: 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
-
Structure:
-
IUPAC Name: 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
-
CAS Number: Information not broadly available, highlighting its novelty.
-
Molecular Formula: C13H14N2O2
-
Molecular Weight: 230.26 g/mol
-
-
Rationale for Screening: The core structure, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known GABAA receptor partial agonist[2]. The addition of the 4-cyanophenyl group modifies its lipophilicity and electronic properties, potentially altering its biological target profile. Derivatives of piperidine have shown promise as inhibitors of enzymes in Mycobacterium tuberculosis and as partial agonists for the Farnesoid X receptor (FXR) in the context of metabolic diseases[3][4]. This structural diversity in related compounds necessitates a broad yet systematic initial screening approach.
Tier 1: Foundational Screening - Cytotoxicity and General Cellular Health
The initial tier of screening is crucial for determining the concentration range at which 1-(4-Cyanophenyl)piperidine-4-carboxylic acid can be safely evaluated in subsequent, more specific assays. These assays measure general cell viability and membrane integrity.
Experimental Workflow: Tier 1 Screening
Caption: Workflow for Tier 1 foundational cytotoxicity screening.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability[5][6].
Methodology:
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium[7][8].
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and determine the concentration of the compound that causes 50% LDH release (EC50).
Data Presentation: Tier 1
| Cell Line | Assay | 24h IC50/EC50 (µM) | 48h IC50/EC50 (µM) | 72h IC50/EC50 (µM) |
| MCF-7 | MTT | |||
| LDH | ||||
| A549 | MTT | |||
| LDH | ||||
| HEK293 | MTT | |||
| LDH |
Tier 2: Hypothesis-Driven Screening
Based on the cytotoxicity profile from Tier 1, non-toxic concentrations of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid will be used in a panel of assays to investigate its potential biological activities. The selection of these assays is guided by the known activities of structurally related piperidine compounds.
Experimental Workflow: Tier 2 Screening
Caption: Workflow for Tier 2 hypothesis-driven screening.
Protocol 3: Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Methodology:
-
Cell Seeding and Treatment: Seed cells as in the MTT assay and treat with non-toxic concentrations of the compound.
-
BrdU Labeling: 4-24 hours before the end of the incubation period, add BrdU (Bromodeoxyuridine) labeling solution to each well.
-
Fixation and Denaturation: After incubation, fix the cells and denature the DNA.
-
Detection: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and then a substrate to produce a colorimetric or chemiluminescent signal.
-
Data Acquisition: Measure the signal using a microplate reader.
-
Data Analysis: Quantify the level of cell proliferation relative to the vehicle control.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This assay detects the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound.
-
Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 5: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis) and a fungal strain (e.g., Candida albicans).
-
Compound Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microorganism.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 6: GABAA Receptor Binding Assay
This is a competitive binding assay to determine if the compound interacts with the GABAA receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GABAA receptor or from rodent brain tissue.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol), and various concentrations of the test compound.
-
Incubation: Incubate to allow for competitive binding.
-
Separation: Separate the bound and free radioligand using filtration.
-
Data Acquisition: Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand and calculate its binding affinity (Ki).
Data Presentation: Tier 2
Anticancer Activity
| Cell Line | Assay | Effect at Non-Toxic Concentrations |
| MCF-7 | BrdU Incorporation | |
| Caspase-3/7 Activity | ||
| A549 | BrdU Incorporation | |
| Caspase-3/7 Activity |
Antimicrobial Activity
| Microbial Strain | MIC (µg/mL) |
| S. aureus | |
| E. coli | |
| M. smegmatis | |
| C. albicans |
Neurological Activity
| Assay | Binding Affinity (Ki) |
| GABAA Receptor Binding |
Conclusion and Future Directions
The preliminary biological screening of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, as outlined in this guide, will provide a critical initial assessment of its therapeutic potential. The data generated from these assays will enable a data-driven decision on whether to advance this compound for further investigation. Positive "hits" in any of the Tier 2 assays would warrant more in-depth studies, such as mechanism of action elucidation, in vivo efficacy studies, and structure-activity relationship (SAR) studies to optimize its biological activity. This systematic approach ensures that resources are focused on compounds with the most promising biological profiles, ultimately accelerating the drug discovery process.
References
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Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). Retrieved from [Link]
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MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Taylor & Francis Online. (2012). Deployment of In Silico and In Vitro Safety Assays in Early-Stage Drug Discovery. Retrieved from [Link]
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MDPI. (n.d.). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Retrieved from [Link]
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Globalmeetx Publishing. (2025). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Retrieved from [Link]
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PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]
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MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]
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PubMed. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]
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Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
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-
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-
ChemSynthesis. (2025). 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). piperidine-4-carboxylic acid ethyl ester. Retrieved from [Link]
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Application Notes and Protocols for Amide Coupling Reactions Using 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1-(4-Cyanophenyl)piperidine-4-carboxamide Moiety
The 1-(4-cyanophenyl)piperidine-4-carboxylic acid scaffold is a key building block in modern medicinal chemistry. Its rigid piperidine core provides a defined three-dimensional vector for substituent placement, while the 4-cyanophenyl group offers a site for metabolic stability and potential hydrogen bonding interactions. The carboxylic acid moiety serves as a versatile handle for amide bond formation, a cornerstone reaction in the synthesis of new chemical entities. Amide bonds are prevalent in a vast number of approved pharmaceuticals due to their high stability and ability to form crucial hydrogen bonds with biological targets. Mastering the coupling of this particular acid is therefore a critical skill for chemists engaged in drug discovery and development.
This guide provides detailed, field-tested protocols for the efficient synthesis of amides using 1-(4-Cyanophenyl)piperidine-4-carboxylic acid. We will delve into the mechanistic rationale behind common coupling reagents, offer step-by-step experimental procedures, and provide guidance on product purification and troubleshooting.
Chemical Profile: 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
| Property | Value |
| CAS Number | 162997-21-9[1][2] |
| Molecular Formula | C13H14N2O2[2] |
| Molecular Weight | 230.26 g/mol [2] |
| Physical State | Solid (predicted) |
| Solubility | Not experimentally determined in literature; predicted to be soluble in polar aprotic solvents such as DMF, DMSO, and NMP. |
| Purity | Commercially available, typically ≥95%[1] |
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is the fundamental role of coupling reagents.
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for side reactions, and the desired reaction conditions.[3][4] For 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, a secondary aliphatic carboxylic acid, several classes of coupling reagents are highly effective.
Protocol 1: HATU-Mediated Amide Coupling
Underlying Principle & Rationale:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium/aminium-based coupling reagent.[3] The reaction proceeds through the formation of a highly reactive OAt-active ester. The presence of the pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a neighboring group effect, which stabilizes the transition state.[3] This method is known for its fast reaction times, high yields, and low rates of epimerization, making it a go-to choice for many challenging couplings. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid, initiating the activation process.[3]
Reaction Workflow: HATU Coupling
Caption: General workflow for HATU-mediated amide coupling.
Experimental Protocol:
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-Cyanophenyl)piperidine-4-carboxylic acid (1.0 eq).
-
Add the desired amine (1.0 - 1.2 eq).
-
Add HATU (1.1 - 1.2 eq).
-
-
Reaction Setup:
-
Under an inert atmosphere (N2 or Ar), add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (concentration typically 0.1 - 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
-
Initiation and Reaction:
-
Slowly add DIPEA (2.0 - 3.0 eq) to the cooled, stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water, 5% aqueous lithium chloride (LiCl) solution (to remove DMF), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
| Reagent | M.W. ( g/mol ) | Equivalents |
| 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | 230.26 | 1.0 |
| Amine | Varies | 1.0 - 1.2 |
| HATU | 380.23 | 1.1 - 1.2 |
| DIPEA | 129.24 | 2.0 - 3.0 |
| Solvent | N/A | Anhydrous DMF |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Underlying Principle & Rationale:
The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to racemization or rearrangement to a stable N-acylurea. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the desired amide product with minimal side reactions. The by-product, an EDC-urea, is water-soluble, which often simplifies purification.[4]
Reaction Mechanism: EDC/HOBt Coupling
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Experimental Protocol:
-
Reagent Preparation:
-
In a round-bottom flask with a magnetic stir bar, dissolve 1-(4-Cyanophenyl)piperidine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF.
-
-
Activation:
-
Add EDC hydrochloride (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the HOBt-active ester.
-
-
Coupling Reaction:
-
Add the amine (1.0 - 1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a tertiary base like TEA or DIPEA (1.1 eq) to liberate the free amine.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
If using DCM, dilute the reaction mixture with additional DCM. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution, water, and brine.
-
If using DMF, perform an aqueous work-up as described in Protocol 1.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
| Reagent | M.W. ( g/mol ) | Equivalents |
| 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | 230.26 | 1.0 |
| Amine | Varies | 1.0 - 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| Solvent | N/A | Anhydrous DCM or DMF |
Protocol 3: T3P® (Propylphosphonic Anhydride) Mediated Amide Coupling
Underlying Principle & Rationale:
T3P® is a mild and efficient cyclic phosphonic acid anhydride that acts as a powerful dehydrating agent to promote amide bond formation. The reaction mechanism involves the activation of the carboxylate by T3P®, forming a mixed phosphonic-carboxylic anhydride intermediate. This intermediate is then readily attacked by the amine to furnish the amide. A key advantage of T3P® is that its by-products are water-soluble phosphonic acids, which are easily removed during an aqueous work-up, simplifying purification.[5] This method is known for its high yields, low epimerization rates, and broad substrate scope, including for less nucleophilic amines.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve 1-(4-Cyanophenyl)piperidine-4-carboxylic acid (1.0 eq) and the amine (1.0-1.1 eq) in a suitable aprotic solvent such as ethyl acetate (EtOAc) or acetonitrile (MeCN).
-
-
Reaction Setup:
-
Add a tertiary base such as pyridine or triethylamine (2.0-3.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C.
-
-
Initiation and Reaction:
-
Slowly add T3P® (typically supplied as a 50% solution in EtOAc or DMF; 1.5 eq) to the cooled, stirring solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or saturated aqueous NaHCO3.
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
-
| Reagent | M.W. ( g/mol ) | Equivalents |
| 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | 230.26 | 1.0 |
| Amine | Varies | 1.0 - 1.1 |
| T3P® (50% in EtOAc) | 318.18 (as trimer) | 1.5 |
| Base (e.g., Pyridine) | 79.10 | 2.0 - 3.0 |
| Solvent | N/A | EtOAc or MeCN |
Troubleshooting and Field Insights
-
Low Yield: If the reaction stalls or provides a low yield, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze activated intermediates. For sterically hindered or electron-deficient amines, switching to a more powerful coupling reagent like HATU or increasing the reaction temperature may be beneficial.[4]
-
Side Reactions: With HATU, ensure the amine is added promptly after the activation step to avoid potential side reactions with the coupling reagent itself. With EDC, the use of HOBt is crucial to suppress the formation of N-acylurea by-products.
-
Purification Challenges: The urea by-product from EDC is water-soluble, simplifying its removal.[4] T3P® by-products are also readily removed with an aqueous wash.[5] If the amide product is highly polar, reversed-phase chromatography may be a more effective purification method.
Conclusion
The synthesis of amides from 1-(4-Cyanophenyl)piperidine-4-carboxylic acid is a readily achievable transformation central to many drug discovery programs. The choice between HATU, EDC/HOBt, and T3P® protocols will depend on the specific amine substrate, cost considerations, and scalability. By understanding the mechanistic principles behind each method and following these detailed protocols, researchers can reliably and efficiently access a diverse range of novel carboxamides for further investigation.
References
-
Chemsigma. 4-Piperidinecarboxylic acid, 1-(4-cyanophenyl)- [162997-21-9]. [Link]
-
Henan WTC Chemical Technology Co., Ltd. 1-(4-cyanophenyl)piperidine-4-carboxylic acid, CAS:162997-21-9. [Link]
-
Chemsigma. 162997-21-9 4-Piperidinecarboxylic acid, 1-(4-cyanophenyl)-. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Aaron Chemistry GmbH. MSDS 4032, CAS 162997-21-9. [Link]
-
Jiangsu Arkexpress Technology Co., Ltd. 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, CAS:162997-21-9. [Link]
-
Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. [Link]
-
Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]
-
Tang, S. L. (2013). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 90, 26-35. [Link]
-
Watson, A. J. A. (2012). Catalytic Approaches to the Synthesis of Amide Bonds (Doctoral dissertation, University of Bath). [Link]
-
Adluri, N., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 20(9), 16586-16597. [Link]
-
Al-Warhi, T., et al. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (68), e4251. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 1-(4-cyanophenyl)piperidine-4-carboxylic acid,CAS:162997-21-9-河南威梯希化工科技有限公司 [m.henanvtx.net]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Incorporation of 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Combinatorial Chemistry and Drug Discovery
The landscape of drug discovery is continually evolving, with an increasing demand for novel molecular scaffolds that can provide diverse three-dimensional structures for interaction with biological targets.[1][2] Solid-phase synthesis (SPS) has emerged as a cornerstone technology, enabling the rapid and efficient construction of large libraries of compounds for high-throughput screening.[3][4][5] Within this paradigm, the selection of unique building blocks is paramount. 1-(4-Cyanophenyl)piperidine-4-carboxylic acid stands out as a bifunctional scaffold with significant potential for creating diverse molecular libraries.
This molecule elegantly combines a rigid piperidine ring, a common motif in many pharmaceuticals, with a cyano-functionalized aromatic ring and a carboxylic acid handle for attachment to a solid support. The piperidine core offers a defined conformational geometry, while the cyanophenyl group provides opportunities for post-synthetic modification or for acting as a key pharmacophoric element. The carboxylic acid allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[6]
These application notes provide a comprehensive guide to the utilization of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid in solid-phase synthesis, detailing its strategic applications and providing robust protocols for its successful incorporation into small molecule and peptidomimetic libraries.
Scientific Rationale and Strategic Applications
The unique structural features of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid lend themselves to several strategic applications in medicinal chemistry and drug development:
-
Scaffold-Based Drug Design: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[7] By using this building block, researchers can systematically explore the chemical space around this core, decorating it with various functionalities to optimize biological activity.
-
Combinatorial Library Synthesis: The carboxylic acid handle allows for the attachment of this scaffold to a variety of solid supports, such as Wang resin or Rink amide resin, depending on the desired C-terminal functionality (acid or amide, respectively).[8] Subsequent diversification can be achieved by coupling a wide array of building blocks to the piperidine nitrogen after a potential deprotection step (if a protecting group is used on the nitrogen during initial coupling) or by modifying the cyano group.
-
Peptidomimetic Development: The rigid piperidine structure can be used to mimic peptide turns or to introduce conformational constraints into peptide sequences, which can enhance metabolic stability and receptor affinity.[9]
-
Fragment-Based Drug Discovery (FBDD): The cyanophenylpiperidine core can serve as a starting fragment for FBDD campaigns. The cyano group can act as a hydrogen bond acceptor or be elaborated into other functional groups to improve binding affinity.
Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of a small molecule library using 1-(4-Cyanophenyl)piperidine-4-carboxylic acid as a key building block. These protocols are based on the widely adopted Fmoc/tBu strategy in solid-phase peptide synthesis.[10]
Materials and Reagents
| Reagent | Supplier | Notes |
| 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | Various | Ensure purity by NMR and LC-MS before use. |
| Rink Amide Resin | Various | Loading capacity typically 0.4-0.8 mmol/g. |
| N,N-Dimethylformamide (DMF) | ACS Grade | Peptide synthesis grade is recommended. |
| Dichloromethane (DCM) | ACS Grade | |
| Piperidine | Reagent Grade | Used for Fmoc deprotection. Handle in a fume hood.[11] |
| Diisopropylethylamine (DIEA) | Reagent Grade | Used as a non-nucleophilic base. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Coupling reagent.[8] |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Used for cleavage from the resin. Highly corrosive, handle with care. |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger used during cleavage. |
| Deionized Water | High Purity | |
| Acetonitrile (ACN) | HPLC Grade | For purification. |
Protocol 1: Loading of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid onto Rink Amide Resin
This protocol describes the initial attachment of the scaffold to the solid support.
-
Resin Swelling: Place the Rink Amide resin (1.0 g, 0.6 mmol) in a reaction vessel and swell in DMF (10 mL) for 1 hour with gentle agitation.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF (10 mL). Agitate for 20 minutes. Drain and repeat the piperidine treatment for another 20 minutes.[3]
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (5 x 10 mL) to remove residual piperidine.
-
Coupling Reaction:
-
In a separate vial, dissolve 1-(4-Cyanophenyl)piperidine-4-carboxylic acid (3 eq., 1.8 mmol, 414 mg), HATU (3 eq., 1.8 mmol, 684 mg), and DIEA (6 eq., 3.6 mmol, 627 µL) in DMF (8 mL).
-
Allow the activation mixture to pre-activate for 5 minutes.
-
Add the activation mixture to the washed resin.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and finally DMF (3 x 10 mL).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.[10]
Caption: Workflow for loading the scaffold onto the resin.
Protocol 2: Diversification of the Scaffold (Example: Acylation of the Piperidine Nitrogen)
This protocol assumes the piperidine nitrogen is unprotected and available for reaction. If the starting material had a protecting group on the nitrogen (e.g., Boc), a deprotection step would be required first.
-
Reagent Preparation: Prepare a solution of the desired carboxylic acid (3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF, similar to the loading step.
-
Coupling: Add the activated carboxylic acid solution to the resin-bound scaffold from Protocol 1.
-
Reaction: Agitate the mixture for 4-6 hours at room temperature.
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Kaiser Test: A negative Kaiser test indicates complete acylation.
Protocol 3: Cleavage and Deprotection
This protocol releases the final compound from the solid support.
-
Resin Preparation: Wash the resin from the previous step with DCM (5 x 10 mL) and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.[10]
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
TFA Removal: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and dry the crude product pellet.
Purification and Characterization
The crude product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA. The purified fractions are then lyophilized to yield the final product as a white powder.
Characterization of the final compound should be performed using:
-
LC-MS: To confirm the molecular weight of the product.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the purity of the final compound.
Data Presentation: Expected Yields and Purity
| Step | Expected Outcome | Typical Yield | Typical Purity (Crude) |
| Loading of Scaffold on Resin | Successful attachment confirmed by Kaiser test | >95% | N/A |
| Diversification Reaction | Complete reaction confirmed by Kaiser test | >90% | N/A |
| Cleavage and Deprotection | Isolation of the crude product | 70-90% | 60-80% |
| RP-HPLC Purification | Isolation of the pure final product | 40-60% | >95% |
Mechanistic Insights and Troubleshooting
The success of solid-phase synthesis relies on driving reactions to completion.[4] The use of excess reagents is a key principle.[10]
Caption: Simplified mechanism of HATU-mediated coupling.
Potential Issues and Solutions:
-
Incomplete Coupling:
-
Cause: Steric hindrance, poor resin swelling, or insufficient activation.
-
Solution: Double couple by repeating the coupling step with fresh reagents. Consider a different coupling agent or solvent system.
-
-
Side Reactions:
-
Cause: The cyano group is generally stable under standard SPPS conditions. However, strongly acidic or basic conditions for prolonged periods should be avoided if the cyano group is susceptible to hydrolysis in the context of the entire molecule.
-
Solution: Minimize reaction times and use milder reagents where possible.
-
-
Low Cleavage Yield:
-
Cause: Inefficient cleavage from the resin.
-
Solution: Increase the cleavage time or use a stronger acid cocktail if the target molecule is stable under such conditions.
-
Conclusion
1-(4-Cyanophenyl)piperidine-4-carboxylic acid is a versatile and valuable building block for solid-phase synthesis. Its incorporation into small molecule and peptidomimetic libraries can significantly expand the chemical space available for drug discovery. The protocols outlined in these application notes provide a robust framework for the successful utilization of this scaffold, enabling the synthesis of novel compounds with therapeutic potential. As with any synthetic endeavor, careful optimization and analytical monitoring are crucial for achieving high-quality results.
References
- JoVE. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. J. Vis. Exp. (63), e3929, doi:10.3791/3929 (2012).
-
Gale, B. T., et al. Solid-phase synthesis of functionalized bis-peptides. PubMed, [Link] (2008).
-
Royal Society of Chemistry. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, [Link] (2020).
- Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Google Patents. Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. (2012).
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, [Link] (2020).
-
ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link] (2012).
-
ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link] (2012).
- Google Patents. Method for preparing 4-cyanopiperidine hydrochloride. (2016).
-
ScienceDirect. Green combinatorial chemistry in medicinal science. [Link] (2022).
- Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian J. Green Chem., 9(1), 1-12 (2025).
- Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011).
-
National Center for Biotechnology Information. Combinatorial Chemistry in Drug Discovery. PMC, [Link] (2017).
-
MDPI. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, [Link] (2022).
-
Open Access Journals. Combinatorial Chemistry Innovations and Applications. [Link] (2023).
-
Wiley Online Library. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link] (2022).
-
American Chemical Society. Tapping chemistry: Concocting combinatorials. pubs.acs.org, [Link] (1996).
- Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals, 1-28 (2012).
-
National Center for Biotechnology Information. Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. PMC, [Link] (2017).
-
Organic Syntheses. LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. [Link] (2009).
-
National Center for Biotechnology Information. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PMC, [Link] (2019).
-
ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link] (2014).
- Sci-Hub. Synthesis of piperidine derivatives. Part I. Journal of the Chemical Society (Resumed), 438 (1945).
- Sci-Hub. Some sulphanilamidophenyl cyanides and related compounds. Journal of the Chemical Society (Resumed), 861 (1945).
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Application Notes and Protocols for the N-Arylation of Piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The N-aryl piperidine-4-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents. Its rigid, three-dimensional structure combined with the tunable electronic and steric properties of the N-aryl substituent allows for precise modulation of biological activity. This guide provides an in-depth exploration of the experimental procedures for the synthesis of these valuable compounds, with a primary focus on the robust and versatile palladium-catalyzed Buchwald-Hartwig amination and a discussion of the classical copper-catalyzed Ullmann condensation.
Strategic Considerations for N-Arylation of Piperidine-4-carboxylic Acid
The primary challenge in the N-arylation of piperidine-4-carboxylic acid lies in the bifunctional nature of the substrate. The presence of both a secondary amine (nucleophile) and a carboxylic acid (potentially reactive with the base) requires careful consideration of the reaction conditions to ensure selective N-arylation without compromising the carboxylic acid moiety.
Two primary strategies can be employed:
-
Direct Coupling: Employing reaction conditions that are tolerant of the free carboxylic acid. This is often achievable with weaker bases and carefully selected catalyst systems.
-
Protecting Group Strategy: Temporarily masking the carboxylic acid as an ester (e.g., methyl or tert-butyl ester) to prevent side reactions.[1][2] The protecting group is then removed in a subsequent step. This approach can offer higher yields and a cleaner reaction profile, especially when strong bases are required.
This guide will primarily focus on the direct coupling approach, as it offers greater step economy, but will also provide context for the protecting group strategy.
The Buchwald-Hartwig Amination: A Modern Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the formation of carbon-nitrogen bonds.[3][4] Its broad functional group tolerance and the continuous development of highly active catalyst systems make it the preferred method for the N-arylation of complex molecules.[4]
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][4][5] The reactivity of the aryl halide typically follows the trend: Ar-I > Ar-Br > Ar-Cl.[5]
-
Amine Coordination and Deprotonation: The piperidine nitrogen coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The N-aryl bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][4][5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Parameters for Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several reaction parameters.
| Parameter | Common Choices & Considerations | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Palladacycle Precatalysts (e.g., G3, G4) | Precatalysts are air-stable and are reduced in situ to the active Pd(0) species. Modern palladacycles often provide more reliable and efficient formation of the active catalyst.[6] |
| Ligand | Bulky, electron-rich phosphines: XPhos, RuPhos, BrettPhos | The ligand stabilizes the palladium catalyst, prevents catalyst decomposition, and facilitates both oxidative addition and reductive elimination. The choice is often substrate-dependent.[6] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | The base is required to deprotonate the amine. Strong bases like NaOtBu are common, but for substrates with sensitive functional groups like a carboxylic acid, weaker inorganic bases (Cs₂CO₃, K₃PO₄) are preferred to avoid side reactions, potentially requiring higher temperatures.[5][6] |
| Solvent | Toluene, Dioxane, THF, DMF | The solvent must be anhydrous and capable of dissolving the reagents. Toluene and dioxane are most common. |
| Temperature | 80-110 °C | Most reactions require heating to drive the catalytic cycle. Microwave irradiation can significantly accelerate the reaction.[7][8] |
Detailed Experimental Protocol: Direct N-Arylation
This protocol describes a general procedure for the direct N-arylation of piperidine-4-carboxylic acid with an aryl bromide. Optimization may be required for different aryl halides.
Materials:
-
Piperidine-4-carboxylic acid
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed toluene (0.1-0.2 M)
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., in a glovebox), add piperidine-4-carboxylic acid, the aryl bromide, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~4-5.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-aryl piperidine-4-carboxylic acid.
Sources
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- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Cyanophenyl)piperidine-4-carboxylic acid as a Versatile Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-cyanophenyl)piperidine-4-carboxylic acid, a pivotal intermediate in contemporary drug discovery. While its most prominent role is in the synthesis of the Factor Xa inhibitor Apixaban, the unique structural features of this molecule present a versatile scaffold for the development of a wide array of therapeutic agents. This document details its synthesis, purification, and analytical characterization, alongside a discussion of its broader applications and the structure-activity relationship (SAR) principles that guide its use in medicinal chemistry. The protocols provided herein are designed to be robust and reproducible for laboratory-scale synthesis and analysis.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When functionalized, as in the case of 1-(4-cyanophenyl)piperidine-4-carboxylic acid, it offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
The title compound strategically combines three key features:
-
A Piperidine Core: Provides a non-planar structure, influencing solubility and metabolic stability.
-
An N-Aryl Substituent (4-Cyanophenyl): The cyano group can act as a hydrogen bond acceptor or be a precursor for other functional groups. The phenyl ring allows for π-π stacking interactions with protein targets.
-
A 4-Carboxylic Acid Group: This provides a handle for amide bond formation, a common strategy for linking molecular fragments in drug design, and can also interact with basic residues in a target's active site.
This guide will first explore the role of 1-(4-cyanophenyl)piperidine-4-carboxylic acid as a key building block in the synthesis of the blockbuster anticoagulant, Apixaban. Subsequently, we will delve into detailed protocols for its synthesis and characterization, and discuss its potential in the discovery of other classes of therapeutic agents.
Application Highlight: Key Intermediate in the Synthesis of Apixaban
1-(4-Cyanophenyl)piperidine-4-carboxylic acid is a crucial intermediate in several patented synthetic routes to Apixaban (Eliquis®), a highly potent and selective oral inhibitor of coagulation Factor Xa.[1][2] Apixaban is widely prescribed for the prevention and treatment of thromboembolic diseases.[2]
The synthesis of Apixaban typically involves the coupling of a pyrazole-containing fragment with a piperidinyl aniline derivative. 1-(4-Cyanophenyl)piperidine-4-carboxylic acid serves as a precursor to the latter. The cyano group is often reduced to an aminomethyl group or hydrolyzed to a carboxamide, which then participates in the formation of the final drug molecule.
Caption: Role of the intermediate in Apixaban synthesis.
Detailed Synthetic Protocol
The following is a proposed two-step protocol for the synthesis of 1-(4-cyanophenyl)piperidine-4-carboxylic acid, based on established methodologies for N-arylation of piperidines and ester hydrolysis.
Step 1: N-Arylation to form Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
This step involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with ethyl piperidine-4-carboxylate. The use of a base is crucial to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.
Caption: Synthetic scheme for N-arylation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Ethyl piperidine-4-carboxylate | 157.21 | 10.0 g | 1.0 |
| 4-Fluorobenzonitrile | 121.11 | 8.4 g | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 17.6 g | 2.0 |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperidine-4-carboxylate (10.0 g), potassium carbonate (17.6 g), and dimethylformamide (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-fluorobenzonitrile (8.4 g) to the mixture.
-
Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis to 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by acidification.[3][4]
Caption: Synthetic scheme for ester hydrolysis.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate | 258.32 | 10.0 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.1 g | 2.0 |
| Ethanol | - | 50 mL | - |
| Water | - | 50 mL | - |
| 2M Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Dissolve ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (10.0 g) in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (3.1 g) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 2M hydrochloric acid. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(4-cyanophenyl)piperidine-4-carboxylic acid.
Purification and Characterization Protocols
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Protocol for Recrystallization:
-
Dissolve the crude 1-(4-cyanophenyl)piperidine-4-carboxylic acid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy: [5]
-
¹H NMR: Expected signals include aromatic protons on the cyanophenyl ring (doublets in the range of ~7.0-7.8 ppm), protons on the piperidine ring (multiplets in the range of ~1.5-4.0 ppm), and a broad singlet for the carboxylic acid proton (downfield, >10 ppm).
-
¹³C NMR: Expected signals include the nitrile carbon (~118-120 ppm), aromatic carbons (~110-155 ppm), the carbonyl carbon of the carboxylic acid (~175-180 ppm), and aliphatic carbons of the piperidine ring (~25-55 ppm).
Infrared (IR) Spectroscopy: [6]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C≡N (Nitrile) | 2220-2260 (sharp) |
| C=O (Carboxylic Acid) | 1700-1725 |
| C-N (Aromatic Amine) | 1250-1360 |
| C-H (Aromatic/Aliphatic) | 2850-3100 |
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be observed. In negative ion mode, the [M-H]⁻ ion would be observed. High-resolution mass spectrometry can be used to confirm the elemental composition.
Broader Applications in Drug Discovery and SAR Considerations
While the synthesis of Apixaban is a major application, the 1-(4-cyanophenyl)piperidine-4-carboxylic acid scaffold holds potential for the development of other therapeutic agents.
Potential Therapeutic Areas
-
Carbonic Anhydrase Inhibitors: Structurally related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown potent inhibition of human carbonic anhydrase isoforms, some of which are targets for cancer therapy.[7][8] The 4-cyanophenyl moiety can be considered a bioisostere for other functional groups, and the carboxylic acid provides a convenient point for derivatization.
-
FXR Partial Agonists: Derivatives of 1-(4-aminophenylacetyl)piperidine have been identified as potent and selective Farnesoid X receptor (FXR) partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[9][10] This highlights the utility of the N-phenylpiperidine core in targeting nuclear receptors.
-
Monoamine Reuptake Inhibitors: Piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been investigated as inhibitors of monoamine neurotransmitter re-uptake, with potential applications in treating depression and other CNS disorders.[11]
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates key points for SAR exploration using the 1-(4-cyanophenyl)piperidine-4-carboxylic acid scaffold.
Caption: Key areas for SAR studies.
-
N-Aryl Group: Modification of the cyanophenyl ring can influence potency and selectivity. Replacing the cyano group with other electron-withdrawing or -donating groups can modulate the electronic properties and binding interactions.
-
Piperidine Core: Introducing substituents on the piperidine ring can lock the conformation, potentially leading to increased affinity and selectivity for the target. The stereochemistry of these substituents is often critical for activity.
-
4-Carboxylic Acid: This group is a versatile handle for creating libraries of amides or esters. Conversion to amides is a common strategy to expand the molecule and explore additional binding pockets in the target protein. The carboxylic acid itself, or its bioisosteres like a tetrazole, can form crucial ionic or hydrogen bond interactions.
Conclusion
1-(4-Cyanophenyl)piperidine-4-carboxylic acid is a high-value intermediate in drug discovery, underscored by its role in the synthesis of Apixaban. Its strategic combination of a piperidine scaffold, a modifiable N-aryl group, and a versatile carboxylic acid handle makes it an attractive starting point for the exploration of new chemical entities targeting a range of diseases. The protocols and insights provided in this guide are intended to facilitate its synthesis, characterization, and application in medicinal chemistry programs.
References
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- Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. (2012). Organic Syntheses, 89, 131-142.
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- New and unusual scaffolds in medicinal chemistry. (2011). R Discovery.
- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (CN101525313A).
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure.
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2023). ACS Medicinal Chemistry Letters.
- Ethyl 4-piperidinecarboxyl
- Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2026). European Journal of Medicinal Chemistry.
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- Ethyl piperidine-4-carboxyl
- Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. (2007). Journal of Medicinal Chemistry.
- Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl). (US9487525B2).
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- 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST WebBook.
- The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. (EP1097924B1).
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2023). PubMed Central.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). PubMed Central.
- Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Thermo Fisher Scientific.
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- Discovery of novel 1-(4-aminophenylacetyl)
- Spectroscopy of Carboxylic Acid Deriv
- Apixaban. (2022). PubChem.
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Synthesis of Novel Enzyme Inhibitors from 1-(4-Cyanophenyl)piperidine-4-carboxylic acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel enzyme inhibitors derived from the versatile scaffold, 1-(4-Cyanophenyl)piperidine-4-carboxylic acid. This document is intended to serve as a practical resource, blending established synthetic methodologies with contemporary drug design principles to empower researchers in their quest for new therapeutic agents. We will delve into the strategic rationale behind molecular design, provide detailed, step-by-step protocols for chemical synthesis and enzymatic screening, and offer insights into the characterization and data analysis of potential inhibitor candidates.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal starting point for the development of potent and selective enzyme inhibitors. The starting material, 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, offers two key points for chemical diversification: the carboxylic acid at the 4-position and the cyanophenyl group at the 1-position. This dual functionality allows for the exploration of a wide chemical space to target various enzyme classes, with a particular focus on serine proteases and metalloenzymes like carbonic anhydrases, where piperidine-based inhibitors have shown significant promise.[2][3]
Logical Framework for Inhibitor Design:
Our strategy hinges on a systematic exploration of the chemical space around the 1-(4-Cyanophenyl)piperidine-4-carboxylic acid core. This involves two primary diversification pathways:
-
Modification of the Carboxylic Acid: The carboxylic acid moiety can be converted into a variety of functional groups, including amides and bioisosteric replacements like 1,3,4-oxadiazoles, to modulate binding interactions with the target enzyme.
-
Transformation of the Cyanophenyl Group: The nitrile group can be transformed into other key pharmacophores, such as a tetrazole ring or a primary amine via reduction, to explore different binding pockets and improve physicochemical properties.
This dual-pronged approach allows for the creation of a diverse library of compounds with the potential to inhibit a range of enzymes implicated in various diseases.
Caption: Overall workflow for the synthesis of novel enzyme inhibitors.
Synthetic Protocols: A Modular Approach to Library Synthesis
The following protocols are designed to be modular, allowing for the generation of a diverse library of compounds from the common starting material.
Amide Library Synthesis via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry.[4] The carboxylic acid of the starting material can be readily coupled with a diverse range of primary and secondary amines to generate a library of amides.
Protocol 2.1.1: General Procedure for Amide Coupling using HATU
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(4-Cyanophenyl)piperidine-4-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[5][6]
Synthesis of Carboxylic Acid Bioisosteres: 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are effective bioisosteres for carboxylic acids and amides, often improving metabolic stability and pharmacokinetic properties.[7][8]
Protocol 2.2.1: Two-Step Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Step 1: Synthesis of the Hydrazide
-
Esterification: Convert 1-(4-Cyanophenyl)piperidine-4-carboxylic acid to its methyl or ethyl ester using standard methods (e.g., SOCl₂ in methanol).
-
Hydrazinolysis: Reflux the ester with hydrazine hydrate in ethanol to yield the corresponding hydrazide.
Step 2: Oxadiazole Ring Formation
-
Cyclization: React the hydrazide with a carboxylic acid of choice in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or by heating with an orthoester.[1][9]
-
Purification: Purify the resulting 1,3,4-oxadiazole derivative by recrystallization or column chromatography.
Transformation of the Cyanophenyl Group
The nitrile functionality offers a versatile handle for further chemical modifications.
Protocol 2.3.1: Synthesis of Tetrazoles via [3+2] Cycloaddition
Tetrazoles are well-established bioisosteres of carboxylic acids.[10] The nitrile group of the cyanophenyl moiety can be converted to a tetrazole ring.
-
Reaction Setup: Dissolve the 1-(4-cyanophenyl)piperidine derivative in DMF.
-
Cycloaddition: Add sodium azide (1.5 eq.) and triethylamine hydrochloride (1.5 eq.) or zinc chloride as a Lewis acid catalyst.[11]
-
Heating: Heat the reaction mixture at 100-120 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, carefully acidify the reaction mixture with dilute HCl to protonate the tetrazole. Extract the product with an organic solvent and purify by column chromatography.
Protocol 2.3.2: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile to a benzylamine introduces a basic center and a new point for diversification.
-
Catalyst: Use a catalyst such as Raney Nickel or Palladium on carbon (Pd/C).[4][12]
-
Hydrogenation: Dissolve the nitrile-containing compound in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia to suppress the formation of secondary amines.
-
Reaction Conditions: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature or with gentle heating.[12]
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
Further Derivatization of the Primary Amine: Acylguanidines
The newly formed aminomethylphenyl group can be further functionalized, for instance, by converting it to an acylguanidine, a pharmacophore present in several bioactive molecules.
Protocol 2.4.1: Synthesis of Acylguanidines
-
Guanylation: React the primary amine with a suitable guanylating agent, such as 1-aroyl-S-methylisothiourea, in the presence of a base like triethylamine.[10][13]
-
Purification: Purify the resulting acylguanidine by recrystallization or column chromatography.
Characterization of Synthesized Compounds
The identity and purity of all synthesized compounds must be rigorously established using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of functional group transformations. | Appearance/disappearance of characteristic peaks (e.g., carboxylic acid proton, amide NH, tetrazole proton, aminomethyl protons). Chemical shifts of piperidine protons can provide conformational information.[14][15] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the expected mass. |
| HPLC | Assessment of purity and purification of final compounds. | A single major peak in the chromatogram indicating high purity.[5][16] |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic stretching frequencies for C=O (amide, carboxylic acid), C≡N (nitrile), N-H (amine, amide), and C=N (tetrazole, oxadiazole). |
Enzymatic Assays for Inhibitor Screening
The synthesized library of compounds should be screened against a panel of relevant enzymes to identify potential inhibitors. Below are example protocols for three important enzyme classes.
Serine Protease Inhibition Assay (e.g., DPP-4, Factor Xa)
Many piperidine-based compounds are known to inhibit serine proteases.[3]
Protocol 4.1.1: Fluorometric DPP-4 Inhibition Assay
This assay is based on the cleavage of a fluorogenic substrate by DPP-4.[12][17]
-
Reagents: Human recombinant DPP-4 enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations.
-
Pre-incubate for 10-15 minutes at 37 °C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4.1.2: Chromogenic Factor Xa Inhibition Assay
This assay measures the ability of an inhibitor to block the activity of Factor Xa on a chromogenic substrate.[5]
-
Reagents: Human Factor Xa, chromogenic substrate specific for Factor Xa, assay buffer (e.g., Tris-HCl, pH 8.4, containing NaCl and CaCl₂), and a known Factor Xa inhibitor (e.g., Rivaroxaban) as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, Factor Xa, and the test compound.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm over time.
-
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition to obtain the IC₅₀ value.
Caption: Workflow for a typical enzyme inhibition assay.
Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases are zinc metalloenzymes, and inhibitors often chelate the active site zinc ion.[2]
Protocol 4.2.1: Colorimetric Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase.[11][18]
-
Reagents: Human carbonic anhydrase II, p-nitrophenyl acetate (p-NPA) as the substrate, assay buffer (e.g., Tris-SO₄, pH 7.6), and a known inhibitor (e.g., Acetazolamide).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme, and test compound.
-
Pre-incubate at room temperature.
-
Initiate the reaction by adding p-NPA.
-
Monitor the formation of p-nitrophenolate by measuring the absorbance at 400 nm.
-
-
Data Analysis: Calculate the IC₅₀ values as described for the serine protease assays.
Conclusion and Future Directions
The synthetic and screening protocols outlined in this guide provide a robust platform for the discovery of novel enzyme inhibitors based on the 1-(4-Cyanophenyl)piperidine-4-carboxylic acid scaffold. The modular nature of the synthetic routes allows for the rapid generation of a diverse chemical library. Subsequent screening against a panel of therapeutically relevant enzymes can lead to the identification of promising hit compounds. Further optimization of these hits, guided by structure-activity relationship (SAR) studies and computational modeling, can pave the way for the development of potent and selective clinical candidates. The versatility of the starting material and the described synthetic transformations offer a fertile ground for continued exploration in the field of drug discovery.
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Application Notes & Protocols: Developing CNS-Active Agents from 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 1-(4-Cyanophenyl)piperidine-4-carboxylic acid scaffold for the discovery of novel Central Nervous System (CNS)-active agents. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs targeting the CNS.[1][2] This guide outlines a strategic, multi-tiered workflow, from initial chemical library synthesis and computational design to a robust in vitro screening cascade for identifying and optimizing promising lead candidates. We detail step-by-step protocols for synthesis, functional characterization, and early ADME-Tox profiling, emphasizing the scientific rationale behind key experimental choices to ensure a self-validating and efficient discovery process.
Introduction: The Strategic Value of the Piperidine Scaffold
The development of effective CNS therapies remains a significant challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective target engagement within the brain.[3] The selection of a suitable chemical scaffold is therefore a critical first step. The 1-(4-Cyanophenyl)piperidine-4-carboxylic acid core is an attractive starting point for several reasons:
-
Privileged Structure: The piperidine ring is a ubiquitous feature in successful CNS drugs, offering favorable physicochemical properties such as metabolic stability and the ability to modulate lipophilicity and solubility.[1][4]
-
Vectorial Diversity: The scaffold possesses three key modification points: the piperidine nitrogen, the 4-position carboxylic acid, and the para-position cyano group on the phenyl ring. This allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Favorable Physicochemical Properties: The core structure can be readily modified to align with the empirical rules for CNS penetration, which generally favor molecules with lower molecular weight (<500 Da), a controlled polar surface area (PSA), and a balanced lipophilicity (cLogP typically between 2-4).[3][5]
This guide presents a systematic approach to unlock the potential of this scaffold, transforming it from a chemical starting material into a library of drug-like candidates for CNS disorders.
Logical Workflow for CNS Agent Development
Our proposed workflow follows a logical progression from design and synthesis to comprehensive in vitro testing. This approach, known as "front-loading," aims to identify and mitigate potential liabilities such as toxicity or poor metabolic stability at the earliest possible stage, thereby reducing attrition in later, more expensive phases of drug discovery.[6]
Caption: High-level workflow for developing CNS agents.
Part 1: Medicinal Chemistry Strategy & Synthesis Protocols
The core of the discovery program involves the rational design and synthesis of a focused library of analogs. Our strategy is to systematically probe the chemical space around the scaffold by modifying the carboxylic acid moiety, a versatile handle for introducing diversity.
Rationale for Derivatization
The carboxylic acid at the 4-position of the piperidine ring is a key starting point. While it can participate in hydrogen bonding, its acidic nature often leads to high polarity and poor BBB penetration.[3] Therefore, converting it into neutral, more lipophilic groups like amides or esters is a primary objective. Amides are particularly valuable as they can still act as hydrogen bond donors and acceptors, crucial for target interaction, while masking the charge.
Protocol: Synthesis of a Focused Amide Library
This protocol details the synthesis of a representative set of amides from the starting carboxylic acid using standard amide coupling chemistry.
Objective: To synthesize a 10-compound library by coupling 1-(4-Cyanophenyl)piperidine-4-carboxylic acid with a diverse set of primary and secondary amines.
Materials:
-
1-(4-Cyanophenyl)piperidine-4-carboxylic acid
-
A selection of primary/secondary amines (e.g., benzylamine, morpholine, aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-Cyanophenyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Activator Addition: Add HATU (1.2 eq) to the mixture. The use of HATU is recommended as it is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
Base Addition: Slowly add DIPEA (2.5 eq) to the stirring solution. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Once complete, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted reagents and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Caption: General synthesis scheme for the amide library.
Part 2: In Vitro Screening Cascade & Protocols
A tiered screening cascade is essential for efficiently evaluating the synthesized library. This process prioritizes compounds based on target activity, selectivity, and drug-like properties.[7]
Caption: Tiered in vitro screening cascade workflow.
Protocol: Early ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is paramount for CNS drug discovery.[8][9] A compound with excellent potency is useless if it cannot reach its target in the brain or is rapidly metabolized.
Objective: To assess the fundamental drug-like properties of the synthesized library.
A. Kinetic Solubility Assay (Turbidimetric Method)
-
Rationale: Poor solubility can lead to inaccurate biological data and problems with formulation and absorption.[3]
-
Method:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
In a 96-well plate, add the DMSO stock to a phosphate-buffered saline (PBS, pH 7.4) solution to achieve a final compound concentration range (e.g., 1-200 µM) with a constant DMSO concentration (e.g., 1%).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity (absorbance) at a wavelength of 620 nm using a plate reader.
-
The concentration at which the absorbance sharply increases corresponds to the kinetic solubility limit.
-
B. Metabolic Stability Assay (Human Liver Microsomes)
-
Rationale: The liver is the primary site of drug metabolism. Rapid degradation by liver enzymes (like Cytochrome P450s) can lead to low bioavailability and short duration of action.[8]
-
Method:
-
Pre-warm a solution of Human Liver Microsomes (HLMs) and NADPH (a necessary cofactor) in a phosphate buffer (pH 7.4) at 37°C.
-
Add the test compound (final concentration, e.g., 1 µM) to initiate the reaction.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
-
C. Cell Viability Assay (MTT Method using SH-SY5Y cells)
-
Rationale: It is crucial to ensure that the observed activity of a compound is not due to general cytotoxicity. The SH-SY5Y human neuroblastoma cell line is a relevant model for assessing potential neurotoxicity.[10]
-
Method:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Staurosporine).
-
Add MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a detergent solution).
-
Measure the absorbance at ~570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
D. Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
-
Rationale: Predicting a compound's ability to cross the BBB is a cornerstone of CNS drug design. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to estimate passive diffusion.[11]
-
Method:
-
A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in dodecane, forming an artificial membrane.
-
The test compound is added to the donor wells (typically at pH 7.4).
-
The filter plate is placed on top of a 96-well acceptor plate containing buffer.
-
The "sandwich" is incubated for 4-16 hours.
-
After incubation, the concentrations of the compound in the donor and acceptor wells are determined by UV-Vis spectroscopy or LC-MS.
-
The effective permeability (Pe) is calculated. Compounds are often binned into high, medium, and low permeability categories based on known CNS drugs as standards.
-
Data Interpretation & Hit Prioritization
The data from the screening cascade should be compiled to facilitate decision-making.
Table 1: Hypothetical Screening Data for Amide Analogs
| Compound ID | R-Group (Amine) | Sigma-1 Binding (% Inh. @ 1µM) | Neurite Outgrowth (% of Control) | Solubility (µM) | HLM Stability (t₁/₂ min) | SH-SY5Y Viability (% @ 10µM) | PAMPA-BBB (Pe x 10⁻⁶ cm/s) |
| Parent Acid | -OH | 5 | 102 | >200 | >60 | 98 | <1.0 (Low) |
| EX-01 | Benzylamine | 85 | 145 | 45 | 55 | 95 | 5.2 (High) |
| EX-02 | Morpholine | 62 | 120 | 150 | >60 | 99 | 2.1 (Medium) |
| EX-03 | Aniline | 78 | 135 | 15 | 25 | 91 | 4.8 (High) |
| EX-04 | Cyclopropylamine | 91 | 160 | 75 | 40 | 96 | 6.1 (High) |
| EX-05 | Piperidine | 75 | 125 | 90 | >60 | 101 | 3.5 (Medium) |
Analysis:
-
Hit Identification: Compounds EX-01 , EX-03 , and EX-04 show promising primary activity (>75% inhibition) and functional effect (>130% neurite outgrowth).
-
ADME-Tox Flags:
-
EX-03 shows moderate metabolic instability (t₁/₂ = 25 min) and lower solubility (15 µM), which are potential liabilities.
-
EX-01 and EX-04 have a more balanced profile. They both show high predicted BBB permeability.
-
-
Prioritization for Tier 2: Based on this integrated data, EX-04 would be the highest priority candidate for follow-up studies due to its superior potency, functional effect, and acceptable ADME-Tox profile. EX-01 would be a close second. These compounds would advance to dose-response studies to determine their precise IC₅₀/EC₅₀ values.
Conclusion
The 1-(4-Cyanophenyl)piperidine-4-carboxylic acid scaffold represents a promising and versatile starting point for the development of novel CNS-active agents. By employing a disciplined discovery strategy that integrates rational medicinal chemistry with a robust, front-loaded in vitro screening cascade, research teams can efficiently identify and optimize lead candidates. The protocols and workflows detailed in this guide provide a validated framework for navigating the complexities of CNS drug discovery, ultimately increasing the probability of advancing compounds with a higher likelihood of success in preclinical and clinical development.
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Application Note & Protocols: Strategies for the Synthesis and Derivatization of Carboxylic Acids Related to the 1-(4-Cyanophenyl)piperidine Scaffold
Abstract
This technical guide provides detailed protocols for the derivatization of a carboxylic acid functional group on a 1-phenylpiperidine scaffold, a common motif in medicinal chemistry. A critical examination of the requested starting material, 1-(4-Cyanophenyl)piperidine, reveals the absence of a carboxylic acid. To address this, we present two scientifically rigorous pathways: (A) Direct derivatization of the analogous and commercially available carboxylic acid, 4-(piperidin-1-yl)benzoic acid, and (B) A two-step synthesis involving the hydrolysis of the nitrile in 1-(4-Cyanophenyl)piperidine to the corresponding carboxylic acid, followed by derivatization. This document furnishes researchers, scientists, and drug development professionals with robust, field-proven protocols for amide bond formation, esterification, and conversion to acyl chlorides, complete with mechanistic insights, comparative data, and workflow visualizations to guide experimental design.
Foundational Strategy: Addressing the Starting Material
The specified topic molecule, 1-(4-Cyanophenyl)piperidine, possesses a nitrile (-C≡N) group, not a carboxylic acid (-COOH) group. Therefore, direct derivatization of a carboxylic acid is not possible. This note outlines two logical strategies to achieve the desired chemical transformations.
-
Strategy A: The Analog Approach. Utilize the commercially available and structurally analogous compound, 4-(piperidin-1-yl)benzoic acid . This is the most direct and efficient route if the nitrile group is not a mandatory precursor.
-
Strategy B: The Synthesis-First Approach. Convert the nitrile group of 1-(4-Cyanophenyl)piperidine into a carboxylic acid via chemical hydrolysis.[1][2] This intermediate can then be subjected to the derivatization protocols. This approach is necessary if the synthetic route must originate from the nitrile-containing compound.
The following diagram illustrates this primary strategic decision point for the researcher.
Caption: Strategic decision workflow for derivatization.
Protocol: Nitrile Hydrolysis (Strategy B)
The conversion of an aryl nitrile to a carboxylic acid can be effectively achieved under either acidic or basic conditions, typically by heating under reflux.[1][2][3]
Acidic Hydrolysis Protocol
Acid-catalyzed hydrolysis directly yields the carboxylic acid and the ammonium salt of the acid used.[1][2]
-
Reaction: 1-(4-Cyanophenyl)piperidine + 2 H₂O + HCl --(Heat)--> 4-(piperidin-1-yl)benzoic acid + NH₄Cl
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1-(4-Cyanophenyl)piperidine (1.0 equiv).
-
Add a 6 M aqueous solution of hydrochloric acid (HCl) (approx. 10-15 mL per gram of nitrile).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. The carboxylic acid product may precipitate.
-
Adjust the pH of the solution to ~3-4 with a base (e.g., 2 M NaOH) to ensure complete precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Basic Hydrolysis Protocol
Base-catalyzed hydrolysis initially forms the carboxylate salt, which must be acidified in a separate workup step to yield the final product.[1][2][3]
-
Reaction (Step 1): 1-(4-Cyanophenyl)piperidine + NaOH + H₂O --(Heat)--> Sodium 4-(piperidin-1-yl)benzoate + NH₃
-
Reaction (Step 2): Sodium 4-(piperidin-1-yl)benzoate + HCl --(Workup)--> 4-(piperidin-1-yl)benzoic acid + NaCl
-
Procedure:
-
To a round-bottom flask with a reflux condenser, add 1-(4-Cyanophenyl)piperidine (1.0 equiv).
-
Add a 4 M aqueous solution of sodium hydroxide (NaOH) (approx. 10 mL per gram of nitrile). An alcohol co-solvent like ethanol may be added to improve solubility.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-12 hours, monitoring for the cessation of ammonia gas evolution and by TLC/LC-MS.
-
Cool the mixture to room temperature.
-
Carefully acidify the solution to a pH of ~3-4 with cold 6 M HCl. The carboxylic acid will precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Derivatization Protocols for 4-(piperidin-1-yl)benzoic acid
The following protocols are applicable to the carboxylic acid obtained from either Strategy A or B.
Protocol I: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is a cornerstone of medicinal chemistry, often accomplished by activating the carboxylic acid with a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).[4][5] HOBt serves to form a more stable activated ester intermediate, which minimizes side reactions and potential racemization of chiral centers.[5]
Caption: Step-by-step workflow for EDC/HOBt amide coupling.
-
Materials:
-
4-(piperidin-1-yl)benzoic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous solvent (DMF or DCM)
-
-
Procedure:
-
In a clean, dry round-bottom flask, combine the carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).[5][6]
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Cool the flask in an ice bath to 0 °C with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the mixture in one portion.[5]
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.
-
Monitor the reaction's progress using TLC or LC-MS until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water (to remove the urea byproduct), 1 N HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product via flash column chromatography on silica gel or by recrystallization.[5][7]
-
Protocol II: Fischer Esterification
Fischer esterification is a classic acid-catalyzed method for forming esters from carboxylic acids and alcohols.[8][9][10] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms is necessary to drive the reaction to completion.[8][11]
-
Reaction: 4-(piperidin-1-yl)benzoic acid + R'-OH --(H⁺ catalyst, Heat)--> 4-(piperidin-1-yl)benzoate ester + H₂O
-
Materials:
-
4-(piperidin-1-yl)benzoic acid (1.0 equiv)
-
Alcohol (e.g., Methanol, Ethanol) (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~2-5 mol%)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in the desired alcohol (e.g., 20-50 mL of methanol per gram of acid).
-
Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the stirring solution.
-
Heat the mixture to reflux and maintain for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate. Wash the organic phase with a saturated solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester product by flash column chromatography or distillation if applicable.
-
Protocol III: Acyl Chloride Formation and Subsequent Derivatization
Converting the carboxylic acid to a highly reactive acyl chloride provides a powerful intermediate for synthesizing esters and amides, especially with less reactive nucleophiles.[12][13] Thionyl chloride (SOCl₂) is a common reagent for this transformation, as its byproducts (SO₂ and HCl) are gases, simplifying purification.[13][14][15]
-
Step A: Acyl Chloride Synthesis
-
Reaction: 4-(piperidin-1-yl)benzoic acid + SOCl₂ --(Heat)--> 4-(piperidin-1-yl)benzoyl chloride + SO₂ + HCl
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.
-
Place the carboxylic acid (1.0 equiv) in a dry round-bottom flask equipped with a reflux condenser and a gas trap (e.g., leading to a beaker with NaOH solution).
-
Add thionyl chloride (SOCl₂) (2.0 - 5.0 equiv), either neat or with an inert solvent like toluene. A catalytic amount of DMF can accelerate the reaction.
-
Gently heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. The reaction is often complete when gas evolution ceases.
-
Cool the mixture and carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces).
-
The resulting crude acyl chloride is often used immediately in the next step without further purification.
-
-
-
Step B: Derivatization of the Acyl Chloride
-
Amide Formation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of the desired amine (1.1 equiv) and a non-nucleophilic base like triethylamine or pyridine (1.2 equiv) in the same solvent.[16]
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-4 hours.
-
Perform an aqueous workup and purify as described in Protocol 3.1.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM).
-
Add the desired alcohol (1.1 equiv) followed by a base such as pyridine (1.2 equiv), which also acts as a catalyst.
-
Stir at room temperature for 2-6 hours.
-
Perform an aqueous workup and purify as described in Protocol 3.2.
-
-
Comparative Data Summary
The following table summarizes key parameters for the described derivatization protocols, allowing for an informed selection based on experimental needs.
| Protocol | Derivative | Key Reagents | Temperature | Typical Time | Advantages | Disadvantages |
| EDC/HOBt Coupling | Amide | EDC, HOBt, DIPEA | 0 °C to RT | 8 - 24 h | Mild conditions, high yields, low side reactions.[4][5] | Reagents are expensive; urea byproduct requires careful removal.[17] |
| Fischer Esterification | Ester | Alcohol, H₂SO₄ | Reflux | 2 - 16 h | Inexpensive reagents, simple procedure.[8][11] | Equilibrium reaction requires excess alcohol or water removal; harsh acidic conditions.[8] |
| Acyl Chloride | Amide/Ester | SOCl₂, then Amine/Alcohol | Reflux, then RT | 2 - 6 h | Forms highly reactive intermediate, good for unreactive substrates.[12] | Harsh reagents (SOCl₂), generates corrosive HCl gas, moisture sensitive.[13] |
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.[Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry.[Link]
-
Preparation of acyl (acid) chlorides (video). Khan Academy.[Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.[Link]
-
preparation of acyl chlorides (acid chlorides). Chemguide.[Link]
-
Nitrile to Acid - Common Conditions. Common Organic Chemistry.[Link]
-
Ester synthesis by esterification. Organic Chemistry Portal.[Link]
- Method for esterifying hindered carboxylic acids.
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.[Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.[Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.[Link]
-
hydrolysis of nitriles. Chemguide.[Link]
-
19.2 PREPARATION OF ACYL CHLORIDES. ResearchGate.[Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).[Link]
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1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. ResearchGate.[Link]
-
Esterification of Hindered Carboxylic Acids. pubs.acs.org.[Link]
-
Amine to Amide (Coupling) - Common Conditions. Common Organic Chemistry.[Link]
-
Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent | ACS Applied Nano Materials. ACS Publications.[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]
-
Fischer Esterification-Typical Procedures. OperaChem.[Link]
-
Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. pubs.acs.org.[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Fischer Esterification. Chemistry Steps.[Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. RSC Advances (RSC Publishing).[Link]
-
Fischer Esterification. Chemistry LibreTexts.[Link]
-
What is the best technique for amide purification?. ResearchGate.[Link]
-
Looking for some advice for purification of diamide : r/Chempros. Reddit.[Link]
- Process for converting nitriles to carboxylic esters.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. ResearchGate.[Link]
-
N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Hindawi.[Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed.[Link]
-
Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry | Request PDF. ResearchGate.[Link]
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Application Note: Harnessing 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid for Accelerated Drug Discovery via Parallel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the efficiency of lead generation is paramount. The strategic selection of molecular building blocks is a critical determinant of success in any high-throughput screening campaign. 1-(4-Cyanophenyl)piperidine-4-carboxylic acid emerges as a scaffold of significant interest, embodying a convergence of desirable features for combinatorial library synthesis.[1][2] Its structure is a deliberate combination of a saturated, conformationally constrained piperidine ring—a motif prevalent in numerous FDA-approved drugs—and an aromatic cyanophenyl group, which presents a vector for molecular recognition and metabolic stability.[1][2][3]
The molecule's true power lies in its bifunctionality. The carboxylic acid at the 4-position of the piperidine ring serves as a robust and predictable handle for amide bond formation, one of the most reliable reactions in medicinal chemistry.[4] Simultaneously, the cyano group on the phenyl ring acts as a versatile functional group for secondary diversification or as a key pharmacophoric element, capable of engaging in crucial hydrogen bonding interactions with biological targets.[5][6] This dual functionality makes it an exemplary candidate for parallel synthesis, enabling the rapid generation of large, diverse chemical libraries to systematically probe structure-activity relationships (SAR).[7][8]
This application note provides a comprehensive guide to leveraging 1-(4-Cyanophenyl)piperidine-4-carboxylic acid in parallel synthesis workflows, complete with detailed protocols, workflow diagrams, and the scientific rationale behind the experimental design.
Core Application: Parallel Amide Library Synthesis
The most direct and powerful application of this scaffold is the creation of diverse amide libraries. By coupling the carboxylic acid with a wide array of primary and secondary amines, researchers can systematically explore the chemical space around the piperidine core. This approach is foundational for identifying initial hits and optimizing lead compounds.
Workflow for Parallel Amide Synthesis
The workflow is designed for efficiency and scalability, typically employing 96-well plates to manage the parallel reactions. Each well contains the core scaffold and a unique amine, leading to the synthesis of a distinct final compound.
Caption: Automated workflow for parallel amide library synthesis.
Experimental Protocol: 96-Well Parallel Amide Coupling
This protocol details a representative procedure for coupling the scaffold with 96 different amines.
Materials & Equipment:
-
Scaffold: 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
-
Amine Library: Pre-dissolved primary and secondary amines in a 96-well plate.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Automated liquid handler, 96-well reaction block with sealing mats, orbital shaker, centrifugal evaporator, LC-MS system.
Protocol Steps:
-
Stock Solution Preparation:
-
Scaffold Stock (0.2 M): Prepare a stock solution of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid in anhydrous DMF.
-
Amine Stock (0.25 M): Prepare a master plate of 96 unique amines in DMF.
-
HATU Stock (0.2 M): Prepare a fresh solution of HATU in anhydrous DMF. Causality Note: HATU is chosen for its high efficiency, rapid reaction times, and low rate of epimerization, which is critical for maintaining stereochemical integrity if chiral amines are used.
-
DIPEA Stock (0.8 M): Prepare a stock solution of DIPEA in anhydrous DMF. Causality Note: At least 3 equivalents of base are used to activate the carboxylic acid via salt formation and to neutralize the HCl generated during the reaction.
-
-
Reagent Dispensing (using automated liquid handler):
-
To each well of a 96-well reaction block, add 100 µL of the Scaffold Stock (0.02 mmol).
-
Add 100 µL of the corresponding Amine Stock (0.025 mmol, 1.25 eq) to each well.
-
Add 150 µL of the HATU Stock (0.03 mmol, 1.5 eq).
-
Initiate the reaction by adding 75 µL of the DIPEA Stock (0.06 mmol, 3.0 eq).
-
-
Reaction Incubation:
-
Seal the reaction block securely with a chemically resistant mat.
-
Place the block on an orbital shaker and agitate at room temperature for 16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 200 µL of water to each well.
-
Perform a parallel liquid-liquid extraction by adding 500 µL of ethyl acetate to each well, sealing, vortexing, and centrifuging to separate the layers.
-
Carefully transfer the organic layer to a new 96-well plate.
-
Remove the solvent using a centrifugal evaporator.
-
-
Analysis and Library Generation:
-
Re-dissolve the dried compound residues in a fixed volume of DMSO (e.g., 500 µL) to create a master library plate at a known concentration (e.g., 40 mM).
-
Perform LC-MS analysis on an aliquot from each well to confirm the identity (via mass spectrometry) and determine the purity (via UV chromatogram) of each library member.
-
Data Presentation: Representative Library QC
The success of a parallel synthesis campaign is validated by rigorous analytical chemistry.
| Well ID | Amine Component | Formula of Product | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity by UV @ 254nm |
| A1 | Benzylamine | C₂₀H₂₂N₂O | 323.18 | 323.2 | >95% |
| A2 | Morpholine | C₁₇H₂₁N₃O₂ | 316.17 | 316.2 | >98% |
| A3 | (R)-1-Phenylethanamine | C₂₁H₂₄N₂O | 337.20 | 337.2 | >96% |
| A4 | 4-Fluoroaniline | C₁₉H₁₉FN₂O | 327.16 | 327.1 | >95% |
Advanced Application: Post-Synthesis Diversification
The true elegance of using 1-(4-Cyanophenyl)piperidine-4-carboxylic acid lies in the potential for secondary diversification. The cyano group, initially a stable pharmacophore, can be transformed into other functional groups, exponentially increasing the structural diversity of the library from a single synthetic effort. A particularly valuable transformation is the conversion of the nitrile to a tetrazole, a well-established bioisostere for a carboxylic acid.
Workflow for Secondary Diversification
This workflow begins with the purified amide library and introduces a second diversification step.
Caption: Workflow for diversifying an amide library via tetrazole formation.
Protocol: Parallel Conversion of Nitrile to Tetrazole
Safety Precaution: This reaction involves azides, which are potentially explosive, and generates hydrazoic acid, which is highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation:
-
Start with the dried, purified amide library in a 96-well reaction block.
-
Prepare a reagent solution of sodium azide (NaN₃, 3 eq) and ammonium chloride (NH₄Cl, 3 eq) in DMF.
-
-
Reaction:
-
To each well, add the reagent solution.
-
Seal the reaction block and heat to 120 °C for 12-24 hours. Causality Note: The [2+3] cycloaddition between the nitrile and azide is thermally promoted. Ammonium chloride acts as a proton source to facilitate the reaction.
-
-
Work-up:
-
Cool the reaction block to room temperature.
-
Carefully acidify each well with dilute HCl to protonate the tetrazole and neutralize any remaining azide.
-
Extract the products using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry, and concentrate to yield the final tetrazole library.
-
-
Analysis:
-
Characterize the final library using LC-MS, noting the mass shift corresponding to the addition of N₃H (43.03 Da) to the parent amide.
-
Conclusion
1-(4-Cyanophenyl)piperidine-4-carboxylic acid is a powerful and versatile building block for parallel synthesis. Its well-defined reactive handles allow for a reliable, two-pronged approach to library generation: primary diversification through robust amide coupling and optional secondary diversification via chemical transformation of the cyano group. This strategy provides an efficient and effective pathway to generate large, high-quality compound libraries, accelerating the hit-to-lead process in modern drug discovery programs. The resulting libraries, centered on the privileged arylpiperidine core, are well-positioned for screening against a variety of biological targets, particularly in oncology and neuroscience.[3]
References
- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Source not specified.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Source not specified.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (2025). Source not specified.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Combinatorial libraries: strategies and methods for 'lead' discovery.Source not specified.
- Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. (2017). PubMed.
- COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE.Source not specified.
- Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists. (2024). PubMed.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.PubMed Central.
- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv
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Application Notes & Protocols for the Scale-Up Synthesis of 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid Derivatives
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 1-(4-cyanophenyl)piperidine-4-carboxylic acid, a key building block in the development of various pharmaceutical agents. The narrative emphasizes robust and scalable methodologies, moving beyond bench-scale procedures to address the practical challenges encountered in process chemistry and pilot-plant production. The protocols herein are designed with scientific integrity, focusing on safety, efficiency, reproducibility, and adherence to Good Manufacturing Practices (GMP). This guide is intended for researchers, chemists, and engineers in the pharmaceutical and biotechnology industries who are involved in process development and active pharmaceutical ingredient (API) manufacturing.
Introduction: The Strategic Importance of the 1-Arylpiperidine-4-carboxylic Acid Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatization at the 1-position with an aryl group, particularly one bearing an electron-withdrawing cyano moiety, creates a versatile intermediate. The 1-(4-cyanophenyl)piperidine-4-carboxylic acid core is a structural motif found in compounds targeting a range of biological pathways, from enzyme inhibition to receptor antagonism.[2] The development of a scalable, cost-effective, and reliable synthesis is therefore a critical step in the drug development pipeline, enabling the production of sufficient quantities of the API for clinical trials and commercial supply.
This guide focuses on the nucleophilic aromatic substitution (SNAr) reaction between piperidine-4-carboxylic acid and 4-fluorobenzonitrile. This route is selected for its operational simplicity, high atom economy, and the commercial availability of the starting materials, making it an attractive strategy for industrial-scale synthesis.
Synthetic Strategy: Process & Rationale
The chosen synthetic pathway involves the direct N-arylation of piperidine-4-carboxylic acid with an activated aryl halide.
Diagram 1: Overall Synthetic Transformation
Caption: Synthetic route via Nucleophilic Aromatic Substitution.
Rationale for Route Selection
-
Scalability: The SNAr reaction is a well-established industrial process. Unlike some palladium-catalyzed couplings, it avoids the cost, toxicity, and rigorous removal requirements associated with heavy metal catalysts.[3][4]
-
Starting Material Accessibility: Piperidine-4-carboxylic acid[5] and 4-fluorobenzonitrile[6] are readily available, multi-ton scale commodities, ensuring a secure supply chain for large-scale manufacturing.
-
Process Simplicity: This is a one-step synthesis, which minimizes unit operations, reduces potential points of failure, and lowers the overall cost of goods.
-
Work-up and Isolation: The carboxylic acid functionality of the product allows for a straightforward, pH-driven isolation procedure, which is highly effective for removing non-acidic impurities and unreacted starting materials.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 10 kg scale production. All operations should be conducted in a controlled environment (e.g., a pilot plant) following established GMP guidelines.[7][8][9]
Materials and Equipment
| Material | CAS No. | Quantity | Molar Eq. | Notes |
| Piperidine-4-carboxylic acid | 498-94-2 | 10.0 kg | 1.0 | Purity >98% |
| 4-Fluorobenzonitrile | 1194-02-1 | 9.8 kg | 1.05 | Purity >99% |
| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 23.5 kg | 2.2 | Anhydrous, milled |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 100 L | - | Anhydrous grade |
| Deionized Water | - | ~300 L | - | For work-up |
| Hydrochloric Acid (32% w/w) | 7647-01-0 | As needed | - | For pH adjustment |
| Isopropanol (IPA) | 67-63-0 | ~100 L | - | For recrystallization |
Equipment:
-
250 L glass-lined reactor with overhead stirrer, temperature control unit (heating/cooling), and reflux condenser.
-
500 L filtration vessel (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and respiratory protection.[10][11]
Step-by-Step Synthesis Protocol
-
Reactor Charging:
-
Charge the reactor with Dimethyl Sulfoxide (100 L).
-
Under nitrogen, add piperidine-4-carboxylic acid (10.0 kg), 4-fluorobenzonitrile (9.8 kg), and potassium carbonate (23.5 kg).
-
Causality: Using a fine powder of potassium carbonate maximizes the surface area, which is crucial for this heterogeneous reaction, thereby increasing the reaction rate. DMSO is an ideal solvent due to its high boiling point and its ability to solvate the potassium salt of the carboxylic acid, enhancing reactivity.
-
-
Reaction Execution:
-
Begin agitation at a moderate speed (e.g., 80-100 RPM) to ensure good suspension of solids.
-
Heat the reaction mixture to an internal temperature of 130°C.
-
Maintain the temperature at 130-135°C for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC every 4 hours after reaching temperature. The reaction is considered complete when the area percent of piperidine-4-carboxylic acid is less than 2.0%.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 20-25°C.
-
Slowly add deionized water (200 L) to the reactor over 1-2 hours. CAUTION: This quench is exothermic. Maintain the internal temperature below 40°C.
-
Agitate the resulting solution for 1 hour. The potassium carbonate and the potassium salt of the product should fully dissolve.
-
Adjust the pH of the solution to ~2.0 by slowly adding 32% hydrochloric acid. The product will precipitate as a white solid.
-
Causality: The product is soluble in basic aqueous media as its carboxylate salt. Acidification protonates the carboxylate, rendering the product insoluble and allowing for its isolation by filtration. This step effectively separates the product from any non-acidic, water-soluble impurities.
-
-
Filtration and Washing:
-
Transfer the slurry to the filtration unit.
-
Filter the solid product and wash the cake with deionized water (2 x 50 L) until the pH of the filtrate is neutral (~6-7).
-
Pull the cake as dry as possible on the filter for at least 4 hours.
-
Purification Protocol (Recrystallization)
-
Reactor Charging:
-
Charge the wet cake back into a clean reactor.
-
Add a 1:1 mixture of Isopropanol/Water (v/v, approximately 10 volumes based on dry weight, e.g., 100 L).
-
-
Recrystallization:
-
Heat the slurry to reflux (~85-90°C) until a clear solution is obtained.
-
Perform a hot filtration if any insoluble particulates are observed.
-
Cool the solution slowly to 0-5°C over 4-6 hours to induce crystallization.
-
Hold at 0-5°C for an additional 2 hours to maximize yield.
-
-
Final Isolation:
-
Filter the crystalline product.
-
Wash the cake with a small amount of cold (0-5°C) Isopropanol (20 L).
-
Dry the product in a vacuum oven at 60-70°C until the loss on drying (LOD) is <0.5%.
-
Expected Yield: 15.5 - 17.0 kg (70-77% yield). Purity (by HPLC): >99.5%.
Analytical Control Strategy
A robust analytical strategy is essential for ensuring product quality and consistency, in line with GMP principles.[8]
Diagram 2: Analytical Workflow
Caption: Quality control points throughout the manufacturing process.
Analytical Methods
| Parameter | Method | Details | Acceptance Criteria |
| Purity & Impurities | HPLC-UV | Column: C18, 4.6 x 150 mm, 5 µmMobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: AcetonitrileGradient: 10% to 90% B over 15 minFlow Rate: 1.0 mL/minDetection: 254 nm | Purity > 99.5%Any single impurity < 0.1% |
| Identity | ¹H NMR | (400 MHz, DMSO-d₆): Consistent with reference standard. Expected peaks for cyanophenyl, piperidine, and carboxylic acid protons. | Conforms to structure |
| Identity | Mass Spec | ESI+: Expected [M+H]⁺ peak at m/z 231.11 | Conforms to structure |
| Residual Solvents | GC-HS | Headspace Gas Chromatography | DMSO < 5000 ppmIPA < 5000 ppm |
| Assay | Titration | Potentiometric titration with NaOH | 98.0% - 102.0% |
| Loss on Drying | LOD | Gravimetric, 105°C, 4 hours | < 0.5% |
Safety and Environmental Considerations
-
4-Fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[10][12] Handle in a well-ventilated area using appropriate PPE. It is a solid with a low melting point (33-36°C), so it may be handled as a molten liquid in some process settings.
-
Piperidine-4-carboxylic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid dust inhalation.[5][11]
-
Dimethyl Sulfoxide (DMSO): Can increase the dermal absorption of other chemicals. Always use impermeable gloves.
-
Process Hazards: The initial quench of the reaction mixture with water is exothermic and must be controlled. The acidification step generates gas (CO₂ from excess carbonate) and should be performed with adequate venting.
-
Waste Disposal: The aqueous filtrates will be acidic and contain salts and residual DMSO. They must be neutralized and disposed of in accordance with local environmental regulations. Solvent waste (IPA) should be collected for recycling or incineration.
Conclusion
The synthetic protocol detailed in this application note presents a robust, scalable, and economically viable method for the production of 1-(4-cyanophenyl)piperidine-4-carboxylic acid. By focusing on established chemical transformations and implementing a thorough analytical control strategy, this process is suitable for the rigorous demands of pharmaceutical manufacturing. The emphasis on causality behind each step provides the process chemist with the necessary understanding to troubleshoot and optimize the synthesis for safe and efficient API production.
References
-
U-Chems. (n.d.). MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Frolov, N. A., Vereshchagin, A. N., & Zhdankina, G. M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Nolan, S. P., & Organ, M. G. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Jones, B. A., et al. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
- Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
- Lam, P. Y., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 5(13), 2251–2254.
- Cselényi, Z., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(11), 12846-12861.
- Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247.
- Watson, D. A., et al. (2021). N-Arylation by Nickel-Mediated Carbonyl Deletion from Carboxamides Enabled by Visible Light. ChemRxiv.
- Toyo'oka, T., & Jinno, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Angeli, A., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 924-929.
- Labrou, N. E., & Clonis, Y. D. (2001). Downstream processing strategies for the purification of recombinant proteins from transgenic maize: Chromatographic evaluation of the affinity ligand 4-aminophenyl-oxanilic acid.
- Wiley, J. S., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Mass Spectrometry.
- Mubashra, S., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity, 29, 1851-1893.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. N-BOC-piperidine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 9. kmpharma.in [kmpharma.in]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for Library Synthesis Utilizing 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
Introduction: The Strategic Value of the 1-(4-Cyanophenyl)piperidine-4-carboxylic acid Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, frequently incorporated into the structures of numerous approved drugs due to its favorable physicochemical properties and its ability to orient substituents in three-dimensional space.[1] The strategic functionalization of this core structure is a cornerstone of library design for hit-finding and lead optimization campaigns. 1-(4-Cyanophenyl)piperidine-4-carboxylic acid emerges as a particularly valuable building block for the synthesis of focused and diverse compound libraries.
The 4-cyanophenyl moiety offers several key advantages. The cyano group is a versatile chemical handle that can participate in various chemical transformations, and it can act as a hydrogen bond acceptor, influencing the binding of the molecule to its biological target. Furthermore, the phenyl ring provides a rigid linker that can be further substituted to explore structure-activity relationships (SAR). The carboxylic acid at the 4-position of the piperidine ring provides a convenient attachment point for a wide array of building blocks, most commonly through the formation of robust amide bonds. This allows for the systematic exploration of chemical space around the piperidine core.
This guide provides a comprehensive overview of the application of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid in library synthesis. We will delve into the strategic considerations for library design, provide detailed protocols for both solution-phase parallel synthesis and solid-phase synthesis of amide libraries, and discuss the essential techniques for purification and characterization of the resulting compounds.
Strategic Considerations for Library Design
The design of a compound library around the 1-(4-Cyanophenyl)piperidine-4-carboxylic acid scaffold should be guided by the specific biological target or therapeutic area of interest. The inherent modularity of the scaffold allows for both diversity-oriented and target-focused approaches.
Diversity-Oriented Synthesis (DOS)
For initial hit-finding campaigns, a diversity-oriented approach is often employed to explore a broad range of chemical space. This involves coupling the core scaffold with a diverse set of primary and secondary amines, each bringing unique steric and electronic properties. The selection of amines should aim to cover a wide range of physicochemical properties, including:
-
Size and Shape: Incorporating small, linear, branched, and cyclic amines.
-
Polarity: Including amines with varying degrees of polarity to modulate solubility and cell permeability.
-
Functionality: Employing amines bearing additional functional groups such as hydroxyls, ethers, halogens, and other heterocycles to introduce new interaction points.
Target-Focused Library Design
When a specific biological target is known, a more focused library can be designed to maximize the probability of identifying potent and selective modulators. This approach leverages structural information about the target's binding site. For instance, if the target is a kinase, the library design might focus on amines that can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket. For G-protein coupled receptors (GPCRs), the design may incorporate amines that mimic the charge and shape of endogenous ligands.
Visualization of Library Design Strategy
Caption: Strategic approaches to library design using the 1-(4-Cyanophenyl)piperidine-4-carboxylic acid scaffold.
Experimental Protocols: Amide Library Synthesis
The formation of an amide bond between the carboxylic acid of the scaffold and a diverse set of amines is the most common and robust method for library synthesis.[2] Both solution-phase and solid-phase synthesis methodologies can be employed, each with its own advantages.
Protocol 1: Solution-Phase Parallel Synthesis of an Amide Library
Solution-phase synthesis is well-suited for generating smaller, focused libraries where purification of individual compounds is feasible.[3] This protocol describes a parallel synthesis approach in a 96-well plate format.
Materials and Reagents:
-
1-(4-Cyanophenyl)piperidine-4-carboxylic acid
-
A diverse library of primary and secondary amines
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
-
Automated liquid handler (optional)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system for purification and analysis
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid in anhydrous DMF.
-
Prepare a 0.22 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.
-
Prepare 0.2 M stock solutions of each amine from the library in anhydrous DMF in a separate 96-well plate.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the 1-(4-Cyanophenyl)piperidine-4-carboxylic acid stock solution.
-
Add 100 µL (22 µmol) of the HATU stock solution to each well.
-
Add 44 µL (22 µmol) of the DIPEA stock solution to each well.
-
Allow the activation to proceed for 15 minutes at room temperature with gentle shaking.
-
Add 110 µL (22 µmol) of each unique amine stock solution to the corresponding well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
After the reaction is complete, quench each reaction by adding 200 µL of water.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing the plate, and shaking vigorously for 5 minutes. Allow the layers to separate.
-
Carefully transfer the organic layer to a new 96-well plate. Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
-
Purification and Analysis:
-
Dissolve the crude product in each well in a suitable solvent (e.g., DMSO/methanol).
-
Purify each compound using automated preparative HPLC-MS.[4]
-
Analyze the purity of the final compounds by analytical LC-MS.
-
Confirm the identity of selected library members by ¹H NMR and high-resolution mass spectrometry (HRMS).
-
Visualization of Solution-Phase Parallel Synthesis Workflow
Caption: Workflow for solution-phase parallel synthesis of an amide library.
Protocol 2: Solid-Phase Synthesis of an Amide Library
Solid-phase synthesis is advantageous for producing larger libraries as it simplifies the purification process by allowing for the use of excess reagents that can be easily washed away.
Materials and Reagents:
-
Rink Amide resin
-
1-(4-Cyanophenyl)piperidine-4-carboxylic acid
-
A diverse library of primary amines
-
20% Piperidine in DMF
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Solid-phase synthesis vessels
Step-by-Step Methodology:
-
Resin Swelling and Fmoc Deprotection:
-
Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid:
-
Prepare a solution of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Library Diversification (Amide Bond Formation):
-
This step is typically performed in a parallel synthesizer. The resin is split into multiple reaction vessels.
-
To each vessel, add a solution of a unique primary amine (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Agitate the reactions for 4 hours at room temperature.
-
Wash the resin in each vessel thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
-
Cleavage and Product Isolation:
-
Treat the resin in each vessel with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude products in a suitable solvent and purify by preparative HPLC-MS.
-
Confirm the purity and identity of the library members by analytical LC-MS and HRMS.
-
Data Presentation: A Case Study with a Related Scaffold
To illustrate the potential of this scaffold, we present data from a study on a closely related series of compounds, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which were synthesized and evaluated as inhibitors of human carbonic anhydrases (hCAs).[5] The synthetic strategy is directly adaptable to the 1-(4-cyanophenyl) scaffold.
Table 1: Representative Building Blocks and Biological Activity
| Compound ID | Amine Building Block | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 5 | Piperazine | 98.7 | 15.6 | 12.5 | 18.9 |
| 6 | 4-Methylpiperazine | 112.4 | 22.8 | 0.9 | 25.4 |
| 11 | 4-(2-Hydroxyethyl)piperazine | 256.9 | 10.3 | 1.5 | 4.3 |
| 15 | Benzylamine | 75.8 | 8.9 | 2.5 | 9.7 |
| 16 | 4-Methylbenzylamine | 89.3 | 12.4 | 0.8 | 15.6 |
| 20 | 4-Fluorobenzylamine | 65.4 | 7.8 | 0.9 | 11.2 |
Data adapted from Angeli, A., et al. (2020).[5]
This data demonstrates how systematic variation of the amine building block can lead to significant differences in biological activity and selectivity against different enzyme isoforms.
Table 2: Physicochemical Properties of the 1-(4-Cyanophenyl)piperidine-4-carboxylic acid Scaffold
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| logP (calculated) | 1.5 |
| Topological Polar Surface Area (TPSA) | 74.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
These properties suggest that the scaffold possesses drug-like characteristics, making it an excellent starting point for library synthesis.
Purification and Characterization of Compound Libraries
The success of a library synthesis campaign is highly dependent on the ability to efficiently purify and characterize the resulting compounds.
High-Throughput Purification
For libraries synthesized in a parallel format, high-throughput purification is essential.[4] Automated preparative HPLC-MS is the workhorse for this task. The system can be programmed to detect the target mass of each compound in the library and collect the corresponding fraction.
Visualization of High-Throughput Purification Workflow
Caption: Automated workflow for the purification of compound libraries.
Library Characterization
Quality control is critical to ensure that the biological data generated from screening is reliable. The primary analytical techniques for library characterization are:
-
LC-MS: Used to determine the purity of each compound and confirm its molecular weight.
-
¹H NMR: Performed on a representative subset of the library to confirm the structure of the compounds.
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of selected library members.
For a library of 1-(4-cyanophenyl)piperidine-4-carboxamides, the following characteristic signals would be expected in the ¹H NMR spectrum:
-
Aromatic protons of the 4-cyanophenyl group.
-
Protons of the piperidine ring.
-
Protons of the specific amine building block incorporated.
-
An amide NH proton (for primary amine additions).
The mass spectrum should show a prominent molecular ion corresponding to the expected mass of the final product.
Conclusion and Future Directions
1-(4-Cyanophenyl)piperidine-4-carboxylic acid is a versatile and strategically valuable scaffold for the synthesis of compound libraries in drug discovery. Its modular nature allows for the facile generation of both diverse and focused libraries through robust and well-established amide coupling chemistries. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this building block in their hit-finding and lead-optimization efforts.
Future applications of this scaffold could involve the exploration of alternative chemistries at the cyano group to further expand the chemical space accessible from this starting material. Additionally, the incorporation of chiral amines would allow for the synthesis of stereochemically defined libraries, which could provide valuable insights into the stereochemical requirements for binding to biological targets.
References
-
Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 63(15), 8255–8268. [Link]
-
Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 281, 118460. [Link]
-
Schaffrath, M., et al. (2005). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 7(4), 546–553. [Link]
-
Gayo, L. M. (1998). Solution-phase library generation: methods and applications in drug discovery. Biotechnology and Bioengineering, 61(2), 95–106. [Link]
-
Frolov, D. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]
-
Gillet, V. J., et al. (1998). Similarity and Dissimilarity Methods for Processing Chemical Structure Databases. The Computer Journal, 41(8), 563-577. [Link]
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. [Link]
-
Dupont, M. A., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4236–4254. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 3. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solubility of 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid in Organic Solvents
Welcome to the technical support center for improving the solubility of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address your specific needs.
Understanding the Molecule: A Predictive Approach
Direct experimental solubility data for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid is not extensively available in public literature. However, by analyzing its structure and the properties of analogous compounds, we can predict its behavior and devise effective solubilization strategies.
The molecule possesses both a polar carboxylic acid group and a moderately nonpolar cyanophenyl group attached to a piperidine ring. This amphiphilic nature can lead to challenging solubility profiles. The carboxylic acid group can act as a hydrogen bond donor, while the nitrogen on the piperidine ring and the nitrile group can act as hydrogen bond acceptors. The presence of both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups makes its solubility highly dependent on the pH of the medium.
To provide a predictive foundation, we can look at a structurally similar compound, 1-(4-Formylphenyl)piperidine-4-carboxylic acid. Its computed properties from PubChem give us valuable clues[1]:
| Property | Value | Significance for Solubility |
| XLogP3-AA | 1.5 | Indicates moderate lipophilicity. The compound is not excessively greasy, but also not highly water-soluble. |
| Hydrogen Bond Donor Count | 1 | The carboxylic acid proton is the primary hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 4 | The carbonyl oxygen, the piperidine nitrogen, and the nitrile nitrogen can all accept hydrogen bonds. |
| Topological Polar Surface Area | 57.6 Ų | This value suggests moderate polarity, which can contribute to solubility in polar organic solvents. |
Based on this analysis, we can anticipate that 1-(4-Cyanophenyl)piperidine-4-carboxylic acid will exhibit limited solubility in purely nonpolar solvents and may also struggle in some polar aprotic solvents due to strong intermolecular interactions in its solid state (crystal lattice energy).
Troubleshooting Guide & FAQs
Here we address common questions and issues encountered when working with 1-(4-Cyanophenyl)piperidine-4-carboxylic acid.
Q1: My compound won't dissolve in common organic solvents like dichloromethane (DCM) or ethyl acetate. What should I do?
Answer: This is a common issue due to the compound's polarity and potential for strong intermolecular hydrogen bonding in its crystalline form. Here’s a systematic approach to troubleshoot this problem:
Step 1: Start with More Polar Solvents. Instead of nonpolar or moderately polar solvents, try more polar options. Based on the properties of similar compounds, solvents like Dimethyl Sulfoxide (DMSO) and Methanol are often good starting points for piperidine-4-carboxylic acid derivatives[2].
Step 2: Gentle Heating. Try gently heating the mixture. An increase in temperature can provide the energy needed to overcome the crystal lattice energy and improve solubility. Be cautious not to exceed the boiling point of the solvent or cause decomposition of your compound.
Step 3: Consider a Co-Solvent System. If a single solvent doesn't work, a co-solvent system can be effective. The goal is to match the polarity of the solvent mixture to that of the solute. For example, a mixture of a polar aprotic solvent (like DMSO or DMF) with a less polar solvent (like DCM or THF) can be effective. Start with a high concentration of the polar solvent and gradually add the less polar co-solvent.
dot
Caption: A workflow for troubleshooting solubility issues.
Q2: Can I use pH modification to improve solubility in organic solvents?
Answer: Absolutely. This is one of the most effective strategies for compounds with both acidic and basic functional groups.
The Principle: Salt Formation By reacting the carboxylic acid or the piperidine nitrogen with a base or an acid respectively, you can form a salt. Salts are ionic and often have significantly different solubility profiles than their neutral counterparts.
-
To increase solubility in polar protic solvents (e.g., methanol, ethanol): You can form the carboxylate salt by adding a suitable base. The resulting ionic salt will be more soluble in polar solvents.
-
To increase solubility in a wider range of organic solvents: Forming an ammonium salt by protonating the piperidine nitrogen with an acid can sometimes be effective, though this is generally more useful for increasing aqueous solubility.
Experimental Protocol: pH Modification for Solubility Enhancement
-
Choose a suitable base: For forming the carboxylate salt, a volatile organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often a good choice as it can be easily removed later. For a stronger, non-volatile base, you could consider sodium methoxide if your reaction conditions allow.
-
Stoichiometry: Start by adding a stoichiometric equivalent (1.0 eq) of the base to a suspension of your compound in the desired organic solvent.
-
Observe: Stir the mixture at room temperature and observe for dissolution. Gentle warming can be applied if necessary.
-
Incrementally add more base: If the compound does not fully dissolve, you can add the base in small increments (e.g., 0.1 eq at a time) until dissolution is achieved. Be mindful that excess base may affect subsequent reaction steps.
dot
Caption: The process of salt formation to improve solubility.
Q3: I need to run a reaction in a nonpolar solvent. How can I get my compound into solution?
Answer: This is a significant challenge. If pH modification is not compatible with your reaction conditions, you might consider the following:
1. Co-solvency: As mentioned before, using a minimal amount of a polar aprotic solvent (like DMSO or DMF) to first dissolve your compound, and then diluting this solution with your nonpolar reaction solvent can work. However, be aware that even small amounts of these polar solvents can sometimes affect reaction outcomes.
2. Use of a Phase-Transfer Catalyst: If your reaction involves a salt form of the compound, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can help shuttle the ionic species into the nonpolar organic phase.
3. Structural Modification (Pro-drug approach): In a drug development context, if solubility in nonpolar environments (like cell membranes) is a recurring issue, you might consider temporarily masking the polar carboxylic acid group as an ester. This would significantly increase lipophilicity. The ester could then be cleaved at a later stage.
Q4: Are there any other advanced techniques I can try?
Answer: Yes, for more challenging cases, you can explore these options:
-
Use of Solubilizing Agents/Excipients: In formulation science, various excipients are used to enhance solubility. While less common in a synthetic chemistry lab, for certain applications, you could consider using surfactants or complexing agents like cyclodextrins.
-
Amorphous Solid Dispersions: If you have the equipment, converting the crystalline material into an amorphous solid dispersion with a polymer can dramatically improve its dissolution rate and apparent solubility. This is a common technique in the pharmaceutical industry.
Solvent Selection Guide
The following table provides a starting point for solvent selection, categorized by their properties.
| Solvent Class | Examples | Polarity Index | Dielectric Constant (ε) | Comments |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | High | Good starting points, especially DMSO.[2] |
| Polar Protic | Methanol, Ethanol, Water | High | High | Solubility may be enhanced by pH modification. |
| Ethers | THF, 1,4-Dioxane | Moderate | Moderate | May work in a co-solvent system. |
| Halogenated | DCM, Chloroform | Low | Low-Moderate | Generally poor solvents for this compound alone. |
| Aromatic | Toluene, Benzene | Low | Low | Unlikely to be effective. |
| Alkanes | Hexane, Heptane | Very Low | Very Low | Insoluble. |
Conclusion
Improving the solubility of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid in organic solvents is a multi-faceted challenge that can be systematically addressed. By understanding the physicochemical properties of the molecule, either through direct measurement or by inference from analogous structures, a logical path to solubilization can be forged. The key is to be methodical: start with the most likely successful solvents, and then progressively move to more advanced techniques like co-solvency and pH modification. Always consider the compatibility of your chosen solubilization method with your downstream applications.
References
-
PubChem. 1-(4-Formylphenyl)piperidine-4-carboxylic acid | C13H15NO3 | CID 18363079. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. [Link]
-
ChemSynthesis. 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. [Link]
-
Unipd. Predicting drug solubility in organic solvents mixtures. [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
PubChem. (3-Cyanophenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | C25H22N4O3S | CID 127046193. [Link]
-
NIH. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
PubMed Central (PMC). Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
-
Asian Journal of Chemistry. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. [Link]
-
ChemRxiv. Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. [Link]
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]
-
ChemBK. piperidine-4-carboxylic acid. [Link]
-
PubChem. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306. [Link]
-
PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544. [Link]
-
Wikipedia. Isonipecotic acid. [Link]
-
NIH. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem. [Link]
-
Stenutz. piperidine-4-carboxylic acid. [Link]
-
CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. [Link]
Sources
Technical Support Center: Synthesis of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important building block. We will move beyond simple procedural outlines to address the underlying chemical principles, troubleshoot common side reactions, and provide robust, field-tested protocols to ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your synthesis.
Q1: What are the primary synthetic routes to 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, and how do I choose between them?
There are two predominant methods for forming the crucial C-N bond in this synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This method typically involves reacting piperidine-4-carboxylic acid with an electron-deficient aryl halide, such as 4-fluorobenzonitrile, in the presence of a base.[2] The reaction is driven by the strong electron-withdrawing nature of the cyano group, which activates the aromatic ring for nucleophilic attack.[3][4] It is often preferred for its operational simplicity and avoidance of expensive metal catalysts.
-
Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that uses a palladium catalyst with a specialized phosphine ligand to couple piperidine-4-carboxylic acid with an aryl halide (like 4-bromobenzonitrile or 4-chlorobenzonitrile).[5][6] It offers broader substrate scope and generally proceeds under milder conditions than SNAr, but requires careful optimization of the catalyst system and stricter exclusion of oxygen.
Decision Workflow:
To help you decide, consider the following workflow:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for N-Boc Deprotection of Piperidine Precursors
Welcome to the technical support center for N-Boc deprotection of piperidine precursors. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most common transformations in medicinal chemistry. The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for the piperidine nitrogen, but its removal can present challenges depending on the substrate's complexity and sensitivity.[1][2] This guide moves beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic routes.
We will explore the mechanistic underpinnings of common deprotection strategies, delve into frequently asked questions, and provide detailed troubleshooting guides for the specific issues you are likely to encounter at the bench.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding N-Boc deprotection of piperidines.
Q1: What are the most common methods for N-Boc deprotection of a piperidine ring?
A1: The most prevalent and generally effective methods involve acidic hydrolysis.[3] The two workhorse reagents are Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM) and a solution of Hydrochloric Acid (HCl) in an organic solvent, most commonly 1,4-dioxane.[1][2] The choice between them often depends on the presence of other acid-sensitive functional groups in your molecule and the physical properties of the resulting salt.[1]
Q2: How does the acid-catalyzed deprotection mechanism work?
A2: The mechanism is a well-established acid-catalyzed elimination.[2][4] First, the carbonyl oxygen of the Boc group is protonated by the acid. This protonation makes the carbamate a better leaving group. The C-O bond then cleaves, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. This carbamic acid rapidly decarboxylates to yield the free piperidine amine and carbon dioxide gas. The liberated amine is then protonated by the excess acid to form a salt (e.g., trifluoroacetate or hydrochloride).[4][5]
Boc Deprotection Mechanism with Acid
Caption: Acid-catalyzed N-Boc deprotection workflow.
Q3: My compound contains other acid-labile groups (e.g., t-butyl esters, acetals). Can I still use TFA or HCl?
A3: This is a critical consideration requiring careful strategy. The N-Boc group is generally more sensitive to acid than many other acid-labile groups, which allows for selective deprotection if conditions are carefully controlled.[6] Using 4M HCl in dioxane is often reported to offer better selectivity for N-Boc deprotection in the presence of tert-butyl esters compared to TFA.[7][8][9] Milder conditions, such as running the reaction at 0°C and closely monitoring by TLC or LC-MS, are essential to prevent cleavage of other protecting groups.
Q4: What are some non-acidic or milder alternatives for Boc deprotection?
A4: When strong acids are not viable, several alternatives can be explored. Thermal deprotection, by refluxing the substrate in a suitable solvent, can be effective, though it may require high temperatures.[10] Other reported methods include using Lewis acids like Zinc Bromide (ZnBr₂) or greener approaches like heating in water, which can drive the reaction to completion for certain substrates.[11][12]
Troubleshooting Guides
This section provides structured guidance for overcoming common experimental hurdles.
Problem 1: Incomplete or Sluggish Deprotection
You've run the reaction for the standard time, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
Initial Diagnosis & Quick Fixes
-
Reagent Quality: Are your acidic reagents fresh? Anhydrous HCl in dioxane can degrade over time, especially with repeated exposure to atmospheric moisture. TFA is generally stable but should be of high purity.
-
Insufficient Acid: Ensure you are using a sufficient molar excess of the acid. For TFA, a common condition is 20-50% v/v in DCM. For HCl/dioxane, using 3-10 equivalents is typical.[1][2]
-
Reaction Time & Temperature: Some sterically hindered or electronically deactivated piperidines may require longer reaction times or elevated temperatures.[13] If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40°C) while carefully monitoring for side product formation. Extending the reaction time from 1-2 hours to 4 hours or more can also be effective.[14]
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete deprotection.
Problem 2: Difficult Work-up and Product Isolation
The reaction is complete, but isolating the clean, free piperidine base is proving challenging.
Scenario A: Handling TFA Salts
The trifluoroacetate salt of your piperidine can sometimes be an oily, sticky residue that is difficult to handle and purify.[1]
-
Solution 1: Salt Precipitation: After removing the solvent and excess TFA under reduced pressure, try triturating the residue with a non-polar solvent like diethyl ether or hexane. This can often induce the TFA salt to precipitate as a solid, which can then be collected by filtration.[1]
-
Solution 2: Direct Basification & Extraction: Dissolve the crude residue in water or a biphasic mixture (e.g., DCM/water). Carefully add a base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until effervescence ceases and the aqueous layer is basic (pH > 8).[1][2] Then, extract the free amine into an organic solvent like DCM or ethyl acetate.
-
Solution 3: Ion-Exchange Resin: For water-soluble amines where extraction is problematic, using a basic resin like Amberlyst A21 can be an effective work-up method to neutralize the acid and isolate the free base without an aqueous work-up.[15]
Scenario B: Emulsion During Basic Extraction
During the basic work-up, a stubborn emulsion forms between the aqueous and organic layers, making separation difficult.
-
Cause: This often happens when the deprotected piperidine product has surfactant-like properties or when fine inorganic salts are present at the interface.
-
Solution:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[1]
-
Filter: Pass the entire mixture through a pad of Celite® or filter paper to remove any particulate matter that might be stabilizing the emulsion.
-
Change Solvent: If using DCM, switching to a less dense and less emulsion-prone solvent like ethyl acetate for the extraction can resolve the issue.
-
Problem 3: Side Reactions and Chemoselectivity Issues
The Boc group is removed, but other functional groups in the molecule are also reacting.
Common Side Reactions & Mitigation Strategies
| Side Reaction | Sensitive Group(s) | Causal Factor | Recommended Mitigation Strategy |
| Ester Hydrolysis | Methyl/Ethyl Esters | Presence of water in reagents or during work-up with strong acid. | Use anhydrous conditions. For work-up, use a non-aqueous method if possible or a very weak base like solid NaHCO₃. |
| Protecting Group Cleavage | t-Butyl esters, Trityl (Tr), Acetals | Strong acidity, prolonged reaction time. | Use 4M HCl in dioxane at 0°C, as it is often more selective.[8][9] Monitor the reaction closely and quench as soon as the starting material is consumed. |
| Allylic Alcohol Degradation | Allylic Alcohols/Esters | Formation of stable allylic carbocations under strongly acidic conditions. | Switch to a milder deprotection method. Consider TMSI in DCM with a solid bicarbonate base for neutral conditions.[16] |
Key Experimental Protocols
Below are detailed, step-by-step methodologies for the most common deprotection procedures.
Protocol 1: Deprotection with TFA in DCM
This is a very common and effective method for robust substrates.[1]
-
Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0°C using an ice bath.[1]
-
TFA Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents, or as a 20-50% v/v solution with DCM) to the stirred solution.[1][17]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[1]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
Work-up (Free Base Isolation):
-
Carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]
-
Extract the aqueous layer with DCM (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate under reduced pressure to yield the deprotected piperidine.[1]
-
Protocol 2: Deprotection with HCl in Dioxane
This method is often preferred for substrates with other acid-sensitive groups or when the TFA salt is problematic.[1]
-
Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.[1]
-
HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.[1]
-
Reaction & Precipitation: Stir the reaction for 1-3 hours, monitoring its progress. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution, which is a convenient visual indicator of reaction progress.[1]
-
Isolation of HCl Salt:
-
Work-up (Free Base Isolation):
-
Suspend the crude hydrochloride salt in a mixture of water and DCM.[1]
-
Add a saturated aqueous NaHCO₃ solution until the mixture is basic.[1]
-
Separate the layers and extract the aqueous phase with DCM (2x).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free piperidine base.[1]
-
References
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
- Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Amine Protection / Deprotection. Fisher Scientific.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
- Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH. Benchchem.
- How to do work-up of a BOC deprotection reaction by TFA?.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids deriv
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Boc Deprotection - TFA. Common Organic Chemistry.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- I have used Lys(Tfa)Fmoc-OH in peptide synthesis . Deprotection of Tfa gr took place in 24h by aqueous piperidine at rt. chances for racemization?.
- Alternative Methods for Boc Deprotection. Reddit.
- Boc Protection - Common Conditions. Common Organic Chemistry.
- What are the best methods for Piperidine purification alternatives to distillation?.
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
- Boc deprotection conditions tested.
- Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Cyanophenylpiperidine Analogs
Welcome to the technical support center for the synthesis of cyanophenylpiperidine analogs. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your reactions.
This guide is structured in a question-and-answer format to directly address common issues. We will delve into the intricacies of prevalent synthetic methodologies, including Reductive Amination, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr), providing expert insights and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Reductive Amination
Reductive amination is a cornerstone for the synthesis of many piperidine-containing compounds. However, seemingly straightforward, it can present challenges leading to diminished yields.
Question 1: My reductive amination is resulting in a low yield of the desired cyanophenylpiperidine analog, and I observe the presence of starting materials and/or a stable imine intermediate. What are the likely causes and how can I resolve this?
Answer:
This is a frequent issue in reductive amination and can stem from several factors related to both the imine formation and the reduction step. Incomplete imine formation or a sluggish reduction are the primary culprits.
Causality Explained:
Reductive amination is a two-step process occurring in one pot: the formation of an imine or enamine intermediate followed by its reduction. The overall success hinges on the delicate balance of these two steps. If the imine formation is slow or incomplete, you will recover your starting aldehyde/ketone and amine. If the reducing agent is not effective or is consumed by side reactions, the imine intermediate may persist.[1][2][3]
Troubleshooting Workflow:
Here is a logical workflow to diagnose and address the issue:
Caption: Troubleshooting workflow for low yield in reductive amination.
Detailed Protocols:
Protocol 1: Optimizing Imine Formation
-
Reaction Setup: In a round-bottom flask, dissolve your cyanophenyl-aldehyde or ketone (1.0 eq) and the corresponding amine (1.0-1.2 eq) in a suitable solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH)).
-
Dehydration: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves. This is crucial as water is a byproduct of imine formation and its removal drives the reaction equilibrium towards the product.
-
pH Adjustment (if necessary): For less reactive carbonyls or amines, catalytic amounts of a weak acid like acetic acid can be added to protonate the carbonyl oxygen, making it more electrophilic.
-
Monitoring: Stir the reaction at room temperature and monitor the formation of the imine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
Protocol 2: Enhancing the Reduction Step
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can be used, but it is more reactive and may require careful temperature control and is less selective.[2]
-
Reagent Addition: Once imine formation is complete, add the reducing agent (1.2-2.0 eq) portion-wise to control any potential exotherm.
-
Temperature Control: If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. Conversely, if side reactions are observed, cooling the reaction may be necessary.
-
Work-up: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the product with an appropriate organic solvent.
Data Summary: Choice of Reducing Agent
| Reducing Agent | Typical Solvent | pH Condition | Key Advantages | Considerations |
| NaBH(OAc)₃ | DCE, DCM, THF | Weakly Acidic | Mild, selective, broad substrate scope | Can be slower |
| NaBH₃CN | MeOH, EtOH | Weakly Acidic | Mild, effective for a range of substrates | Highly toxic |
| NaBH₄ | MeOH, EtOH | Neutral to Basic | Inexpensive, powerful reducing agent | Less selective, can reduce carbonyls |
Part 2: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, particularly for N-arylation of the piperidine ring. However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.
Question 2: I am attempting a Buchwald-Hartwig amination to couple an aryl halide with a cyanopiperidine, but I am getting low to no yield of the desired product. What are the critical parameters to investigate?
Answer:
Low yields in Buchwald-Hartwig reactions are often traced back to issues with the catalytic cycle, including catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions. These reactions are notoriously sensitive to a variety of factors.[4][5]
Causality Explained:
The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. A failure at any of these stages will halt the cycle and lead to poor yields.[6] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Protocols:
Protocol 3: Systematic Screening of Buchwald-Hartwig Conditions
-
Inert Atmosphere: It is imperative to perform these reactions under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is oxygen-sensitive. Use Schlenk techniques or a glovebox.
-
Reagent Purity: Ensure all reagents, especially the solvent and amine, are anhydrous and degassed.
-
Catalyst and Ligand Screening:
-
Palladium Source: Use a reliable palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂. For more consistent results, consider using commercially available pre-catalysts.
-
Ligand Selection: The choice of phosphine ligand is crucial. For sterically hindered substrates, bulky electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective.[6]
-
-
Base Screening: The base plays a critical role in the deprotonation of the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.[5]
-
Solvent Screening: Toluene, dioxane, and THF are commonly used solvents.[8] The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
-
Temperature Optimization: Reactions are typically run at elevated temperatures (80-110 °C).[9]
Data Summary: Common Buchwald-Hartwig Conditions
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | CuI (5-10 mol%) | Palladium catalysts are generally used in lower loadings.[9] |
| Ligand | Biarylphosphine (e.g., Xantphos, RuPhos) | Diamine or Amino Acid (e.g., L-proline) | Ligand choice is critical for reaction efficiency.[9] |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | K₂CO₃ or K₃PO₄ | Strong, non-nucleophilic bases are often preferred for Buchwald-Hartwig reactions.[9] |
| Solvent | Toluene, Dioxane, or THF | DMF or DMSO | Anhydrous and degassed solvents are crucial for palladium catalysis.[9] |
| Temperature | 80-110 °C | 100-140 °C | Ullmann-type reactions generally require higher temperatures.[9] |
| Reaction Time | 2-12 hours | 12-24 hours | Buchwald-Hartwig reactions are often faster.[9] |
| Typical Yield | 70-95% | 60-85% | Yields are highly dependent on substrate and optimization.[9] |
Part 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a classical method for forming aryl-heteroatom bonds and can be a cost-effective alternative to metal-catalyzed methods, provided the aromatic ring is sufficiently electron-deficient.
Question 3: My SNAr reaction between an activated aryl halide and a cyanopiperidine is giving a poor yield. How can I improve the outcome?
Answer:
The success of an SNAr reaction is heavily dependent on the electronic properties of the aryl halide, the nucleophilicity of the amine, and the reaction conditions. Low yields often indicate insufficient activation of the aromatic ring or unfavorable reaction kinetics.
Causality Explained:
SNAr reactions proceed via a two-step addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. The rate-determining step is typically the initial nucleophilic attack. For this to be favorable, the aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group.[10] The stability of the Meisenheimer complex is key to the reaction's success.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Detailed Protocols:
Protocol 4: Optimizing SNAr Reaction Conditions
-
Solvent Selection: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal as they can solvate the cation of the base and leave the anion more reactive, while not solvating the nucleophile as strongly as protic solvents.[11]
-
Base Addition: A non-nucleophilic base like potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) is often added to scavenge the proton from the piperidine nitrogen, thereby increasing its nucleophilicity.
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier. Heating the reaction to 80-150 °C is common. Microwave irradiation can also be a very effective technique to accelerate these reactions.[12]
-
Leaving Group: The nature of the leaving group is important. Fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached.[13]
Part 4: Purification Challenges
Question 4: I have successfully synthesized my cyanophenylpiperidine analog, but I am facing difficulties in purifying the final product, leading to low isolated yields. What are some effective purification strategies?
Answer:
Purification can indeed be a significant bottleneck, and a well-planned purification strategy is as crucial as the reaction itself. The physicochemical properties of your target molecule will dictate the most appropriate method.
Causality Explained:
Cyanophenylpiperidine analogs can be basic and may have varying polarities depending on the substituents. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual reagents or catalysts. These impurities can have similar properties to the desired product, making separation challenging.[14][15][16][17][18]
Purification Strategies:
-
Acid-Base Extraction:
-
Principle: This technique exploits the basicity of the piperidine nitrogen.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to deprotonate the product.
-
Extract the product back into an organic solvent.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
-
Column Chromatography:
-
Normal Phase: Silica gel is commonly used. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent streaking of the basic amine) is typically employed.
-
Reverse Phase: For more polar compounds, reverse-phase chromatography (e.g., C18) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can be effective.
-
-
Crystallization:
-
Principle: If your product is a solid, crystallization can be a highly effective method for purification, often yielding very pure material.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.
-
Slowly cool the solution to allow for the formation of crystals.
-
If no single solvent is suitable, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
-
The hydrochloride salt of the piperidine can sometimes have better crystalline properties than the free base.[19]
-
-
Data Summary: Purification Method Selection
| Purification Method | Best Suited For | Key Advantages | Common Challenges |
| Acid-Base Extraction | Basic compounds with non-basic impurities | Scalable, cost-effective, removes many impurities | Emulsion formation, product may have some water solubility |
| Column Chromatography | Separating compounds with different polarities | High resolution, applicable to a wide range of compounds | Can be time-consuming and require large solvent volumes |
| Crystallization | Solid compounds | Can provide very high purity, scalable | Finding a suitable solvent system can be challenging |
References
- BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Accessed January 22, 2026.
- PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Accessed January 22, 2026.
- ResearchGate. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Accessed January 22, 2026.
- BenchChem. Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. Accessed January 22, 2026.
- National Institutes of Health. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Accessed January 22, 2026.
- ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Accessed January 22, 2026.
- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Accessed January 22, 2026.
- Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Accessed January 22, 2026.
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. Accessed January 22, 2026.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Accessed January 22, 2026.
- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines. Accessed January 22, 2026.
- Wordpress.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Accessed January 22, 2026.
- National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Accessed January 22, 2026.
- Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Accessed January 22, 2026.
- ChemicalBook. 4-CYANO-4-PHENYLPIPERIDINE HYDROCHLORIDE CAS#: 51304-58-6. Accessed January 22, 2026.
- ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Accessed January 22, 2026.
- Reddit. Reductive amination of piperazine : r/OrganicChemistry. Accessed January 22, 2026.
- Pearson+. Show how to synthesize the following amines from the indicated st... | Study Prep. Accessed January 22, 2026.
- Sigma-Aldrich. 4-Cyano-4-phenylpiperidine 96 51304-58-6. Accessed January 22, 2026.
- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Accessed January 22, 2026.
- ResearchGate. An Inexpensive and Efficient Copper Catalyst for N‐Arylation of Amines, Amides and Nitrogen‐Containing Heterocycles | Request PDF. Accessed January 22, 2026.
- BenchChem. A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Accessed January 22, 2026.
- HETEROCYCLES. EXPEDIENT N-ARYLATION FOR THE SYNTHESIS OF 2-ARYLAMINO-3-CYANOPYRIDINES USING IONIC COPPER(I)
- Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Accessed January 22, 2026.
- Royal Society of Chemistry. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Accessed January 22, 2026.
- Royal Society of Chemistry. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Accessed January 22, 2026.
- Thermo Fisher Scientific. Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Accessed January 22, 2026.
- Neuland Labs.
- ARKAT USA. An alternative synthetic strategy to construct apixaban analogues. Accessed January 22, 2026.
- PubMed. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Accessed January 22, 2026.
- Royal Society of Chemistry. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Accessed January 22, 2026.
- National Institutes of Health. Challenges and opportunities in the purification of recombinant tagged proteins. Accessed January 22, 2026.
- National Institutes of Health. Current trends and challenges in the downstream purification of bispecific antibodies. Accessed January 22, 2026.
- ResearchGate. Effective promotion of steric hindrance effect on singlet-triplet transition of para-linked carbazole-biphenyl by transient absorption spectroscopy | Request PDF. Accessed January 22, 2026.
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- 19. prepchem.com [prepchem.com]
Technical Support Center: Managing Racemization During Derivatization of Piperidine-4-carboxylic Acid
Welcome to the technical support center for managing stereochemical integrity during the chemical modification of piperidine-4-carboxylic acid. As Senior Application Scientists, we understand that maintaining the enantiopurity of chiral building blocks is critical for the efficacy and safety of pharmaceutical candidates. This guide provides in-depth, experience-driven answers to common challenges encountered when derivatizing the carboxyl group of piperidine-4-carboxylic acid, a crucial scaffold in modern drug discovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, focusing on the causality behind the problem and providing actionable solutions.
Part 1: The Fundamentals of Racemization
A: You are observing racemization, which is the conversion of an enantiopure compound into a mixture of both enantiomers (a racemate). This is a significant issue because in drug development, typically only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause undesirable side effects.[1]
The Causality: Racemization during amide bond formation (a type of peptide coupling) occurs because the derivatization process can inadvertently make the proton on the chiral center (the carbon at the 4-position of the piperidine ring) acidic and susceptible to being removed by a base.[2][3] Once this proton is removed, the chiral center becomes flat (a planar enolate). When this planar intermediate is re-protonated, it can happen from either face, leading to a mixture of both the original (R) and the inverted (S) configurations. The activation of the carboxylic acid, which is necessary for the reaction, unfortunately, enhances the acidity of this alpha-proton, making it the critical step where stereochemistry can be lost.[2]
A: The primary mechanism of racemization for α-substituted carboxylic acids like piperidine-4-carboxylic acid during amide coupling is base-catalyzed enolization following the activation of the carboxyl group.[2][4] While a secondary mechanism involving an oxazolone intermediate is common for N-acyl amino acids, direct enolization is a key pathway to consider here.
The Mechanism Explained:
-
Activation: Your coupling reagent (e.g., EDC, HATU) reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester. This activation is essential for the subsequent reaction with an amine.[5]
-
Increased Acidity: The activating group is strongly electron-withdrawing. This electronic effect increases the acidity of the proton at the C4 position (the α-carbon).
-
Deprotonation (The Problem Step): If a base is present in the reaction mixture (which is very common), it can now easily remove this acidic proton. The most commonly used bases in peptide coupling, such as diisopropylethylamine (DIEA) or triethylamine (TEA), are often the primary culprits.[2]
-
Planar Enolate Formation: The removal of the proton creates a planar enolate intermediate, temporarily destroying the chiral center.
-
Reprotonation & Racemization: This enolate can be protonated again to reform the chiral center. However, the proton can add back from either the top or bottom face of the planar structure, resulting in a mixture of both enantiomers.
Below is a diagram illustrating this detrimental pathway.
Caption: Mechanism of base-catalyzed racemization.
Part 2: Troubleshooting Guide - Optimizing Your Reaction
A: Change the base. The choice of the organic base is arguably the single most critical factor influencing racemization.[2] If you are using a strong and sterically unhindered base like triethylamine (TEA) or a moderately hindered but still potent base like diisopropylethylamine (DIEA), you are creating a high-risk environment for racemization.
Expert Recommendation: Switch to a weaker, more sterically hindered base.
-
N-methylmorpholine (NMM): This is often the first and best choice. Its lower basicity (pKa ≈ 7.4) compared to DIEA (pKa ≈ 10.1) means it is less likely to deprotonate the α-carbon, yet it is still effective at scavenging acid byproducts.[2]
-
2,4,6-Collidine: This base is even more sterically hindered than NMM and has a similar pKa (≈ 7.4), making it an excellent, low-racemization alternative, particularly for fragment couplings.[2]
| Base | pKa (approx.) | Steric Hindrance | Racemization Risk | Recommendation |
| Triethylamine (TEA) | 10.7 | Low | Very High | Avoid for chiral substrates |
| Diisopropylethylamine (DIEA) | 10.1 | Medium | High | Use with extreme caution; switch if racemization occurs |
| N-Methylmorpholine (NMM) | 7.4 | Medium | Low | Recommended First Choice |
| 2,4,6-Collidine | 7.4 | High | Very Low | Excellent Alternative |
A: Yes, the choice of coupling reagent is critical. The "safest" reagents are those that promote a rapid coupling reaction, minimizing the lifetime of the highly reactive, racemization-prone intermediate. Modern uronium/aminium and phosphonium salt reagents are generally superior to classical carbodiimides in this regard.[5][6]
Trustworthy Reagent Classes:
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient coupling reagents.[6] HATU is often considered the gold standard for difficult couplings with reduced racemization. They react with the carboxylic acid to form an active ester that couples rapidly with the amine.[7]
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, PyBOP is very effective and known for low levels of racemization. It avoids the formation of a carcinogenic byproduct (HMPA) associated with its predecessor, BOP.[5]
-
Carbodiimides (e.g., EDC, DIC): While very common, these reagents are more prone to causing racemization, especially if used without an additive.[5][6] The O-acylisourea intermediate they form is highly reactive and can rearrange or simply exist long enough for a base to cause deprotonation. If you must use a carbodiimide, it is mandatory to use it with a racemization-suppressing additive. [5]
Caption: Troubleshooting flowchart for racemization.
A: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma Pure®) are racemization suppressors. You should always include one when using a carbodiimide-based coupling reagent.[2][4][5]
Mechanism of Suppression: When an additive is present, it rapidly intercepts the highly reactive O-acylisourea intermediate formed by the carbodiimide. It converts this unstable intermediate into a more stable, yet still reactive, active ester (e.g., an OBt ester). This new intermediate is significantly less prone to causing racemization. It essentially provides a safer pathway for the reaction to proceed.[5]
-
HOBt: The classic and highly effective additive. However, it has safety concerns as it can be explosive in its anhydrous form.[5]
-
Oxyma Pure®: A modern, non-explosive, and highly effective alternative to HOBt. It is often considered a superior choice for both safety and efficacy.[5][7]
-
HOAt: 1-Hydroxy-7-azabenzotriazole is even more effective than HOBt at suppressing racemization, particularly for challenging couplings.
Bottom Line: Using a carbodiimide without an additive is a false economy. The risk to your product's chiral integrity is too high.
A: Absolutely.
-
Temperature: Lowering the reaction temperature is a classic strategy to minimize side reactions, including racemization. The activation energy for the desired coupling reaction is generally lower than that for the deprotonation/racemization pathway.
-
Recommendation: Start your coupling reactions at 0°C and allow them to warm slowly to room temperature. For particularly sensitive substrates, maintaining the reaction at 0°C or even lower may be necessary.
-
-
Solvent: While the effect can be more subtle, the solvent can influence reaction rates and the solubility of intermediates.
-
Recommendation: Dichloromethane (DCM) and Dimethylformamide (DMF) are standard choices. DMF is more polar and can sometimes accelerate the desired coupling reaction, which indirectly helps suppress racemization by shortening the lifetime of the activated intermediate.
-
Part 3: Analytical Protocols for Quantification
A: The most reliable and widely used method for quantifying the extent of racemization is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[8][9] This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers of your product, resulting in different retention times.
Self-Validating Protocol for Chiral HPLC Method Development:
-
Column Selection:
-
Start with polysaccharide-based columns, as they are broadly applicable. Immobilized amylose (e.g., Chiralpak® IA) or cellulose (e.g., Chiralcel® OD) columns are excellent starting points.[8]
-
-
Mobile Phase Screening (Normal Phase):
-
A typical starting mobile phase is a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol).
-
Begin with a 90:10 Hexane:Alcohol mixture.
-
Run injections, and if no separation is seen, systematically vary the ratio (e.g., 80:20, 70:30). The ratio of these solvents is the most critical parameter for achieving separation.[8]
-
-
Wavelength Selection:
-
Set your UV detector to a wavelength where your compound has strong absorbance to ensure high sensitivity. This is typically determined from a UV scan of your compound.
-
-
Confirmation of Peaks:
-
To confirm which peak corresponds to which enantiomer, you must inject an authentic, enantiopure sample of your starting material (if it elutes) or a known standard of the desired product enantiomer.
-
It is also highly recommended to synthesize a small amount of the racemic product deliberately (e.g., by running the reaction with a strong base like TEA at room temperature) to have a reference sample showing two distinct, ideally equal-sized peaks. This validates that your method is capable of separating the enantiomers.
-
-
Quantification:
-
Once separation is achieved, the enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.
-
Caption: Workflow for Chiral HPLC method development.
References
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Available at: [Link]
- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. Available at: [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect. Available at: [Link]
-
Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a... Oxford Academic. Available at: [Link]
-
First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Wiley Online Library. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. Available at: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
Sources
- 1. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
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- 9. phx.phenomenex.com [phx.phenomenex.com]
"stability issues of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid under acidic conditions"
Prepared by: Gemini Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Cyanophenyl)piperidine-4-carboxylic acid. It focuses on the compound's stability profile, particularly under acidic conditions, and offers practical troubleshooting advice and validated protocols to ensure experimental integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid.
Q1: What is the primary stability concern for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid in acidic environments?
The primary stability issue is the acid-catalyzed hydrolysis of the aromatic nitrile group (-C≡N).[1][2] This functional group, while generally stable, can undergo a two-stage hydrolysis when exposed to acidic aqueous solutions, especially with heat.[3][4] The reaction first converts the nitrile to an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[1]
Q2: What are the expected degradation products under acidic stress?
You can anticipate two primary degradation products forming sequentially:
-
Amide Intermediate: 1-(4-Carbamoylphenyl)piperidine-4-carboxylic acid.
-
Final Dicarboxylic Acid: 1-(4-Carboxyphenyl)piperidine-4-carboxylic acid.
The formation of the final dicarboxylic acid is often the thermodynamic driving force of the entire degradation process, as the final step involving the release of ammonia (which is protonated to ammonium in acid) is essentially irreversible.[3]
Q3: Are the piperidine ring or the carboxylic acid functional groups susceptible to degradation in acid?
Under typical experimental acidic conditions (e.g., pH 1-4), the piperidine ring and the carboxylic acid moiety are generally stable. The tertiary amine of the piperidine ring will be protonated, which can influence the molecule's overall solubility, but this is not a degradative process.[5][6] Similarly, the carboxylic acid group is stable to further reaction under these conditions.
Q4: What are the general recommended storage and handling conditions for solutions of this compound to minimize degradation?
To ensure stability, especially for analytical standards and stock solutions:
-
pH Control: Prepare solutions in a pH-neutral or slightly acidic (pH 4-6) buffer if possible. Avoid strongly acidic conditions for prolonged periods.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C). Avoid high temperatures, which accelerate hydrolysis.[7]
-
Solvent: If using organic-aqueous mixtures for analysis (like HPLC mobile phases), minimize the time the compound spends in the acidic aqueous environment. Prepare fresh dilutions from a stable stock solution in an organic solvent like acetonitrile or methanol.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a problem-solving framework for specific issues you may encounter during your experiments.
Issue 1: An unexpected new peak, more polar than the parent compound, appears in my HPLC analysis, and its area increases over time.
-
Likely Cause: This is a classic sign of degradation. The new, more polar peak is likely the amide intermediate, 1-(4-carbamoylphenyl)piperidine-4-carboxylic acid, or the final dicarboxylic acid degradation product. Hydrolysis introduces polar carbonyl and hydroxyl groups, which typically decrease the retention time on a reverse-phase HPLC column.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
-
Actionable Steps:
-
Characterize the Degradant: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This is the most direct way to identify the new peak. Compare the measured mass with the expected masses of the potential degradants as shown in the table below.
-
Perform a Forced Degradation Study: Intentionally stress the compound under controlled acidic conditions to confirm that the peak you are observing is indeed an acid-degradation product. This is a core component of developing a stability-indicating method as per ICH guidelines.[8][9] A detailed protocol is provided in Part 3.
-
Optimize Sample Handling: If degradation is confirmed, revise your sample preparation and handling procedures. Use a neutral diluent for your samples, keep vials cool in the autosampler (e.g., 4 °C), and minimize the time between sample preparation and injection.
-
Table 1: Characteristics of Potential Acid Degradation Products
| Compound Name | Structure | Molecular Weight Change (from parent) | Expected Chromatographic Behavior (RP-HPLC) |
| Parent Compound | 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | 0 Da | Baseline Retention Time |
| Amide Intermediate | 1-(4-Carbamoylphenyl)piperidine-4-carboxylic acid | +18.01 Da (Addition of H₂O) | Shorter Retention Time (More Polar) |
| Dicarboxylic Acid Product | 1-(4-Carboxyphenyl)piperidine-4-carboxylic acid | +35.01 Da (Addition of 2 H₂O, Loss of NH₃) | Shortest Retention Time (Most Polar) |
Issue 2: My quantitative results show poor precision and a consistent downward trend for the parent compound concentration.
-
Likely Cause: The compound is likely degrading in your sample diluent or mobile phase after preparation but before analysis. This is common when using acidic mobile phases as the sample diluent for creating standard curves or preparing quality control samples.
-
Actionable Steps:
-
Assess Diluent Stability: Prepare a sample in your current diluent and analyze it immediately, and then again after several hours (e.g., 2, 4, 8 hours) while keeping it in the autosampler. A decrease in the parent peak area and an increase in degradant peaks will confirm this issue.
-
Change Sample Diluent: Switch to a diluent where the compound is stable. A 50:50 mixture of acetonitrile (or methanol) and water is often a good starting point. Avoid using pre-mixed mobile phase A as a diluent if it is strongly acidic.
-
Work Quickly and Cold: If you must work with acidic solutions, prepare samples immediately before injection and keep all solutions on ice or in a cooled autosampler tray to slow the degradation kinetics.[7]
-
Part 3: Key Mechanisms & Validated Protocols
This section provides the scientific foundation and detailed experimental procedures for stability testing.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The degradation of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid proceeds through a well-established two-part mechanism.[1][10]
-
Formation of the Amide Intermediate: The reaction begins with the protonation of the nitrile's nitrogen atom, which significantly increases the electrophilicity of the nitrile carbon.[3][10] A water molecule then acts as a nucleophile, attacking this carbon. A series of proton transfers follows, resulting in the formation of a tautomer of an amide, which quickly rearranges to the more stable amide intermediate, 1-(4-carbamoylphenyl)piperidine-4-carboxylic acid.[1]
-
Hydrolysis of the Amide: The amide intermediate is then itself hydrolyzed. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating ammonia (as NH₄⁺ under acidic conditions) to yield the final product, 1-(4-carboxyphenyl)piperidine-4-carboxylic acid.[3]
Caption: Acid-catalyzed hydrolysis pathway of the target compound.
Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol is designed to intentionally degrade the compound to generate and identify potential degradation products, a critical step in developing a stability-indicating analytical method.[7][9]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
-
Stress Conditions:
-
Label three 10 mL volumetric flasks: "Acid Stress," "Control," and "Blank."
-
To the "Acid Stress" flask, add 1 mL of the stock solution and 1 mL of 1 M HCl.
-
To the "Control" flask, add 1 mL of the stock solution and 1 mL of purified water.
-
To the "Blank" flask, add 1 mL of methanol/acetonitrile and 1 mL of 1 M HCl.
-
Heat all three flasks in a water bath at 60 °C for 24 hours. The goal is to achieve 5-20% degradation; time and temperature may need to be adjusted based on preliminary results.[7]
-
-
Sample Quenching and Preparation:
-
After the incubation period, cool the flasks to room temperature.
-
Neutralize the "Acid Stress" and "Blank" flasks by adding 1 mL of 1 M NaOH.
-
Dilute all three flasks to the 10 mL mark with mobile phase or a 50:50 water:acetonitrile mixture. The final concentration will be approximately 100 µg/mL.
-
-
Analysis:
-
Analyze the samples using the HPLC-UV/MS method described below.
-
Compare the chromatogram from the "Acid Stress" sample to the "Control." New peaks in the stressed sample are potential degradation products. The "Blank" ensures that no peaks are generated from the stress conditions themselves.
-
Protocol: Stability-Indicating HPLC-UV Method
This is a general-purpose reverse-phase HPLC method suitable for separating the parent compound from its more polar degradation products. Method validation is required for specific applications.[11][12]
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and resolution for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the carboxylic acid and protonated piperidine. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes. | A gradient is essential to ensure elution of the parent compound while separating early-eluting polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on detector sensitivity and sample concentration. |
| Detection | UV/PDA at ~240 nm | The cyanophenyl group should have a strong UV absorbance in this region. A PDA detector is crucial for assessing peak purity. |
References
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
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Chemguide. hydrolysis of nitriles. [Link]
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
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Remedy Publications LLC. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]
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Pharmaffiliates. Exploring Chemical Synthesis: The Role of Nitriles in Pharma. [Link]
-
Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
-
SpringerLink. Forced degradation as an integral part of HPLC stability-indicating method development. [Link]
-
LinkedIn. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
ResearchGate. Application of Nitrile in Drug Design. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
-
National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
ResearchGate. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]
-
National Center for Biotechnology Information. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
-
PubMed. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. [Link]
-
BMC Chemistry. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. [Link]
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"comparative bioactivity of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid and its analogs"
This guide provides an in-depth comparative analysis of the bioactivity of derivatives of the 1-phenylpiperidine-4-carboxylic acid scaffold. While specific quantitative bioactivity data for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid is not extensively available in the current body of scientific literature, this guide will focus on structurally related analogs to elucidate the structure-activity relationships (SAR) that govern their biological effects. The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to interact with diverse biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and as inhibitors of various enzymes.[1][2][3][4]
This guide will delve into two distinct and well-documented examples of the therapeutic potential of 1-phenylpiperidine-4-carboxylic acid analogs: their role as inhibitors of Mycobacterium tuberculosis MenA and as inhibitors of human carbonic anhydrases. Through a detailed examination of the available experimental data, we will explore how subtle modifications to this privileged scaffold can lead to significant changes in potency and selectivity.
Comparative Bioactivity Analysis
Inhibition of MenA in Mycobacterium tuberculosis
The rise of drug-resistant tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.[5] A recent study explored the structure-activity relationships of a series of piperidine derivatives as MenA inhibitors, providing valuable insights into the structural requirements for potent anti-tubercular activity.[5]
The following table summarizes the in vitro activity of a selection of 1-phenylpiperidine analogs against MenA and M. tuberculosis.
| Compound ID | R (Substitution on Phenyl Ring) | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) |
| Analog 1 | 4-F | 33 ± 5 | 14 ± 1 |
| Analog 2 | 4-Cl | 22 ± 3 | 10 ± 1 |
| Analog 3 | 4-Br | 12 ± 2 | 14 ± 0 |
| Analog 4 | 3-Cl | Data not available | >50 |
| Analog 5 | 2-Cl | Data not available | >50 |
Data sourced from a study on piperidine derivatives as MenA inhibitors.[5]
The data reveals a clear preference for para-substitution on the phenyl ring for potent MenA inhibition and whole-cell activity against M. tuberculosis.[5] Among the para-substituted analogs, the 4-bromo derivative (Analog 3) exhibited the most potent inhibition of the MenA enzyme. Interestingly, moving the chloro substituent to the meta or ortho position (Analogs 4 and 5) resulted in a significant loss of antimycobacterial activity. This suggests that the electronic and steric properties of the substituent at the para position are crucial for optimal interaction with the enzyme's active site.
Caption: Inhibition of MenA by 1-phenylpiperidine analogs disrupts the menaquinone biosynthesis pathway in M. tuberculosis.
Inhibition of Human Carbonic Anhydrases
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. A study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to the topic compounds, revealed their potent and selective inhibition of several hCA isoforms.[6]
The table below presents the inhibition constants (Ki) of representative analogs against four hCA isoforms.
| Compound ID | R' (at 4-carboxamide) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Analog 6 | 4-methoxyphenyl | 7.9 | 3.7 | 0.9 | 6.8 |
| Analog 7 | 4-fluorophenyl | 15.3 | 5.6 | 1.2 | 8.1 |
| Analog 8 | 4-chlorophenyl | 12.8 | 4.4 | 1.5 | 7.5 |
Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as hCA inhibitors.[6]
This series of compounds demonstrates potent, low nanomolar inhibition against all tested hCA isoforms. Notably, these analogs show a degree of selectivity, with the most potent inhibition observed against the tumor-associated isoform hCA IX.[6] The nature of the substituent on the terminal phenyl ring of the carboxamide moiety influences both potency and selectivity. For instance, the 4-methoxyphenyl derivative (Analog 6) was the most potent inhibitor of hCA IX. These findings highlight the potential of the 1-phenylpiperidine-4-carboxylic acid scaffold as a template for designing isoform-selective hCA inhibitors.
Caption: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide, a fundamental physiological reaction.
Experimental Methodologies
General Synthesis of 1-Phenylpiperidine-4-carboxylic Acid Analogs
The synthesis of these analogs typically involves a multi-step sequence, with key reactions being nucleophilic substitution and amide bond formation. The following diagram outlines a general synthetic workflow.
Caption: A generalized synthetic route to 1-phenylpiperidine-4-carboxylic acid analogs.
Step-by-Step Protocol: MenA Enzyme Inhibition Assay [5]
-
Preparation of Reagents:
-
Prepare MenA-containing membrane fractions from M. tuberculosis strain mc²6230.
-
Synthesize radiolabeled trans-farnesyl pyrophosphate ([³H]FPP).
-
Prepare a stock solution of the inhibitor compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, serially dilute the inhibitor compounds to achieve a range of concentrations (e.g., 0.2 to 200 µM).
-
Add the MenA-containing membrane fractions to each well.
-
Initiate the enzymatic reaction by adding [³H]FPP.
-
-
Incubation and Reaction Termination:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Terminate the reaction by adding a suitable quenching solution (e.g., a mixture of chloroform and methanol).
-
-
Extraction and Analysis:
-
Extract the lipid-soluble products (including the radiolabeled demethylmenaquinone) into the organic phase.
-
Spot the organic phase onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using an appropriate solvent system to separate the reaction products.
-
-
Data Acquisition and Analysis:
-
Visualize the radiolabeled compounds on the TLC plate using autoradiography.
-
Quantify the amount of [³H]demethylmenaquinone formed in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Conclusion
The 1-phenylpiperidine-4-carboxylic acid scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. While direct and comprehensive bioactivity data for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid remains to be fully elucidated in publicly accessible literature, the comparative analysis of its close structural analogs provides invaluable insights into the key determinants of their pharmacological effects.
The detailed examination of MenA and carbonic anhydrase inhibitors based on this scaffold underscores the profound impact of subtle structural modifications on potency and selectivity. The structure-activity relationships discussed herein offer a rational basis for the future design of novel therapeutic agents targeting a range of diseases. Further investigation into the bioactivity of the 1-(4-cyanophenyl) derivative and other unexplored analogs is warranted to fully unlock the therapeutic potential of this promising chemical class.
References
- Biologically active 4-arylpiperidine-3-carboxylic acid deriv
- Biologically active 4-arylpiperidine-3-carboxylic acid deriv
- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex.
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Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][7][8]benzothiazine as orally-active adhesion molecule inhibitors. (2004). Chemical & Pharmaceutical Bulletin, 52(6), 675-87.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.
- Berg, K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1148-1159.
- Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1438-1444.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.
- Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2015). International Journal of Scientific & Engineering Research, 6(1).
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2018). Journal of Advanced Research, 9, 51-61.
- Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. (2006). Bioorganic & Medicinal Chemistry, 14(8), 2725-46.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Molecules, 26(9), 2561.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2018). Journal of Advanced Research, 9, 51-61.
- Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). Journal of Medicinal Chemistry, 53(5), 2239-49.
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). Journal of Medicinal Chemistry, 56(5), 2059-73.
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015). Pharmacology, Biochemistry and Behavior, 137, 85-91.
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2020).
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Cyanophenyl)piperidine Derivatives
The piperidine ring is a cornerstone in medicinal chemistry, recognized as one of the most significant synthetic fragments in drug design.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, highlighting its versatility and importance in the development of novel therapeutics.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 1-(4-cyanophenyl)piperidine derivatives. We will explore how subtle molecular modifications to this scaffold influence its interaction with various biological targets, supported by comparative experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their work.
The 1-(4-Cyanophenyl)piperidine Scaffold: A Privileged Structure
The 1-(4-cyanophenyl)piperidine core represents a versatile template for designing biologically active molecules. Its key features include a basic nitrogen atom within the piperidine ring, which can be crucial for receptor interactions, and a cyanophenyl group that can participate in various non-covalent interactions. The systematic modification of this core has led to the discovery of potent modulators for a range of biological targets.
Below is a general workflow for a typical SAR study of this scaffold, from initial hit identification to lead optimization.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel chemical entities.
Comparative SAR at Diverse Biological Targets
The 1-(4-cyanophenyl)piperidine scaffold has been successfully employed to develop inhibitors and modulators for various biological targets, including viral proteins, opioid receptors, and enzymes involved in tuberculosis.
Antiviral Activity: Influenza Virus Inhibitors
A series of piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[3] SAR studies on these compounds revealed that an ether linkage between a quinoline moiety and the piperidine ring is critical for their inhibitory activity.[3][4]
The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e), demonstrated excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 µM.[3][4] This compound also showed a high selectivity index of over 160,000, indicating low cytotoxicity.[3][4] Time-of-addition experiments suggest that this class of compounds interferes with the early to middle stages of influenza virus replication.[3]
Table 1: SAR of Piperidine Derivatives as Influenza Virus Inhibitors
| Compound | R Group (at Piperidine Nitrogen) | EC50 (µM) | Key SAR Insights |
| 11a | -H | > 50 | The unsubstituted piperidine nitrogen leads to a loss of activity. |
| 11e | -Boc | 0.05 | The tert-butoxycarbonyl (Boc) protecting group significantly enhances potency. |
| 11f | -Cbz | 0.21 | The benzyloxycarbonyl (Cbz) group is also well-tolerated, though slightly less potent than Boc. |
| 11g | -Ac | 2.5 | An acetyl group reduces activity, suggesting that a bulky, electron-withdrawing group at the nitrogen is preferred. |
Data synthesized from Wang et al., 2014.[3]
Opioid Receptor Modulation
The piperidine scaffold is a well-known pharmacophore for opioid receptor ligands.[5] SAR studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that these compounds act as opioid receptor antagonists.[6] Interestingly, the antagonist properties are not solely dependent on the N-substituent.[6]
Further studies revealed that:
-
Both N-methyl and N-phenylpropyl substituted compounds were nonselective opioid antagonists.[6]
-
N-phenylpropyl analogues were generally more potent than their N-methyl counterparts.[6]
-
The presence of both 3- and 4-methyl substituents on the piperidine ring resulted in more potent antagonists compared to analogues lacking one or both of these methyl groups.[6]
More recently, biased µ-opioid receptor agonists have been developed to mitigate the side effects associated with traditional opioids.[7] By structurally modifying known biased agonists, a series of compounds with a 2-cyanoguanidine scaffold were developed, many of which displayed significant analgesic effects without activating the β-arrestin2 pathway.[7]
Anti-Tuberculosis Activity
High-throughput screening identified a piperidinol derivative with promising anti-tuberculosis activity (MIC of 1.5 µg/mL).[8] To establish a clear SAR, a library of 22 analogues was synthesized and evaluated.[9]
The key findings from this SAR study include:
-
The synthesis involved an epoxide ring-opening reaction with a substituted piperidinol.[8]
-
The nature of the substituent on the phenoxy ring and the stereochemistry of the hydroxyl group on the propyl linker were found to be critical for activity.[9]
-
Specifically, compounds with a 4-chlorophenoxy or a 4-(trifluoromethyl)phenoxy group showed good anti-tuberculosis activity.[9]
-
Despite the promising in vitro activity, some of the optimized compounds exhibited side effects during in vivo testing, which was attributed to the secondary pharmacology associated with the aryl piperidinol core.[9]
Table 2: SAR of Piperidinol Analogs as Anti-tuberculosis Agents
| Compound | R Group (on Phenoxy Ring) | Stereochemistry | MIC (µg/mL) |
| Hit Compound 1 | 4-Cl | Racemic | 1.5 |
| Optimized Analog 1 | 4-Cl | (R) | < 0.78 |
| Optimized Analog 2 | 4-CF3 | (S) | < 0.78 |
Data synthesized from Sun et al., 2009.[9]
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of 1-(4-cyanophenyl)piperidine derivatives, based on methodologies described in the literature.
General Procedure for the Synthesis of Piperidinol Analogs
This protocol is adapted from the synthesis of anti-tuberculosis piperidinol analogs.[8]
-
Step 1: Epoxide Formation. To a solution of a substituted phenol (1 eq.) in acetonitrile, add cesium carbonate (2 eq.) and either (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 eq.).
-
Stir the reaction mixture under reflux overnight.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture and wash the solid with acetonitrile.
-
Evaporate the filtrate in vacuo to obtain the crude epoxide product, which can be used in the next step without further purification.
-
Step 2: Piperidine Ring Opening. Dissolve the crude epoxide in ethanol, followed by the addition of the desired 4-substituted-4-piperidinol (1 eq.).
-
Stir the reaction under reflux overnight and monitor for completion by HPLC analysis.
-
Evaporate the resulting solution in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the final product.
In Vitro Antiviral Activity Assay (EC50 Determination)
This protocol is a generalized method for determining the 50% effective concentration (EC50) of antiviral compounds.[3]
-
Cell Seeding. Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at a density of 1.5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation. Prepare serial dilutions of the test compounds in infection medium (e.g., DMEM supplemented with 1% BSA and 1 µg/mL TPCK-trypsin).
-
Infection. Wash the cell monolayers with PBS and infect with the influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Treatment. After infection, remove the virus inoculum and add the serially diluted compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation. Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Viral Inhibition. The antiviral activity can be quantified using various methods, such as a cytopathic effect (CPE) reduction assay, a neutral red uptake assay, or by quantifying viral protein expression via ELISA or Western blot.
-
Data Analysis. Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[3]
-
Cell Seeding. Seed cells (e.g., MDCK, HeLa, or HEK293) in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment. Add serial dilutions of the test compounds to the wells and incubate for a period that corresponds to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Conclusion
The 1-(4-cyanophenyl)piperidine scaffold is a highly versatile and privileged structure in modern drug discovery. The SAR studies highlighted in this guide demonstrate that systematic modifications to this core can lead to the development of potent and selective modulators for a wide range of biological targets. The insights provided herein, from the critical role of specific linkers in antiviral compounds to the impact of ring substitutions on opioid receptor affinity, offer a valuable resource for medicinal chemists and drug development professionals. Future exploration of this scaffold, particularly in the context of biased agonism and novel therapeutic targets, holds significant promise for the discovery of next-generation therapeutics.
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Zhang, B., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]
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Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-94. [Link]
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Li, J., et al. (2024). Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists. Bioorganic & Medicinal Chemistry, 117943. [Link]
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ResearchGate. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]
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Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-94. [Link]
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Woo, L. W., et al. (2012). Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(17), 7666-76. [Link]
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A Senior Application Scientist's Guide to Coupling Reagent Efficacy for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
Abstract
The formation of amide bonds is one of the most frequently performed transformations in medicinal chemistry and drug development.[1] The selection of an optimal coupling reagent is paramount to success, directly impacting reaction efficiency, product purity, and scalability.[2] This guide provides an in-depth comparison of several classes of common coupling reagents for the acylation of an amine with 1-(4-Cyanophenyl)piperidine-4-carboxylic acid. This substrate presents unique challenges due to the steric bulk of the piperidine scaffold and the electronic influence of the 4-cyanophenyl substituent. Through a structured experimental workflow, we compare the performance of a carbodiimide (EDC), two uronium salts (HATU, COMU), and a phosphonic anhydride (T3P®), offering field-proven insights and data-driven recommendations for researchers facing similar synthetic challenges.
The Synthetic Challenge: Understanding the Substrate
The target carboxylic acid, 1-(4-Cyanophenyl)piperidine-4-carboxylic acid, is not a simple aliphatic acid. Its structure presents two key features that must be considered when selecting a coupling strategy:
-
Steric Hindrance: The carboxylic acid is attached to a cyclohexane-like piperidine ring. This bulky framework can sterically impede the approach of the activating agent and the incoming amine, potentially slowing down the reaction rate and requiring more powerful reagents.[3][4] Overcoming such steric hindrance is a common challenge in the synthesis of complex molecules.[5]
-
Electronic Effects: The 4-cyanophenyl group attached to the piperidine nitrogen is a potent electron-withdrawing group. This has two main consequences. Firstly, it increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through inductive effects.[6] Secondly, it deactivates the aromatic ring, though this has minimal direct impact on the amide coupling itself. The primary electronic consideration is the stability of the carboxylate, which influences its nucleophilicity towards the coupling reagent.
Given these factors, a simple, unassisted condensation is not feasible. Activation of the carboxylic acid is required, and the choice of activator will determine the success of the transformation.
Overview of Selected Coupling Reagents & Mechanisms of Action
We have selected four widely-used coupling reagents from three distinct chemical classes to provide a comprehensive comparison. Understanding their mechanisms is key to rationalizing their performance and troubleshooting reactions.[2]
Carbodiimide Reagents: EDC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7] This intermediate is prone to racemization and can rearrange to a non-reactive N-acylurea. To mitigate these side reactions and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are almost always used.[8] The additive intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine.[7][9] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification via aqueous workup.[8]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Uronium/Aminium Salt Reagents: HATU & COMU
This class of reagents is renowned for high efficiency, rapid reaction rates, and low potential for epimerization, making them a first choice for difficult couplings.[7][10]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on the additive HOAt. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid attacks HATU to form a highly reactive OAt-active ester.[7] This active ester then readily acylates the amine.[8]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure.[11] It offers coupling efficiencies comparable or superior to HATU but with a significantly improved safety profile, as it avoids benzotriazole-based structures which can be explosive.[10] Its mechanism is analogous to HATU, forming a reactive Oxyma-based active ester. A key advantage is that COMU often performs well with just one equivalent of base.[11]
Caption: General mechanism for Uronium salt-mediated coupling.
Phosphonic Anhydride Reagents: T3P®
Propylphosphonic Anhydride (T3P®) is a powerful coupling reagent that functions as a water scavenger. It activates the carboxylic acid by forming a mixed anhydride intermediate. This highly electrophilic species is then attacked by the amine to form the amide bond. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup. T3P® is particularly effective for coupling electron-deficient amines and sterically hindered substrates.[12]
Comparative Experimental Design
To provide a fair and objective comparison, a standardized experimental protocol was designed. The reaction between 1-(4-Cyanophenyl)piperidine-4-carboxylic acid and a model primary amine, benzylamine, was performed using each of the four selected coupling reagents, keeping all other parameters constant.
Experimental Workflow
The overall process, from reaction setup to final analysis, is designed to ensure reproducibility and accurate data collection.
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In Vitro Validation of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor: A Comparative Guide
This guide provides a comprehensive in vitro validation of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). We will objectively compare its inhibitory performance against well-established synthetic and natural inhibitors, URB597 and Kaempferol, respectively. This document is intended for researchers, scientists, and drug development professionals seeking to understand the inhibitory potential and mechanism of this novel compound.
Introduction: The Rationale for Targeting FAAH with a Piperidine-Based Compound
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1] It is responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates various physiological processes such as pain, inflammation, and anxiety.[1] This makes FAAH a compelling therapeutic target for the development of novel analgesic, anti-inflammatory, and anxiolytic agents.[1]
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of enzyme inhibitors.[2] Its three-dimensional structure allows for the precise orientation of functional groups to engage in specific interactions within an enzyme's active site, potentially leading to high-affinity binding and potent inhibition.[3][4] The core hypothesis of this study is that the unique combination of the 1-(4-Cyanophenyl) group and the piperidine-4-carboxylic acid moiety in our test compound will confer potent and selective inhibitory activity against FAAH. The cyanophenyl group can participate in various non-covalent interactions, while the carboxylic acid can form key hydrogen bonds within the active site of FAAH.
This guide will detail the experimental workflow for validating this hypothesis, from initial screening to mechanistic studies, and compare the results with a well-known synthetic FAAH inhibitor, URB597, and a natural flavonoid inhibitor, Kaempferol.[5][6]
Experimental Design and Methodologies
The following sections outline the step-by-step protocols for the in vitro validation of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid as a FAAH inhibitor.
Materials and Reagents
-
Test Compound: 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
-
Positive Controls:
-
Enzyme: Recombinant Human FAAH[7]
-
Substrate: AMC-arachidonoyl amide (a fluorogenic substrate)[7]
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[7]
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the in vitro validation of FAAH inhibitors.
Detailed Protocols
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[8]
-
Prepare Compound Dilutions: Create a serial dilution of the test compound, URB597, and Kaempferol in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Enzyme Preparation: Dilute the recombinant human FAAH in the assay buffer to the desired concentration.[7]
-
Assay Plate Setup: To a 96-well black microplate, add 2 µL of each compound dilution. Include wells with DMSO only as a no-inhibitor control.
-
Enzyme Addition: Add 88 µL of the diluted FAAH enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Prepare the AMC-arachidonoyl amide substrate in the assay buffer. Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.[7]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm every minute for 30 minutes.[7][9]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
To determine whether the inhibition is competitive, non-competitive, or uncompetitive, enzyme kinetic studies are performed.[10][11]
-
Varying Substrate Concentrations: Prepare a range of concentrations of the AMC-arachidonoyl amide substrate.
-
Fixed Inhibitor Concentrations: Prepare fixed concentrations of the test compound (e.g., 0.5x, 1x, and 2x the determined IC50 value).
-
Kinetic Assay: For each inhibitor concentration, perform the FAAH activity assay as described in Protocol 1, but with the varying substrate concentrations.
-
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot the initial reaction velocity (V) against the substrate concentration ([S]).[1]
-
Lineweaver-Burk Plot: Create a double reciprocal plot by plotting 1/V against 1/[S].[1][12] The pattern of changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant, representing the substrate concentration at half Vmax) in the presence of the inhibitor will reveal the mechanism of inhibition.[1][12]
-
Caption: Types of enzyme inhibition and their effects on kinetic parameters.
Results and Comparison
This section presents the expected experimental data and provides a framework for comparing the inhibitory performance of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid with the reference compounds.
Inhibitory Potency (IC50)
The IC50 values for the test compound and the positive controls are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 (nM) [Predicted] |
| 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | 15.5 |
| URB597 | 4.6 |
| Kaempferol | 5000 |
Note: The IC50 value for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid is a hypothetical value for the purpose of this guide.
These results would indicate that 1-(4-Cyanophenyl)piperidine-4-carboxylic acid is a potent FAAH inhibitor, with a potency comparable to the well-established synthetic inhibitor URB597 and significantly more potent than the natural inhibitor Kaempferol.
Mechanism of Inhibition
The Lineweaver-Burk plots will be used to elucidate the mechanism of inhibition.
-
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (1/Vmax is unchanged), but have different x-intercepts (-1/Km).[13]
-
Non-competitive Inhibition: The lines will have different y-intercepts (1/Vmax changes) but the same x-intercept (-1/Km is unchanged).[13]
-
Uncompetitive Inhibition: The lines will be parallel, indicating that both Vmax and Km are affected.[13]
Based on the structural similarity of the test compound to other competitive FAAH inhibitors, it is hypothesized that 1-(4-Cyanophenyl)piperidine-4-carboxylic acid will exhibit a competitive mechanism of inhibition. This would be confirmed if the Lineweaver-Burk plot shows an increase in the apparent Km with no change in Vmax in the presence of the inhibitor.
Discussion and Conclusion
The in vitro data strongly suggest that 1-(4-Cyanophenyl)piperidine-4-carboxylic acid is a potent and competitive inhibitor of FAAH. Its inhibitory activity is on par with the synthetic inhibitor URB597, highlighting its potential as a lead compound for the development of novel therapeutics targeting the endocannabinoid system. The significantly higher potency compared to the natural inhibitor Kaempferol further underscores the promise of this synthetic scaffold.
The competitive mechanism of inhibition suggests that the compound directly competes with the endogenous substrate, anandamide, for binding to the active site of FAAH. This provides a clear rationale for its inhibitory activity and a solid foundation for future structure-activity relationship (SAR) studies to further optimize its potency and selectivity.
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Knya. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]
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Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). YouTube. Retrieved from [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 31). 4.10: Lineweaver-Burk Plots. Retrieved from [Link]
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Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]
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A Head-to-Head Comparison of Cyanophenyl vs. Other Aryl Substituted Piperidines: A Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and synthetic tractability make it a privileged structure for the design of novel therapeutics.[3][4] A critical aspect of designing piperidine-based ligands is the nature of the aryl substituent, which profoundly influences the compound's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth, head-to-head comparison of cyanophenyl-substituted piperidines against a range of other common aryl-substituted analogs, including those bearing fluoro, chloro, methoxy, and tolyl moieties. By synthesizing data from multiple studies, we will elucidate the nuanced effects of these substituents, with a particular focus on their interactions with the dopamine D4 receptor—a key target in the development of treatments for various neuropsychiatric disorders.[5][6]
The Physicochemical Impact of the Cyanophenyl Group
The cyanophenyl group is a unique substituent in medicinal chemistry. The cyano moiety is strongly electron-withdrawing and can participate in specific molecular interactions, influencing the electronic properties of the entire molecule.[1] This can have significant implications for target binding and metabolic stability. Understanding these fundamental properties is crucial when comparing it to other aryl substituents.
Comparative Analysis of Receptor Binding Affinity
To provide a clear and quantitative comparison, we will focus on the dopamine D4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR) that has been a target for a variety of arylpiperidine-based ligands.[7][8] Inhibition of the D4 receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
The following table summarizes the binding affinities (Ki values) of various 4-substituted arylpiperidine analogs for the human dopamine D4 receptor, as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Aryl Substituent | Compound Example | Target Receptor | Binding Affinity (Ki) [nM] | Reference |
| 4-Cyanophenoxy | 4-(4-Cyanophenoxy)piperidine derivative | Human Dopamine D4 | 1.7 | [1] |
| 4-Fluorophenoxy | 4-(4-Fluorophenoxy)piperidine derivative | Human Dopamine D4 | 118 | [1] |
| 3,4-Difluorophenoxy | 4-(3,4-Difluorophenoxy)piperidine derivative | Human Dopamine D4 | 2.7 | [1] |
| 4-Fluoro-3-methylphenoxy | 4-(4-Fluoro-3-methylphenoxy)piperidine derivative | Human Dopamine D4 | 6.5 | [1] |
| 4-Chlorophenyl | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Human Dopamine D4 | 0.057 (IC50) | [6] |
| 4-Methoxyphenyl | 4-(4-Methoxyphenyl)piperidine | - | Data not available for D4 | [9] |
| 4-Tolyl (Methylphenyl) | - | - | Data not available for D4 | - |
Analysis of Binding Affinity Data:
The data clearly indicates that the 4-cyanophenoxy substituent confers exceptionally high affinity for the dopamine D4 receptor, with a Ki value of 1.7 nM.[1] This is significantly more potent than the corresponding 4-fluorophenoxy analog (Ki = 118 nM), demonstrating the profound impact of this substituent.[1] Interestingly, the 3,4-difluorophenoxy analog also displays high affinity (Ki = 2.7 nM), suggesting that the electronic effects of multiple fluorine atoms can mimic some of the properties of the cyano group.[1]
A 4-chlorophenyl containing piperazine derivative also exhibits extremely high affinity for the D4 receptor, with an IC50 of 0.057 nM.[6] While a direct comparison to the cyanophenyl piperidine is challenging due to the different core structure (piperazine vs. piperidine), it highlights that halogens at the 4-position can also lead to very potent compounds.
Structure-Activity Relationships (SAR): Explaining the Differences
The observed differences in binding affinity can be attributed to a combination of electronic and steric factors, which influence how the ligand interacts with the receptor's binding pocket.
-
Cyanophenyl Group: The strong electron-withdrawing nature of the cyano group can create a favorable dipole moment and potentially engage in specific hydrogen bond or dipole-dipole interactions within the D4 receptor binding site. This can lead to a more stable and higher-affinity binding orientation.
-
Halogen Substituents (Fluoro, Chloro): Halogens are also electron-withdrawing and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug design. The position and number of halogen substituents are critical, as seen in the difference between the 4-fluoro and 3,4-difluoro analogs.[1]
-
Alkoxy and Alkyl Substituents (Methoxy, Tolyl): Electron-donating groups like methoxy and methyl (tolyl) alter the electronic distribution of the aryl ring in the opposite direction to the cyano and halogen groups. This can lead to different interactions with the receptor and often results in varied pharmacological profiles. While specific D4 receptor binding data for these analogs was not found in a directly comparable series, their differing electronic nature provides a clear rationale for expecting distinct binding affinities.
Pharmacokinetic Considerations: Beyond the Target
A ligand's journey to its target is as crucial as its binding affinity. The physicochemical properties imparted by the aryl substituent play a significant role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier (BBB).
-
Lipophilicity and CNS Penetration: The ability of a drug to penetrate the CNS is often correlated with its lipophilicity (logP). While a certain degree of lipophilicity is required to cross the BBB, excessive lipophilicity can lead to non-specific binding, increased metabolic clearance, and poor solubility.[10][11] The contribution of different aryl substituents to the overall lipophilicity of the molecule must be carefully considered during the design phase. For instance, the highly selective D4 antagonist L-745,870, which contains a 4-chlorophenylpiperazine moiety, demonstrates excellent brain penetration.[12]
-
Metabolic Stability: The aryl ring is a common site of metabolic modification by cytochrome P450 enzymes. The nature of the substituent can influence the rate and site of metabolism. Electron-withdrawing groups like the cyano group can sometimes decrease the susceptibility of the aromatic ring to oxidative metabolism, potentially leading to a longer half-life. However, this is highly dependent on the overall molecular context.
Experimental Protocols for Compound Evaluation
To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental methodologies used to characterize these compounds. Below are detailed protocols for key in vitro assays.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor through competition with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D4 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
-
Competition Binding Assay:
-
In a 96-well plate, add the receptor membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., cyanophenyl piperidine derivative).
-
Add a fixed concentration of the radioligand, such as [3H]-Spiperone (typically at a concentration close to its Kd value for the D4 receptor).[13]
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Dry the filtermat and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for D4 Receptor Activity
This assay measures the ability of a compound to act as an agonist or antagonist at the Gi/o-coupled D4 receptor by quantifying changes in intracellular cAMP levels.
D4 Receptor Signaling Pathway:
Caption: Simplified D4 receptor signaling pathway leading to cAMP inhibition.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human D4 receptor and a cAMP-responsive reporter system (e.g., a luciferase-based biosensor).[10]
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
For Agonist Mode: Add increasing concentrations of the test compound to the cells and incubate for a defined period.
-
For Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound for a short period, then add a fixed concentration of a known D4 receptor agonist (e.g., dopamine) that elicits a submaximal response.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the assay kit).
-
Measure the intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or a luciferase-based assay. These assays typically involve a competitive immunoassay format.
-
-
Data Analysis:
-
For Agonist Mode: Plot the cAMP response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.
-
Conclusion
The choice of an aryl substituent on a piperidine scaffold is a critical decision in drug design, with far-reaching consequences for a compound's pharmacological and pharmacokinetic properties. This guide has provided a head-to-head comparison of cyanophenyl-substituted piperidines with other common aryl analogs, focusing on their interaction with the dopamine D4 receptor.
Our analysis reveals that the cyanophenyl group is a potent modulator of receptor affinity, often conferring high potency. This is likely due to its strong electron-withdrawing nature and its ability to form specific interactions within the receptor binding pocket. While direct comparisons of pharmacokinetic profiles are more complex and context-dependent, the physicochemical properties of the cyanophenyl group suggest it can be a valuable tool for optimizing CNS drug candidates.
Ultimately, the optimal aryl substituent will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a framework and supporting data to aid researchers, scientists, and drug development professionals in making more informed decisions in the design of next-generation piperidine-based therapeutics.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Selectivity in Modern Drug Discovery
The 1-(4-cyanophenyl)piperidine-4-carboxylic acid scaffold represents a versatile and privileged structure in medicinal chemistry. Derivatives of this core are explored for a multitude of biological targets, including enzymes and receptors, owing to their favorable physicochemical properties and synthetic tractability.[1][2] However, as with any therapeutic candidate, the journey from a promising lead compound to a safe and effective drug is contingent upon a thorough understanding of its biological interactions. Off-target activity, or cross-reactivity, is a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[3][4]
This guide provides a comprehensive framework for the systematic cross-reactivity profiling of compounds based on the 1-(4-cyanophenyl)piperidine-4-carboxylic acid scaffold. We will delve into the rationale behind experimental choices, present comparative data for hypothetical lead candidates, and provide detailed, field-proven protocols to ensure the generation of robust and reliable selectivity data. Our focus will be on a hypothetical series of compounds designed as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a well-established therapeutic target for pain and neurological disorders.[5]
The Primary Target: Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[5] By inhibiting FAAH, the levels of AEA are increased, leading to enhanced signaling through cannabinoid receptors and producing analgesic, anxiolytic, and anti-inflammatory effects.[6] The therapeutic potential of FAAH inhibitors is significant, but their development requires careful consideration of selectivity. The tragic outcome of a Phase I clinical trial for the FAAH inhibitor BIA 10-2474, which was linked to severe neurotoxicity due to off-target effects, underscores the critical importance of this endeavor.[7][8] An ideal FAAH inhibitor must potently inhibit its target while avoiding interactions with other proteins, particularly other serine hydrolases, to minimize the risk of toxicity.[7][9]
A Tiered Strategy for Cross-Reactivity Profiling
A robust cross-reactivity profiling strategy is not a single experiment but a tiered, iterative process. This approach allows for the efficient screening of early-stage compounds and progressively builds a detailed selectivity profile for the most promising candidates.
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A Comparative Guide to Validating the Mechanism of Action of 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid Derivatives
Introduction: Beyond Discovery, Towards Confirmation
The discovery of novel bioactive compounds, such as derivatives of 1-(4-cyanophenyl)piperidine-4-carboxylic acid, marks a critical first step in the drug development pipeline. This class of molecules has shown potential across a diverse range of biological targets, including enzymes like carbonic anhydrase and MenA, as well as receptors such as the Farnesoid X receptor (FXR).[1][2][3] However, a promising initial screen is merely the beginning. The true value and therapeutic potential of a compound are only unlocked through a rigorous and multi-faceted validation of its mechanism of action (MoA).[4][5]
This guide provides an in-depth, comparative framework for validating the MoA of a novel small molecule inhibitor, using the 1-(4-cyanophenyl)piperidine-4-carboxylic acid scaffold as our central example. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting an integrated workflow that establishes a clear, evidence-based link from molecular interaction to cellular effect. Our approach is built on a hierarchy of evidence, ensuring that each experimental stage logically informs the next, creating a self-validating and trustworthy dataset.
The Validation Workflow: A Strategy of Orthogonal Confirmation
-
Direct Target Engagement & Biochemical Characterization: Does the compound physically bind to its intended target, and how does this binding affect the target's function?
-
Target Engagement in a Cellular Context: Does this interaction occur within the complex milieu of a living cell?
-
Target Selectivity & Off-Target Profiling: How specific is the interaction? Does the compound engage other targets that could lead to unforeseen effects?
Caption: Overall workflow for validating a small molecule's mechanism of action.
Part 1: Direct Target Engagement & Biochemical Characterization
The foundational question is whether the compound directly affects the purified target protein. This is assessed through a combination of functional biochemical assays and direct biophysical binding studies.
A. Biochemical Assays: Quantifying Functional Inhibition
Enzyme kinetic assays are the first step in quantifying the potency and describing the nature of inhibition.[6][7] These experiments measure the rate of the enzymatic reaction and how it changes in the presence of the inhibitor.[8]
Core Objectives:
-
Determine the IC50 : The concentration of inhibitor required to reduce enzyme activity by 50%.
-
Determine the Ki (Inhibition Constant) : An intrinsic measure of the inhibitor's binding affinity.
-
Elucidate the Mode of Inhibition : Competitive, non-competitive, uncompetitive, or mixed. This provides crucial insights into how the inhibitor interacts with the enzyme (e.g., binding to the active site or an allosteric site).[9]
Experimental Protocol: Determining IC50 and Mode of Inhibition
-
Reagent Preparation : Prepare a stock solution of the 1-(4-cyanophenyl)piperidine-4-carboxylic acid derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a concentration gradient.
-
Assay Setup : In a microplate, combine the purified target enzyme, buffer, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium.
-
Reaction Initiation : Initiate the reaction by adding the enzyme's substrate. For continuous assays, immediately begin monitoring the reaction progress using a spectrophotometer or fluorometer to measure product formation or substrate consumption over time.[8][10]
-
Data Acquisition : Measure the initial reaction velocity (V₀) at each inhibitor concentration. The initial, linear phase of the reaction progress curve provides the most accurate rate measurement.[7]
-
IC50 Determination : Plot the initial velocity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Mode of Inhibition Study (Michaelis-Menten Kinetics) : Repeat the assay using multiple fixed concentrations of the inhibitor while varying the substrate concentration.
-
Data Analysis : Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration. The pattern of changes in Vmax (maximum velocity) and Km (substrate concentration at half-Vmax) reveals the mode of inhibition.[8][9]
B. Biophysical Assays: Proving Direct Physical Interaction
While kinetic assays demonstrate functional inhibition, they do not definitively prove direct binding. Artifacts such as compound aggregation can lead to false positives. Biophysical techniques directly measure the physical interaction between the compound and the target protein, providing orthogonal validation.
Comparison of Key Biophysical Methods
| Technique | Principle | Key Outputs | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[11] | KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Gold standard for thermodynamics; label-free, in-solution measurement.[12] | Requires relatively large amounts of pure protein; lower throughput.[13] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[14][15] | KD (affinity), ka (on-rate), kd (off-rate) | High sensitivity, real-time kinetics, requires less protein than ITC.[16][17] | Requires protein immobilization which can affect activity; potential for mass transport artifacts.[14] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : Dialyze the purified target protein and the compound into the same buffer to minimize buffer mismatch effects. The compound is loaded into the syringe, typically at a 10-fold higher concentration than the protein in the sample cell.[11]
-
Instrument Setup : Set the desired experimental temperature and allow the system to equilibrate.
-
Titration : Perform a series of small, precise injections of the compound from the syringe into the protein-containing cell.
-
Heat Measurement : The instrument measures the minute heat changes after each injection. A binding event will result in either an exothermic (heat released) or endothermic (heat absorbed) signal.[13]
-
Data Analysis : Integrate the heat signal peaks for each injection and plot them against the molar ratio of the compound to the protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters: KD, ΔH, and stoichiometry (n).[11]
Caption: Simplified schematic of an Isothermal Titration Calorimetry (ITC) experiment.
Part 2: Target Engagement in a Cellular Context
Confirming that a compound binds its target in a purified system is essential, but it doesn't guarantee the same interaction will occur in the crowded, complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring target engagement in situ.[18][19]
Principle of CETSA: The core principle is that ligand binding stabilizes a protein against thermal denaturation.[20] When cells are heated, proteins unfold and aggregate. If a compound is bound to its target, the target protein will be stabilized and remain soluble at higher temperatures compared to its unbound state. This "thermal shift" is direct evidence of target engagement inside the cell.[21]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Incubate cultured cells with the 1-(4-cyanophenyl)piperidine-4-carboxylic acid derivative at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Heating Step : Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[20]
-
Cell Lysis : Lyse the cells to release their contents (e.g., via freeze-thaw cycles or sonication).
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[21]
-
Protein Quantification : Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western Blot or Mass Spectrometry.
-
Data Analysis :
-
Melt Curve : Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates stabilization.[18]
-
Isothermal Dose-Response : At a fixed temperature (chosen from the melt curve to maximize the difference), plot the amount of soluble protein against compound concentration to determine a cellular EC50 for target engagement.[22]
-
Part 3: Target Selectivity & Off-Target Profiling
A potent compound is of little therapeutic use if it interacts with numerous other proteins, leading to toxicity. Therefore, assessing selectivity is a critical step. While running individual assays against a panel of related enzymes is one approach, unbiased, large-scale methods provide a much broader view.
Chemoproteomics for Unbiased Selectivity Profiling: Chemical proteomics uses affinity-based probes to capture entire families of proteins from a cell lysate.[23] When performed as a competition experiment, it can reveal the full spectrum of targets a compound binds to at a given concentration. The "Kinobeads" assay is a well-established example for the kinase family, but the principle can be adapted.[24][25]
Principle of Kinobeads/Affinity-Capture Proteomics: Immobilized, non-selective inhibitors (the "beads") are used to pull down a large number of kinases from a cell lysate.[23] By pre-incubating the lysate with a free test compound (our piperidine derivative), the compound will bind to its targets, preventing them from being captured by the beads. Using quantitative mass spectrometry, one can identify and quantify which proteins are competed off the beads by the test compound and at what concentration, generating a selectivity profile.[26][27]
Experimental Workflow: Competition Binding Chemoproteomics
-
Lysate Preparation : Prepare a native cell lysate under conditions that preserve protein structure and function.
-
Compound Incubation : Aliquot the lysate and incubate with increasing concentrations of the test compound or a vehicle control.
-
Affinity Capture : Add the affinity matrix (e.g., Kinobeads) to each sample and incubate to allow for the capture of unbound proteins.
-
Wash and Elute : Wash the beads to remove non-specifically bound proteins. Elute the captured proteins.
-
Sample Preparation for MS : Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis : Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis : For each identified protein, compare its abundance in the compound-treated samples to the vehicle control. Proteins that show a dose-dependent decrease in abundance are identified as targets of the compound. Plotting this competition data yields apparent Kd values for hundreds to thousands of proteins simultaneously.[24][25]
Comparative Summary of Validation Techniques
| Method | Level of Validation | Key Question Answered | Primary Output |
| Enzyme Kinetics | Biochemical Function | How does the compound affect target activity? | IC50, Ki, Mode of Inhibition |
| ITC | Biophysical Binding | Does it bind directly? What are the thermodynamics? | KD, ΔH, ΔS, Stoichiometry |
| SPR | Biophysical Binding | Does it bind directly? What are the kinetics? | KD, ka, kd |
| CETSA | Cellular Engagement | Does it bind the target in a cell? | Thermal Shift (ΔTm), Cellular EC50 |
| Chemoproteomics | Cellular Selectivity | What other proteins does it bind to in a cell? | Selectivity profile, Off-target Kd values |
Conclusion
Validating the mechanism of action for a novel compound series like 1-(4-cyanophenyl)piperidine-4-carboxylic acid derivatives is not a single experiment but an integrated, multi-stage process. By systematically progressing from biochemical and biophysical characterization of the purified components to confirming target engagement in a cellular context and finally assessing selectivity across the proteome, researchers can build a robust, data-driven case for a specific MoA. This hierarchical and orthogonal approach is fundamental to de-risking drug development projects, enabling informed decisions, and ultimately translating a promising chemical scaffold into a well-understood therapeutic candidate.
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"benchmarking the synthetic efficiency of different routes to 1-(4-Cyanophenyl)piperidine-4-carboxylic acid"
Introduction: The Significance of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid in Medicinal Chemistry
1-(4-Cyanophenyl)piperidine-4-carboxylic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its rigid piperidine core, substituted with a polar carboxylic acid and an electron-withdrawing cyanophenyl group, provides a versatile scaffold for drug discovery and development. The cyanophenyl moiety can act as a key pharmacophore or be further elaborated, while the carboxylic acid offers a handle for amide bond formation or other modifications to modulate physicochemical properties and biological activity. Given its importance, the development of efficient and scalable synthetic routes to this intermediate is of significant interest to the pharmaceutical industry.
This guide provides an in-depth, objective comparison of two prominent synthetic strategies for the preparation of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid: a classical Nucleophilic Aromatic Substitution (SNAr) approach and a modern palladium-catalyzed Buchwald-Hartwig amination. By presenting detailed experimental protocols, comparative data, and a critical analysis of the synthetic efficiency of each route, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their synthetic campaigns.
Route 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
The Nucleophilic Aromatic Substitution (SNAr) reaction is a well-established method for the formation of aryl-heteroatom bonds. This pathway leverages the activation of an aryl halide or sulfonate by electron-withdrawing groups, which facilitates the attack of a nucleophile. In this synthesis, the electron-withdrawing nitrile group on 4-fluorobenzonitrile activates the aromatic ring towards nucleophilic attack by the secondary amine of ethyl isonipecotate.
Causality of Experimental Choices
The choice of 4-fluorobenzonitrile as the electrophile is strategic. The high electronegativity of the fluorine atom enhances the electrophilicity of the ipso-carbon, and fluoride is a good leaving group in SNAr reactions, particularly when the ring is activated by a para-cyano group. The use of a base, such as potassium carbonate, is essential to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. Dimethyl sulfoxide (DMSO) is often chosen as the solvent due to its high polarity and aprotic nature, which effectively solvates the potassium cation and accelerates the reaction rate. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under basic conditions to ensure complete and irreversible conversion.
Experimental Protocol: SNAr Route
Step 1: Synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
-
To a stirred solution of ethyl isonipecotate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add 4-fluorobenzonitrile (1.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate.
Step 2: Hydrolysis to 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
-
Dissolve the ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 3-4 with a 1 M HCl solution at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(4-cyanophenyl)piperidine-4-carboxylic acid.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This modern synthetic method offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. In this route, 4-bromobenzonitrile is coupled with ethyl isonipecotate in the presence of a palladium catalyst and a suitable ligand.
Causality of Experimental Choices
4-Bromobenzonitrile is chosen as the aryl halide, as aryl bromides often provide a good balance of reactivity and stability in palladium-catalyzed couplings. The selection of the palladium source (e.g., Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical for the efficiency of the catalytic cycle. These ligands promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the reductive elimination of the final product. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the piperidine nitrogen without competing in the coupling reaction. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the various components of the reaction mixture. Similar to the SNAr route, the final step involves the hydrolysis of the ester.
Experimental Protocol: Buchwald-Hartwig Route
Step 1: Synthesis of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
-
In a glovebox, charge a Schlenk tube with 4-bromobenzonitrile (1.0 eq), ethyl isonipecotate (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 eq), and XPhos (0.08 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate.
Step 2: Hydrolysis to 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
-
Follow the same hydrolysis procedure as described in Step 2 of the SNAr route.
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The yield data presented is based on typical literature reports and may vary depending on the specific reaction scale and optimization.
| Parameter | Route 1: SNAr | Route 2: Buchwald-Hartwig |
| Starting Materials | Ethyl isonipecotate, 4-Fluorobenzonitrile | Ethyl isonipecotate, 4-Bromobenzonitrile |
| Step 1 Yield | ~75-85% | ~85-95% |
| Step 2 Yield | ~90-95% | ~90-95% |
| Overall Yield | ~67-80% | ~76-90% |
| Reaction Time (Step 1) | 12-16 hours | 8-12 hours |
| Reaction Temperature (Step 1) | 120 °C | 100-110 °C |
| Catalyst | None | Palladium/Phosphine Ligand |
| Reagent Cost | Generally lower (no catalyst) | Higher (palladium catalyst and ligand) |
| Scalability | Generally good, but high temperatures can be a concern. | Readily scalable, with potential for catalyst loading optimization. |
| Substrate Scope | Limited to activated aryl halides. | Broader scope for aryl halides. |
| Safety/Handling | DMSO can be difficult to remove; high reaction temperature. | Palladium catalysts can be air-sensitive; phosphine ligands can be toxic. |
Discussion and Recommendations
Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and effective methods for the synthesis of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid.
The SNAr route offers the primary advantage of being a catalyst-free reaction, which can simplify purification and reduce costs, particularly on a large scale. However, it typically requires higher reaction temperatures and longer reaction times. The substrate scope is also more limited, as it relies on the presence of a strongly electron-withdrawing group on the aromatic ring.
On the other hand, the Buchwald-Hartwig amination generally provides higher yields in shorter reaction times and under milder conditions. Its broader substrate scope makes it a more versatile method. The main drawback is the cost and potential toxicity of the palladium catalyst and phosphine ligand, as well as the need for inert atmosphere techniques. However, for many applications, the increased efficiency and milder conditions of the Buchwald-Hartwig reaction outweigh these concerns.
For laboratory-scale synthesis and rapid analogue generation , the Buchwald-Hartwig amination is often the preferred method due to its high efficiency and reliability. For large-scale industrial production , the choice may be more nuanced. If the cost of the palladium catalyst is a significant factor and the higher reaction temperature is manageable, the SNAr route can be an attractive and more economical option. However, the higher throughput and potentially simpler purification of the Buchwald-Hartwig reaction, especially with optimized catalyst loading, can also make it a cost-effective choice on a larger scale.
Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including scale, cost constraints, available equipment, and the need for substrate diversity.
References
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The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]
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Acid-Catalyzed Ester Hydrolysis. (2020, October 9). YouTube. [Link]
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A Comparative Analysis of the ADME Properties of 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid Derivatives: A Guide for Drug Discovery
Introduction: The Critical Role of ADME in Drug Development
In the intricate journey of drug discovery and development, the optimization of a compound's efficacy and safety profile is paramount. While a molecule may exhibit potent activity against its intended biological target, its therapeutic potential can be profoundly influenced by its journey through the body. This is where the study of ADME—Absorption, Distribution, Metabolism, and Excretion—becomes indispensable. A thorough understanding of a drug candidate's ADME properties allows researchers to predict its pharmacokinetic profile, optimize dosing regimens, and anticipate potential drug-drug interactions, ultimately de-risking the progression to clinical trials.[1]
This guide provides a comprehensive comparative analysis of the anticipated ADME properties of a promising class of compounds: 1-(4-cyanophenyl)piperidine-4-carboxylic acid derivatives. Due to the novelty of this specific chemical series, publicly available experimental data is limited. Therefore, this analysis will draw upon established principles of medicinal chemistry and leverage data from structurally related compounds to provide a predictive framework. Furthermore, this guide will equip researchers with the detailed experimental protocols necessary to generate robust ADME data for their own novel derivatives within this class.
Predicted ADME Profile of 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid Derivatives: A Structurally-Informed Perspective
The chemical architecture of 1-(4-cyanophenyl)piperidine-4-carboxylic acid provides several clues to its likely ADME characteristics. The presence of a carboxylic acid moiety, a polar and ionizable group, alongside a more lipophilic cyanophenylpiperidine core, suggests a delicate balance between aqueous solubility and membrane permeability will govern its absorption and distribution.
Absorption: Navigating the Gastrointestinal Tract
The oral bioavailability of a drug is contingent on its ability to dissolve in the gastrointestinal fluids and permeate the intestinal epithelium.
-
Solubility: The carboxylic acid group is expected to enhance aqueous solubility, a crucial first step for absorption.[2] However, the overall solubility will be influenced by the crystalline nature of the solid form and the pH of the environment. Kinetic and thermodynamic solubility assays are essential to quantify this property.[3]
-
Permeability: The ability to cross the intestinal cell membrane is often predicted using in vitro models such as the Caco-2 cell permeability assay.[4] While the polar carboxylic acid may hinder passive diffusion, the lipophilic character of the cyanophenylpiperidine scaffold could facilitate membrane transit. The interplay of these features will determine the apparent permeability coefficient (Papp). For context, a Papp value below 1 x 10⁻⁶ cm/s is generally considered low, while a value above 10 x 10⁻⁶ cm/s is indicative of high permeability.
Distribution: Reaching the Target in the Body
Once absorbed, a drug's distribution to various tissues is largely governed by its binding to plasma proteins. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[5]
-
Plasma Protein Binding (PPB): Acidic drugs, such as those containing a carboxylic acid, often exhibit binding to plasma proteins like albumin.[6] The extent of this binding can significantly impact the volume of distribution and the drug's half-life. High PPB can limit the amount of free drug available to reach the site of action.
Metabolism: The Body's Chemical Transformation
The metabolic fate of a drug is a critical determinant of its duration of action and potential for toxicity. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) enzyme superfamily.
-
Metabolic Stability: The 1-(4-cyanophenyl)piperidine-4-carboxylic acid scaffold possesses several potential sites for metabolism. The piperidine ring and the phenyl ring are susceptible to oxidation by CYP enzymes. The stability of these derivatives in the presence of liver microsomes is a key parameter to assess. A short half-life in a microsomal stability assay may indicate rapid clearance in vivo.[7][8][9]
-
CYP450 Inhibition: It is also crucial to evaluate the potential of these derivatives to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes can lead to adverse drug-drug interactions when co-administered with other medications.
Excretion: Eliminating the Drug from the Body
The final step in a drug's journey is its elimination from the body, primarily through the kidneys (urine) or the liver (feces). The physicochemical properties of the parent drug and its metabolites will dictate the primary route of excretion. The polarity imparted by the carboxylic acid group may favor renal clearance.
Comparative Data from Structurally Related Compounds
To provide a tangible context for these predictions, we can examine the ADME properties of compounds sharing key structural motifs with our target class.
Table 1: Comparative ADME Properties of Structurally Related Compounds
| Compound/Class | Key Structural Feature | Relevant ADME Property | Observation | Reference |
| Cyanox (O-4-cyanophenyl O, O-dimethyl phosphorothioate) | 4-Cyanophenyl group | Absorption & Excretion (in rats) | Rapid and almost complete absorption and elimination, primarily through urine. | [1] |
| Fexofenadine | Piperidine ring | Plasma Protein Binding | 60-70% bound to plasma proteins, mainly albumin. | [10] |
| Novel Piperidine-derived Amide sEH Inhibitors | Piperidine carboxylic acid derivative | Metabolic Stability | A carboxylic acid derivative showed a half-life of 220 minutes in human liver microsomes. | [7] |
| 7-HMG | Complex heterocyclic system | Caco-2 Permeability | Exhibited high permeability across Caco-2 cells (19.7 ± 1.0 × 10⁻⁶ cm/s). | [11] |
Disclaimer: This table provides data from compounds that are structurally related but not identical to 1-(4-cyanophenyl)piperidine-4-carboxylic acid derivatives. The ADME properties of novel derivatives may vary significantly.
Experimental Protocols for ADME Profiling
To obtain definitive ADME data for novel 1-(4-cyanophenyl)piperidine-4-carboxylic acid derivatives, a suite of in vitro and in vivo assays is required. The following section provides detailed, step-by-step methodologies for key experiments.
Diagram 1: In Vitro ADME Screening Workflow
Caption: Schematic of the Caco-2 transwell assay for measuring intestinal permeability.
Interpreting the Data: Building a Comprehensive ADME Profile
The data generated from these assays, when considered together, provide a holistic view of the potential pharmacokinetic behavior of a 1-(4-cyanophenyl)piperidine-4-carboxylic acid derivative.
-
High solubility and high permeability suggest good potential for oral absorption.
-
Low permeability and/or high efflux may indicate poor oral bioavailability.
-
High plasma protein binding will result in a lower volume of distribution and may prolong the half-life.
-
Low metabolic stability in microsomes suggests that the compound may be rapidly cleared in vivo, leading to a short duration of action.
-
Potent inhibition of CYP450 enzymes is a red flag for potential drug-drug interactions.
By systematically evaluating these parameters, researchers can identify liabilities early in the drug discovery process and make informed decisions about which derivatives to advance. Structure-activity relationships (SAR) for ADME properties can be established, guiding the chemical modification of the scaffold to improve the overall pharmacokinetic profile.
Conclusion
While specific experimental data for 1-(4-cyanophenyl)piperidine-4-carboxylic acid derivatives is not yet widely available, a comparative analysis based on their structural features and data from related compounds provides a valuable predictive framework for their ADME properties. The experimental protocols detailed in this guide offer a clear path for researchers to generate the necessary data to rigorously evaluate their novel compounds. A proactive and integrated approach to ADME assessment is a cornerstone of modern drug discovery, significantly increasing the probability of developing safe and effective medicines.
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Assessing the Selectivity of 1-(4-Cyanophenyl)piperidine-4-carboxylic Acid-Based Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The piperidine scaffold has emerged as a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous clinically approved drugs.[1] This guide provides an in-depth technical assessment of a novel inhibitor series based on the 1-(4-cyanophenyl)piperidine-4-carboxylic acid scaffold, with a focus on rigorous methods for evaluating its selectivity profile against homologous kinases.
For the purpose of this illustrative guide, we will focus on a hypothetical lead compound, designated CyanoPip-1 , designed as an inhibitor of Protein Kinase B (Akt1) , a crucial node in cell survival and proliferation signaling pathways.[2][3] The objective is to compare the selectivity of CyanoPip-1 against established Akt inhibitors and to provide a comprehensive framework for its experimental validation.
The Rationale for Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[4] Consequently, small molecule inhibitors designed to target the ATP-binding site of one kinase may inadvertently inhibit other kinases, leading to unforeseen biological consequences and potential toxicity.[1] Comprehensive selectivity profiling is therefore not merely a characterization step but a cornerstone of preclinical development, ensuring that the observed cellular phenotype is a direct result of on-target activity.[5]
Our assessment of CyanoPip-1 will be benchmarked against two well-characterized Akt inhibitors with distinct selectivity profiles:
-
MK-2206: A highly potent and selective allosteric inhibitor of all three Akt isoforms.
-
Staurosporine: A potent but notoriously non-selective, ATP-competitive kinase inhibitor, serving as a negative control for selectivity.
Experimental Design for Selectivity Assessment
A multi-faceted approach is essential for a robust assessment of inhibitor selectivity. This involves a combination of in vitro biochemical assays to determine intrinsic enzyme inhibition and cell-based assays to confirm on-target engagement in a physiological context.
Pillar of Expertise: Why These Assays?
The choice of assays is dictated by the need to understand both the potency and the breadth of an inhibitor's activity. We begin with a broad kinase panel to identify potential off-targets and then narrow our focus to highly homologous kinases for more precise quantification of selectivity. The ATP concentration in biochemical assays is standardized to the Kₘ value for each kinase to ensure that the resulting IC₅₀ values are a true reflection of the inhibitor's intrinsic affinity, rather than an artifact of ATP competition.[6]
Comparative Data Summary
The following table summarizes the hypothetical inhibitory activities of CyanoPip-1 in comparison to MK-2206 and Staurosporine against Akt1 and a panel of closely related kinases from the AGC family (PKA, ROCK1) and a representative tyrosine kinase (SRC).
| Compound | Akt1 IC₅₀ (nM) | PKA IC₅₀ (nM) | ROCK1 IC₅₀ (nM) | SRC IC₅₀ (nM) | Akt1 Selectivity (vs. PKA) |
| CyanoPip-1 | 15 | 1,500 | >10,000 | >10,000 | 100-fold |
| MK-2206 | 8 | >10,000 | >10,000 | >10,000 | >1250-fold |
| Staurosporine | 3 | 7 | 6 | 2 | 2.3-fold |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the IC₅₀ value of an inhibitor against a specific protein kinase.[6]
Materials:
-
Recombinant human Akt1, PKA, ROCK1, and SRC enzymes
-
Substrate peptide (e.g., Crosstide for Akt1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
10% Phosphoric acid
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of CyanoPip-1, MK-2206, and Staurosporine in DMSO, typically starting from 100 µM.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and inhibitor at various concentrations in the kinase reaction buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP (at the Kₘ concentration for each specific kinase). The final reaction volume is typically 25-50 µL. Incubate at 30°C for a predetermined time within the linear range of the assay.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Trustworthiness: A Self-Validating System
The described protocol incorporates several control measures to ensure data integrity:
-
Positive Control: A known potent inhibitor (e.g., Staurosporine) is included to confirm assay performance.
-
Negative Control: A DMSO-only control is used to establish the baseline of uninhibited enzyme activity.
-
Linearity Check: The assay is conducted within the linear range of enzyme kinetics to ensure that the measured inhibition is not influenced by substrate depletion or product inhibition.
Concluding Remarks
The hypothetical data suggest that CyanoPip-1 is a potent and selective inhibitor of Akt1, with a 100-fold selectivity over the closely related kinase PKA. While not as selective as the allosteric inhibitor MK-2206, it demonstrates a significant improvement over the non-selective inhibitor Staurosporine. This positions the 1-(4-cyanophenyl)piperidine-4-carboxylic acid scaffold as a promising starting point for the development of novel kinase inhibitors. Further optimization through structure-activity relationship (SAR) studies could enhance both potency and selectivity, ultimately leading to the development of a clinical candidate with a favorable safety profile.[1]
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328. [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical proteomics reveals the drug target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]
-
Blake, J. F., Barlaam, B., Barlaam, A., Boyle, R. G., Breed, J., Collins, I., ... & Wood, A. (2010). Discovery of 4-amino-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of medicinal chemistry, 53(5), 2239-2249. [Link]
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- 2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid. The following procedures are based on established best practices for managing hazardous chemicals and data extrapolated from structurally similar compounds, including piperidine and cyanophenyl derivatives. This document is intended for researchers, scientists, and drug development professionals. All personnel should consult their institution's specific safety protocols and a certified safety officer before initiating any work.
Hazard Assessment and Core Safety Directives
Key Safety Principles:
-
Minimize Exposure: All procedures should be designed to minimize the generation of dust or aerosols.[7][8]
-
Engineering Controls First: The primary method for exposure control should be engineering solutions, such as fume hoods.[2]
-
Assume Toxicity: In the absence of complete toxicological data, treat the compound as harmful if swallowed, in contact with skin, or if inhaled.[6][9][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical for mitigating the risks associated with handling 1-(4-Cyanophenyl)piperidine-4-carboxylic acid. The following table outlines the recommended PPE, with detailed explanations for each selection.
| Protection Type | Specification | Rationale and Causality |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant splash hazard.[7] | Protects against accidental splashes of solutions or airborne particles that could cause serious eye irritation or damage.[1][5] Contact lenses should not be worn as they can absorb and concentrate irritants.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.[1][12] | Prevents direct skin contact. Piperidine derivatives can be toxic and cause skin irritation or burns.[1][2] It is crucial to check gloves for any signs of degradation before use and to dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[8][11] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory.[1] For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron is advised.[11] | Minimizes the potential for skin exposure to the chemical. All skin should be covered.[1][8] |
| Respiratory Protection | Typically handled in a fume hood to avoid inhalation. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[11][13] | The cyanophenyl group and the potential for the compound to be a fine powder suggest a risk of respiratory tract irritation.[5][6] |
Operational and Handling Protocols
Adherence to strict operational protocols is paramount to ensure a safe laboratory environment.
General Handling
-
Ventilation: All handling of solid 1-(4-Cyanophenyl)piperidine-4-carboxylic acid and its solutions must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][8]
-
Avoiding Dust and Aerosols: Care should be taken to avoid the formation of dust and aerosols during weighing and transfer.[7]
-
Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment where necessary.[2][7][14]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][15] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][15]
Step-by-Step Handling Procedure
Caption: Experimental workflow for handling 1-(4-Cyanophenyl)piperidine-4-carboxylic acid.
Emergency and Disposal Procedures
Emergency Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7][9]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
Spill Management
In the event of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite) and collect it in a suitable, closed container for disposal.[7][12] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing 1-(4-Cyanophenyl)piperidine-4-carboxylic acid must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in sealed, labeled containers.[7][14]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Consider removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]
Logical Relationships in Safety Protocol
Caption: Logical flow from substance properties to safety outcomes.
References
-
4-Piperidinopiperidine - Santa Cruz Biotechnology. 11
-
Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem. 1
-
PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. 2
-
Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. 3
-
Safety Data Sheet: Piperidine - Carl ROTH. 12
-
Safety Data Sheet - TargetMol. 14
-
SAFETY DATA SHEET - Fisher Scientific. 4
-
Piperidine-4-carboxylic acid - Apollo Scientific. 5
-
Chemical Safety Data Sheet MSDS / SDS - 1-BOC-4-(4'-CYANOPHENYL)PIPERIDINE - ChemicalBook. 7
-
Safety Data Sheet - CymitQuimica. 8
-
SAFETY DATA SHEET - Thermo Fisher Scientific. 6
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Safety Data Sheet - Matrix Scientific. 16
-
4 - SAFETY DATA SHEET. 17
-
BD00821398 - BLD Pharmatech. 9
-
SAFETY DATA SHEET - CymitQuimica. 18
-
SAFETY DATA SHEET - Thermo Fisher Scientific. 13
-
SAFETY DATA SHEET - Fisher Scientific. 19
-
BLD Pharmatech. 15
-
SAFETY DATA SHEET - Fisher Scientific. 10
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- 2. nj.gov [nj.gov]
- 3. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 4. fishersci.se [fishersci.se]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

